6-Bromothieno[2,3-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromothieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQQNRDRMMVUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NC=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484438 | |
| Record name | 6-Bromothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60703-80-2 | |
| Record name | 6-Bromothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromothieno[2,3-d]pyrimidine: A Technical Guide for Researchers
CAS Number: 60703-80-2 IUPAC Name: 6-bromothieno[2,3-d]pyrimidine
This technical guide provides an in-depth overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its chemical properties, synthesis, and biological activities, with a focus on its potential as a scaffold for anticancer and antimicrobial agents.
Core Compound Properties
| Property | Value |
| CAS Number | 60703-80-2[1][2] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₆H₃BrN₂S[1] |
| Molecular Weight | 215.07 g/mol [1][2] |
| Canonical SMILES | C1=C(SC2=NC=NC=C21)Br[1] |
| InChI Key | CCQQNRDRMMVUQI-UHFFFAOYSA-N[1] |
Synthesis of the Thieno[2,3-d]pyrimidine Scaffold
The synthesis of the this compound core and its derivatives can be achieved through various established organic chemistry methodologies. Two common approaches include the Gewald reaction and cyclization with formamide.[1]
A general synthetic pathway for thieno[2,3-d]pyrimidine derivatives often begins with a substituted thiophene. For instance, the synthesis of certain anticancer derivatives starts from ethyl 2-aminothiophene-3-carboxylate, which undergoes cyclization with urea. The resulting thieno[2,3-d]pyrimidinone is then chlorinated using POCl₃ to provide a key intermediate for further derivatization.
Below is a generalized workflow for the synthesis of thieno[2,3-d]pyrimidine derivatives.
Caption: A generalized workflow for the synthesis of thieno[2,3-d]pyrimidine derivatives.
Biological Activity and Applications
Derivatives of this compound have demonstrated significant potential in medicinal chemistry, primarily as anticancer and antimicrobial agents.[1] The thienopyrimidine scaffold is considered a bioisostere of purine, a key component of DNA and RNA, which contributes to its ability to interact with biological targets.[3]
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives. These compounds often exert their effects by inhibiting key enzymes in cancer-related signaling pathways, such as receptor tyrosine kinases.[1]
Mechanism of Action: A prominent mechanism of action for the anticancer effects of thieno[2,3-d]pyrimidine derivatives is the inhibition of kinases involved in tumor angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2][4] By blocking the signaling pathways mediated by these kinases, the compounds can impede tumor growth and survival.
Caption: Inhibition of receptor tyrosine kinase signaling by thieno[2,3-d]pyrimidine derivatives.
Quantitative Data on Anticancer Activity:
The in vitro cytotoxic activity of various thieno[2,3-d]pyrimidine derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Thienopyrimidine-sulfonamide derivative (Compound 9) | MCF-7 (Breast) | 27.83 | [5] |
| Thienopyrimidine-sulfonamide derivative (Compound 12) | MCF-7 (Breast) | 29.22 | [5] |
| Thienopyrimidine-sulfonamide derivative (Compound 13) | MCF-7 (Breast) | 22.52 | [5] |
| Thienopyrimidine-sulfonamide derivative (Compound 14) | MCF-7 (Breast) | 22.12 | [5] |
| VEGFR-2 Inhibitor (Compound 17f) | HCT-116 (Colon) | 2.80 ± 0.16 | [4] |
| VEGFR-2 Inhibitor (Compound 17f) | HepG2 (Liver) | 4.10 ± 0.45 | [4] |
| EGFRL858R/T790M Inhibitor (Compound B1) | H1975 (Lung) | 13 nM (kinase assay) | [2] |
| Doxorubicin (Reference Drug) | MCF-7 (Breast) | 30.40 | [5] |
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antibacterial and antifungal properties.[1] Some compounds have shown potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[6]
Quantitative Data on Antimicrobial Activity:
The minimum inhibitory concentration (MIC) is used to measure the antimicrobial efficacy of a compound.
| Compound Type | Bacterial Strain | MIC (mg/L) |
| Thieno[2,3-d]pyrimidinedione (Compound 1) | Gram-positive bacteria | 2–16 |
| Thieno[2,3-d]pyrimidinedione (Compound 2) | Gram-positive bacteria | 2–16 |
| Thieno[2,3-d]pyrimidinedione (Compound 1) | Gram-negative bacteria | 16 to >32 |
| Thieno[2,3-d]pyrimidinedione (Compound 2) | Gram-negative bacteria | 16 to >32 |
Experimental Protocols
In Vitro Anticancer Activity Assessment (MTT Assay)
A common method to evaluate the cytotoxic effects of chemical compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and a reference drug (e.g., Doxorubicin) for a specified period, typically 48 to 72 hours.[5][7]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.[5]
Caption: A workflow diagram for the MTT assay to determine the in vitro anticancer activity.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
This compound is a versatile chemical scaffold with significant potential for the development of new therapeutic agents. Its derivatives have demonstrated promising anticancer and antimicrobial activities. Further research and optimization of these compounds could lead to the discovery of novel drugs with improved efficacy and selectivity. This guide provides a foundational resource for researchers to explore the synthesis and biological evaluation of this important class of heterocyclic compounds.
References
- 1. Buy this compound | 60703-80-2 [smolecule.com]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
An In-depth Technical Guide to the Synthesis of 6-Bromothieno[2,3-d]pyrimidine Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structural motif in a multitude of compounds with diverse biological activities, including kinase inhibition for cancer therapy.[1] The targeted introduction of a bromine atom at the 6-position of this scaffold yields 6-bromothieno[2,3-d]pyrimidine, a versatile starting material for the synthesis of complex molecular architectures through various cross-coupling reactions. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and its key precursors, presenting detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
Core Synthetic Strategies
The synthesis of this compound and its derivatives generally proceeds through two main strategic approaches:
-
Linear Synthesis: Construction of a substituted thiophene ring followed by annulation of the pyrimidine ring.
-
Convergent Synthesis: Pre-formation of a pyrimidine ring followed by the construction of the fused thiophene ring.
This guide will focus on the more prevalent linear synthetic approach, which typically commences with the versatile Gewald reaction to construct the key 2-aminothiophene intermediate.
Synthesis of Key Precursor: 2-Amino-5-bromothiophene-3-carbonitrile
A crucial starting material for the synthesis of this compound is a 2-aminothiophene bearing a bromine atom at the 5-position. The Gewald reaction, a multicomponent condensation, is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes.[2][3] While direct incorporation of the bromo substituent during the Gewald reaction is possible, a more common and often higher-yielding approach involves the bromination of a pre-formed 2-aminothiophene. A key intermediate that can be synthesized and subsequently brominated is 2-aminothiophene-3-carbonitrile.
Alternatively, direct synthesis of 2-amino-5-bromothiophene-3-carbonitrile can be achieved, which then serves as a direct precursor to the target thieno[2,3-d]pyrimidine core.
Synthetic Pathway Diagram
References
- 1. Buy this compound | 60703-80-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gewald Reaction: A Powerful Gateway to Thieno[2,3-d]pyrimidine Synthesis for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The efficient construction of this privileged heterocyclic system is of paramount importance. The Gewald reaction, a multicomponent reaction that assembles highly substituted 2-aminothiophenes, stands out as a versatile and widely adopted strategy for accessing key precursors to thieno[2,3-d]pyrimidines. This technical guide provides a comprehensive overview of the Gewald reaction's application in the synthesis of thieno[2,3-d]pyrimidines, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.
The Core Synthesis: From Gewald Reaction to Thieno[2,3-d]pyrimidines
The synthesis of the thieno[2,3-d]pyrimidine core predominantly follows a two-stage process. The initial and crucial step is the construction of a polysubstituted 2-aminothiophene ring via the Gewald reaction. This is followed by the annulation of the pyrimidine ring onto the thiophene core.
The Gewald reaction itself is a one-pot synthesis that involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[1] The versatility of the Gewald reaction allows for the introduction of diverse substituents on the thiophene ring by simply varying the starting carbonyl compound and the active methylene nitrile.
The resulting 2-aminothiophene, typically bearing a cyano or ester group at the 3-position, is the key intermediate for the subsequent cyclization to form the thieno[2,3-d]pyrimidine system. This cyclization can be achieved through various methods, most commonly by reacting the 2-aminothiophene with a one-carbon synthon like formamide, formic acid, or urea.[2][3]
Logical Workflow of Thieno[2,3-d]pyrimidine Synthesis
Caption: General synthetic workflow for thieno[2,3-d]pyrimidines.
Quantitative Data Presentation
The following tables summarize quantitative data for the key steps in the synthesis of thieno[2,3-d]pyrimidines, showcasing the versatility and efficiency of the Gewald reaction and subsequent cyclization under various conditions.
Table 1: Gewald Synthesis of 2-Aminothiophene Precursors
| Starting Ketone/Aldehyde | Active Methylene Nitrile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Triethylamine | Ethanol | Room Temp | 5 | 75 | [4] |
| Butan-2-one | Malononitrile | - | - | - | - | - | [5] |
| Pyranone | Malononitrile | Triethylamine | Ethanol | Room Temp | - | - | [4] |
| Various Ketones | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | 1-5 | 60-85 | - |
| Anisaldehyde | Malononitrile | Piperidine | Ethanol | 50 | 2 | 92 | - |
Table 2: Cyclization to Substituted Thieno[2,3-d]pyrimidines
| 2-Aminothiophene Derivative | Cyclizing Agent | Conditions | Yield (%) | Reference |
| 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | N,N-dimethylformamide dimethyl acetal (DMF-DMA), then various anilines | Acetic acid, 120 °C, microwave, 1h | 31-83 | [4] |
| 2-Amino-4,5-dimethylthiophene-3-carbonitrile | Trifluoroacetic acid, POCl₃, then substituted benzylamines | - | - | [5] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formamide | Microwave (180W) | 85-95 | [2] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Urea | Microwave (180W) | 80-90 | [2] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | Reflux, 1.5h | 92 | - |
Experimental Protocols
Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol details a typical Gewald reaction for the synthesis of a key 2-aminothiophene intermediate.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine
-
Ethanol
Procedure:
-
To a stirred solution of cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (10 mL), add triethylamine (10 mmol).[4]
-
Stir the reaction mixture at room temperature for 5 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product precipitates from the reaction mixture.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Protocol 2: Microwave-Assisted Cyclization to 4-Aminothieno[2,3-d]pyrimidines
This protocol describes the subsequent cyclization of the 2-aminothiophene derivative to the thieno[2,3-d]pyrimidine core using microwave irradiation.
Materials:
-
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (Intermediate from a Gewald-type reaction)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Various substituted anilines
-
Acetic acid
Procedure:
-
A mixture of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (10 mmol) and DMF-DMA (25 mmol) is irradiated in a microwave reactor at 70°C and 200 W for 20 minutes to yield the intermediate N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide (yield 95%).[4]
-
To the intermediate (4.25 mmol) in acetic acid (10 mL), add the desired substituted aniline (5.1 mmol).[4]
-
The reaction mixture is then irradiated in a microwave reactor at 120°C and 200 W for 1 hour.[4]
-
After cooling, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization to yield the corresponding 4-anilino-thieno[2,3-d]pyrimidine derivative.
Biological Significance: Targeting the PI3K/Akt Signaling Pathway
Many thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6][7][8] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6] Thieno[2,3-d]pyrimidines can act as ATP-competitive inhibitors of PI3K, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[7]
PI3K/Akt Signaling Pathway and Inhibition by Thieno[2,3-d]pyrimidines
Caption: Inhibition of the PI3K/Akt signaling pathway.
Conclusion
The Gewald reaction provides a robust and flexible platform for the synthesis of diverse 2-aminothiophenes, which are pivotal intermediates for the construction of the medicinally important thieno[2,3-d]pyrimidine scaffold. The operational simplicity of the Gewald reaction, coupled with the efficiency of modern synthetic techniques like microwave-assisted cyclization, offers a powerful toolkit for researchers in drug discovery and development. The continued exploration of new derivatives based on this core structure, particularly as inhibitors of key signaling pathways like PI3K/Akt, holds significant promise for the development of novel therapeutic agents.
References
- 1. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
6-Bromothieno[2,3-d]pyrimidine Derivatives: A Technical Guide to Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold, a heterocyclic ring system analogous to purines, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] The introduction of a bromine atom at the 6-position of this scaffold has been a key strategy in the design of potent and selective inhibitors targeting various protein kinases implicated in cancer progression. This technical guide provides a comprehensive overview of 6-bromothieno[2,3-d]pyrimidine derivatives, detailing their synthesis, kinase inhibitory profiles, relevant signaling pathways, and the experimental protocols utilized for their evaluation.
Kinase Inhibitory Profile of Thieno[2,3-d]pyrimidine Derivatives
Derivatives of the thieno[2,3-d]pyrimidine core have demonstrated inhibitory activity against a range of protein kinases, playing crucial roles in cell signaling pathways that govern proliferation, survival, and angiogenesis. Notably, these compounds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Fibroblast Growth Factor Receptor 1 (FGFR1), among others.[1][2][3] The substitution pattern on the thieno[2,3-d]pyrimidine scaffold is a critical determinant of kinase selectivity and potency.[1]
Below is a summary of the inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives against various cancer cell lines and kinases. While specific data for a broad range of 6-bromo derivatives is dispersed across proprietary and academic research, the following tables illustrate the potential of the broader thienopyrimidine class, with specific examples where available.
Table 1: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 17f | HCT-116 | 2.80 ± 0.16 | [3] |
| HepG2 | 4.10 ± 0.45 | [3] | |
| Thienopyrimidine Derivative | HepG-2 | 8.001 ± 0.0445 | [4] |
| HT-29 | 4.526 ± 0.130 | [4] | |
| MCF-7 | 15.055 ± 0.785 | [4] | |
| Compound 14 | MCF-7 | 22.12 | [5] |
| Compound 13 | MCF-7 | 22.52 | [5] |
| Compound 9 | MCF-7 | 27.83 | [5] |
| Compound 12 | MCF-7 | 29.22 | [5] |
Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 ± 0.03 | [3] |
| (S)-7 | EGFR | equipotent to Erlotinib | [2] |
| (R)-3, (S)-4, (S)-5 | EGFR | < 0.001 | [2] |
| B1 | EGFR L858R/T790M | 0.013 | [6] |
Key Signaling Pathways Targeted by Thieno[2,3-d]pyrimidine Derivatives
The anticancer effects of this compound derivatives are primarily attributed to their modulation of key signaling pathways that are often dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival.[7] Thieno[2,3-d]pyrimidine-based inhibitors can block the ATP-binding site of EGFR, thereby inhibiting its kinase activity and downstream signaling.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 by thieno[2,3-d]pyrimidine derivatives can suppress tumor-induced angiogenesis.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of this compound derivatives.
General Synthesis of 4-Substituted Thieno[2,3-d]pyrimidines
A common synthetic route to thieno[2,3-d]pyrimidine derivatives involves the Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization to construct the pyrimidine ring. The 6-bromo substituent can be introduced at an early stage on the thiophene precursor or later through electrophilic bromination.
Detailed Protocol for the Synthesis of a 4-Anilino-thieno[2,3-d]pyrimidine Derivative:
-
Synthesis of 2-Amino-3-cyanothiophene: A mixture of a suitable ketone, malononitrile, and elemental sulfur is stirred in ethanol in the presence of a catalytic amount of a base like morpholine or triethylamine. The reaction is typically heated to reflux for several hours. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Synthesis of Thieno[2,3-d]pyrimidin-4-one: The 2-aminothiophene intermediate is heated in an excess of formamide or with triethyl orthoformate. The reaction mixture is heated at a high temperature (e.g., 150-180 °C) for several hours. Upon cooling, the product precipitates and is collected by filtration.
-
Chlorination to 4-Chlorothieno[2,3-d]pyrimidine: The thieno[2,3-d]pyrimidin-4-one is refluxed in an excess of phosphoryl chloride (POCl₃) for a few hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water. The resulting solid is filtered, washed with water, and dried.
-
Nucleophilic Aromatic Substitution: The 4-chlorothieno[2,3-d]pyrimidine is dissolved in a suitable solvent like isopropanol or DMF, and the desired aniline derivative is added, often in the presence of a base such as triethylamine or diisopropylethylamine. The mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the product is isolated by filtration or by extraction after aqueous workup.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT, and a source of ATP).
-
Prepare a solution of the recombinant kinase and its specific substrate in the assay buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Culture:
-
Maintain cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
This guide provides a foundational understanding of this compound derivatives as a promising class of kinase inhibitors. The provided data, pathways, and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel targeted cancer therapies. Further exploration into the structure-activity relationships of 6-bromo substituted analogs will be instrumental in optimizing their potency and selectivity for specific kinase targets.
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinPGx [clinpgx.org]
A Technical Guide to the Anticancer Potential of 6-Bromothieno[2,3-d]pyrimidine Analogs
Foreword: The Thienopyrimidine Scaffold as a Privileged Structure in Oncology
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine, a fundamental component of nucleic acids, makes it an ideal scaffold for designing antagonists that can interfere with key biological processes in cancer cells.[1][2][3] This bioisosteric relationship has been successfully exploited to develop a multitude of derivatives with diverse pharmacological activities, most notably as potent anticancer agents.[4][5] These compounds frequently exert their effects by targeting the ATP-binding sites of various protein kinases, enzymes that are often dysregulated in malignant cells.[1][2][6]
This guide focuses specifically on 6-Bromothieno[2,3-d]pyrimidine analogs . The bromine atom at the 6-position is not merely a substituent; it is a versatile chemical handle. It serves as a crucial starting point for a wide range of synthetic modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This strategic placement enables chemists to introduce diverse functionalities, thereby fine-tuning the compound's potency, selectivity, and pharmacokinetic properties.[7] We will explore the synthesis, mechanisms of action, and preclinical efficacy of these promising anticancer candidates.
Synthetic Strategies: From Core Structure to Diverse Analogs
The foundation of exploring this compound class lies in robust and flexible synthetic methodologies. The this compound core is typically synthesized via established heterocyclic chemistry routes.
Core Synthesis: The Gewald Reaction
A common and efficient method for constructing the initial thiophene ring is the Gewald reaction. This multi-component reaction provides a straightforward pathway to highly substituted 2-aminothiophenes, which are key precursors for the subsequent pyrimidine ring formation.[7] The pyrimidine ring is then typically formed through cyclization of the aminothiophene intermediate with reagents like formamide or formic acid.[1][7]
Elaboration of Analogs
With the 6-bromo core in hand, further diversification is achieved through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C6 position. Additionally, substitutions at other positions, particularly C2 and C4 of the pyrimidine ring, are crucial for modulating biological activity. These modifications are essential for probing the binding pockets of target enzymes and optimizing interactions to enhance inhibitory effects.[2]
Below is a generalized workflow illustrating the discovery pipeline for these analogs.
Caption: A generalized workflow for the discovery and optimization of thieno[2,3-d]pyrimidine analogs.
Primary Anticancer Mechanisms of Action
Thieno[2,3-d]pyrimidine derivatives exert their anticancer effects through multiple mechanisms, primarily by inhibiting key signaling pathways that drive tumor growth, proliferation, and survival.
Kinase Inhibition: A Dominant Therapeutic Strategy
The dysregulation of protein kinase activity is a hallmark of many cancers.[6] Thieno[2,3-d]pyrimidines have been extensively developed as potent inhibitors of several crucial kinase families.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[8] Inhibiting VEGFR-2 is a validated anti-cancer strategy. Several thieno[2,3-d]pyrimidine derivatives have been designed as potent VEGFR-2 inhibitors.[8] For instance, compound 17f from one study demonstrated an IC50 value of 0.23 µM against VEGFR-2, equivalent to the approved drug Sorafenib, highlighting the potential of this scaffold.[8] By blocking VEGFR-2 signaling, these compounds can effectively stifle tumor growth by cutting off its blood supply.
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine analogs.
The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overexpressed or mutated, drives the growth of many cancers, including non-small cell lung cancer.[9][10] Thieno[2,3-d]pyrimidines have been successfully designed as EGFR inhibitors, including those active against resistance-conferring mutations like T790M.[10] Their mechanism involves competing with ATP at the kinase domain, thereby blocking downstream pro-survival signals.
The versatility of the thieno[2,3-d]pyrimidine scaffold allows it to be adapted to target a wide array of other kinases, including:
-
PI3K (Phosphoinositide 3-kinase): Crucial for cell growth and survival signaling.[11]
-
CDKs (Cyclin-Dependent Kinases): Regulators of the cell cycle.[2]
-
B-Raf: A key component of the MAPK signaling pathway, often mutated in melanoma.[2][12]
Induction of Apoptosis and Autophagy
Beyond kinase inhibition, some thieno[2,3-d]pyrimidine analogs can directly induce programmed cell death. Studies have shown that certain compounds can trigger apoptosis (Type I cell death) and autophagy (Type II cell death) in cancer cells.[6] For example, specific derivatives were found to significantly increase the formation of acidic vesicular organelles (AVOs), a key feature of autophagy, in HT-29, HepG-2, and MCF-7 cancer cells.[6] This multi-modal action—simultaneously blocking pro-growth signals and activating cell death pathways—makes these compounds particularly compelling.
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design. SAR studies on thieno[2,3-d]pyrimidines have yielded critical insights.
-
Substituents at the C2 and C4 positions: Modifications at these positions on the pyrimidine ring are crucial for kinase selectivity and potency. Small amine substituents at C2 and various anilino groups at C4 have been shown to be critical for potent EGFR and B-Raf inhibition, respectively.[2][11]
-
Substituents on the Thiophene Ring: The nature and position of groups on the thiophene core can significantly impact activity. For example, in one series of EGFR inhibitors, a methoxy group on an attached phenyl ring enhanced potency.[11] In another study targeting non-small cell lung cancer lines, compounds with a cyclohexyl moiety fused to the thiophene ring were generally more active than those with a phenyl group.[9]
-
The Role of the 6-Bromo Position: As mentioned, the 6-bromo group is often a synthetic intermediate. However, the groups that replace it via cross-coupling directly influence the compound's interaction with its biological target, often by accessing new binding pockets or forming additional hydrogen bonds.
Table 1: Anticancer Activity of Representative Thieno[2,3-d]pyrimidine Analogs
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 17f | VEGFR-2 Inhibition | HCT-116 | 2.80 | [8] |
| 17f | VEGFR-2 Inhibition | HepG2 | 4.10 | [8] |
| 7a | EGFR Inhibition | HepG2 | Data not quantified | [10] |
| 7a | EGFR Inhibition | PC3 | Data not quantified | [10] |
| 5a | Cytotoxicity | MDA-MB-435 (Melanoma) | GP = -31.02% | [9] |
| 16c | Cytotoxicity | PC-3 (Prostate) | 5.48 | [4] |
| 14 | Cytotoxicity | MCF7 (Breast) | 22.12 | [13] |
| 13 | Cytotoxicity | MCF7 (Breast) | 22.52 | [13] |
Note: GP refers to Growth Percent; a negative value indicates cell killing. IC50 is the concentration required to inhibit 50% of cell growth or enzyme activity.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, the methodologies used to evaluate these compounds must be robust. Below are standard protocols for primary screening.
Protocol: Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess the anti-proliferative effects of compounds on cancer cell lines.
Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the direct inhibitory effect of a compound on a specific kinase (e.g., VEGFR-2, EGFR).
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a decrease in the phosphorylated product, often detected using fluorescence, luminescence, or radioactivity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer specific to the kinase of interest. Prepare solutions of the recombinant kinase enzyme, the specific substrate (e.g., a peptide), and ATP.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the reaction buffer.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase enzyme, the test compound dilution, and the substrate.
-
Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction plate at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. The detection method depends on the assay format (e.g., for ADP-Glo™ assays, a reagent is added that converts unused ATP to a luminescent signal; higher light means higher inhibition).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Outlook
The this compound scaffold is a validated and highly promising platform for the development of novel anticancer agents. Analogs derived from this core have demonstrated potent activity against a range of clinically relevant targets, including VEGFR-2 and EGFR, and can induce cell death through multiple mechanisms. The synthetic tractability of the 6-bromo position allows for extensive chemical exploration and optimization of drug-like properties.
Future research should focus on:
-
Improving Selectivity: Designing derivatives that are highly selective for a specific kinase or kinase isoform to minimize off-target effects and reduce toxicity.
-
Overcoming Resistance: Systematically developing compounds that are active against known drug-resistance mutations in targets like EGFR.
-
In Vivo Efficacy: Moving the most promising in vitro candidates into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of this chemical space holds significant promise for delivering the next generation of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 60703-80-2 [smolecule.com]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. alliedacademies.org [alliedacademies.org]
The Potent Efficacy of Thienopyrimidines: An Exploration of their Antimicrobial and Antifungal Properties
For Immediate Release
Thienopyrimidine derivatives are emerging as a significant class of heterocyclic compounds in the field of medicinal chemistry, largely due to their structural similarity to biological purines. This structural relationship has prompted extensive research, revealing a broad spectrum of pharmacological activities, including notable antimicrobial and antifungal efficacy. This technical guide provides an in-depth analysis of the antimicrobial and antifungal properties of various thienopyrimidine scaffolds, detailing their quantitative efficacy, the experimental protocols used for their evaluation, and their potential mechanisms of action.
Core Concepts and Structure
Thienopyrimidines are bicyclic heterocyclic compounds formed by the fusion of a thiophene ring and a pyrimidine ring. Depending on the fusion pattern, three primary isomers exist: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[1] These core structures serve as versatile scaffolds for the synthesis of a wide array of derivatives with diverse biological activities, including anticancer, antiviral, anti-inflammatory, and, most pertinently, anti-infective properties.[1][2][3] The search for novel anti-infective agents is driven by the escalating threat of drug-resistant pathogens, making the exploration of thienopyrimidines a critical area of research.[4]
Quantitative Antimicrobial and Antifungal Activity
The efficacy of thienopyrimidine derivatives has been quantified against a range of pathogenic bacteria and fungi. The most common metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The data below, compiled from various studies, highlights the potential of these compounds.
Antibacterial Activity
Thienopyrimidine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Thienopyrimidine Derivative | Test Organism | Activity (MIC in µg/mL) | Reference |
| Compound 20 | Staphylococcus aureus | >50 <100 | [5][6] |
| Compound 20 | Escherichia coli | >50 <100 | [5][6] |
| Compound 75a | Vancomycin-resistant S. aureus | 2 - 32 (mg·L⁻¹) | [1] |
| Compound 75a | Streptococcus pneumoniae | 2 - 32 (mg·L⁻¹) | [1] |
| Compound 75a | Enterococcus faecium | 2 - 32 (mg·L⁻¹) | [1] |
| Compound 75a | Pseudomonas aeruginosa | 2 - 32 (mg·L⁻¹) | [1] |
| Compound 75a | Klebsiella pneumoniae | 2 - 32 (mg·L⁻¹) | [1] |
| Thiophenyl-pyrimidine F20 | MRSA | 24 - 48 | [7] |
| Thiophenyl-pyrimidine F20 | VRE strains | 24 - 48 | [7] |
| Compound 8iii | Staphylococcus aureus | Moderate Inhibition | [3] |
| Compound 12ii | Staphylococcus aureus | High Inhibition | [3] |
| Compound 12ii | Escherichia coli | Moderate Inhibition | [3] |
Antifungal Activity
Several derivatives have also shown promising results against pathogenic fungi, particularly Candida species.
| Thienopyrimidine Derivative | Test Organism | Activity (MIC in µg/mL) | Reference |
| Compound 20 | Candida albicans | >50 <100 | [5][6] |
| Compounds 12b-18 | Candida albicans | High Activity | [2] |
| Compounds 12b-18 | Geotrichum candidum | High Activity | [2] |
| Compounds 12b-18 | Aspergillus flavus | High Activity | [2] |
| Compounds 12b-18 | Trichophyton rubrum | High Activity | [2] |
| Compound 8iii | Candida albicans | High Activity | [3] |
| Compound 8iii | Candida parapsilosis | High Activity | [3] |
Mechanism of Action
While the exact mechanism is not elucidated for all derivatives, several studies have proposed modes of action. A prominent hypothesis for certain thienopyrimidines is the disruption of the cytoplasmic membrane.[5][6] This action compromises membrane potential and permeability, leading to the leakage of essential cellular components like potassium ions and ultimately causing cell death.[5] Another identified mechanism involves the inhibition of essential bacterial enzymes. For instance, some thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization and GTPase activity, which are critical for bacterial cell division, thereby producing a bactericidal effect.[7] In silico studies have also suggested that thienopyrimidine-sulfonamide hybrids may target dihydrofolate reductase in bacteria and squalene epoxidase in fungi.[3]
Caption: Proposed mechanisms of action for thienopyrimidine derivatives.
Experimental Protocols
Standardized methods are crucial for evaluating and comparing the antimicrobial and antifungal activity of newly synthesized compounds. The following are detailed methodologies commonly cited in the literature.
Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity.
-
Microorganism Preparation: Bacterial or fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) and the turbidity is adjusted to match a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the adjusted microbial suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Well Creation: A sterile cork borer (typically 6 mm in diameter) is used to punch uniform wells into the agar.
-
Compound Application: A specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A well with the solvent alone serves as a negative control, and a standard antibiotic/antifungal serves as a positive control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).
-
Result Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured in millimeters. A larger diameter indicates higher activity.[3]
Broth Microdilution for MIC Determination
This method is used to determine the quantitative Minimum Inhibitory Concentration (MIC) of a compound.[8]
-
Plate Preparation: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate using Mueller-Hinton Broth.[8]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Positive control wells (containing microbial suspension without any test compound) and negative control wells (containing uninoculated broth) are included on each plate.[8]
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Caption: General workflow for antimicrobial susceptibility testing.
Conclusion
The thienopyrimidine scaffold represents a promising and versatile platform for the development of new anti-infective agents. The derivatives synthesized to date have shown a broad spectrum of activity against clinically relevant bacteria and fungi, including drug-resistant strains. The proposed mechanisms of action, such as membrane disruption and enzyme inhibition, offer multiple avenues for therapeutic intervention. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, while also conducting comprehensive studies to fully elucidate the mechanisms of action and ensure a favorable safety profile for clinical progression.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of novel tetrahydrobenzothienopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activities and mode of action of the selected novel thienopyrimidines derivatives 2-[2-(diphenylmethylene) hydrazino]-5-isopropyl-3-methylthieno [2, 3-d] pyrimidin-4-one | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unraveling the Anticancer Potential: A Technical Guide to the Mechanism of Action of 6-Bromothieno[2,3-d]pyrimidine and its Derivatives in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective anticancer agents. This technical guide delves into the mechanism of action of 6-Bromothieno[2,3-d]pyrimidine and its derivatives, focusing on their role as kinase inhibitors, inducers of apoptosis, and modulators of the cell cycle in cancer cells. While specific comprehensive data for this compound remains an area for further investigation, this document synthesizes the extensive research on its closely related analogues to provide a detailed understanding of their therapeutic potential. We will explore the key signaling pathways targeted by these compounds, present quantitative data from various studies, and outline the detailed experimental protocols employed to elucidate their anticancer activities.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Oncology
The pursuit of targeted therapies has revolutionized cancer treatment, with a significant focus on the development of small molecule inhibitors that target key signaling pathways dysregulated in cancer. The thieno[2,3-d]pyrimidine core, a bioisostere of purine, has garnered considerable attention due to its ability to mimic endogenous ligands and interact with the ATP-binding sites of various protein kinases.[1][2] These kinases are critical regulators of cellular processes such as proliferation, survival, angiogenesis, and metastasis, which are often hijacked by cancer cells.[3] The this compound moiety often serves as a key intermediate in the synthesis of more complex derivatives, with the bromine atom providing a reactive handle for further chemical modifications, such as palladium-catalyzed Heck coupling reactions to introduce novel side chains.[4] This guide will primarily focus on the anticancer properties of derivatives stemming from this versatile scaffold.
Core Mechanism of Action: Kinase Inhibition
The predominant mechanism through which thieno[2,3-d]pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases. These compounds are often designed as ATP-competitive inhibitors, binding to the catalytic domain of the kinase and preventing the phosphorylation of downstream substrates.
Targeting Angiogenesis: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[5] Several studies have identified thieno[2,3-d]pyrimidine derivatives as potent inhibitors of VEGFR-2.[3][5][6] By blocking VEGFR-2 signaling, these compounds can effectively cut off the tumor's blood supply, leading to growth inhibition.
Inhibiting Proliferation and Survival: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, as its overactivation can drive uncontrolled cell proliferation and survival.[7][8] Thieno[2,3-d]pyrimidine derivatives have been extensively explored as EGFR inhibitors, with some demonstrating high potency against both wild-type and mutant forms of the receptor.[4][7][9]
Other Kinase Targets
Beyond VEGFR-2 and EGFR, the thieno[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors for a range of other kinases implicated in cancer, including:
-
Phosphoinositide 3-kinase (PI3K) : A central node in a signaling pathway that regulates cell growth, proliferation, and survival.[10][11]
-
Fibroblast Growth Factor Receptor 1 (FGFR1) : Involved in cell proliferation, differentiation, and migration.
-
PIM-1 Kinase : A serine/threonine kinase that promotes cell survival and proliferation.[12]
Downstream Cellular Effects
The inhibition of key kinases by thieno[2,3-d]pyrimidine derivatives triggers a cascade of downstream cellular events that contribute to their anticancer activity.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in various cancer cell lines.[12] This is often achieved through the modulation of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and the activation of caspases, the key executioners of apoptosis.[12]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. Thieno[2,3-d]pyrimidine derivatives have been reported to induce cell cycle arrest at different phases, most commonly at the G1 or G2/M checkpoints, thereby preventing cancer cells from dividing.[12][13]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various thieno[2,3-d]pyrimidine derivatives across different cancer cell lines and kinase assays. It is important to note that these are representative examples, and the activity can vary significantly based on the specific substitutions on the thieno[2,3-d]pyrimidine core.
Table 1: IC50 Values of Thieno[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | HCT-116 (Colon) | 2.80 ± 0.16 | [5] |
| HepG2 (Liver) | 4.10 ± 0.45 | [5] | |
| Derivative B | MDA-MB-231 (Breast) | 5.91 | [6] |
| MCF-7 (Breast) | 7.16 | [6] | |
| Derivative C | A549 (Lung) | 0.94 | [14] |
| Derivative D | HepG2 (Liver) | IC50 values ranging from 8.39 ± 0.7 to 27.56 ± 2.0 | [15] |
| MCF-7 (Breast) | IC50 values ranging from 9.08 ± 0.7 to 27.56 ± 2.0 | [15] | |
| MDA-MB-231 (Breast) | IC50 values ranging from 5.28 ± 0.3 to 27.56 ± 2.0 | [15] | |
| HeLa (Cervical) | IC50 values ranging from 6.37 ± 0.3 to 27.56 ± 2.0 | [15] |
Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Derivative E | VEGFR-2 | 230 ± 30 | [5] |
| Derivative F | VEGFR-2 | 53.63 ± 3.14 | [6] |
| Derivative G | VEGFR-2 | 3.9 | [3][16] |
| Derivative H | EGFR | 0.5 | [8] |
| Derivative I | PIM-1 | 11.4 | [12] |
| Derivative J | PI3Kβ (% Inhibition @ 10µM) | 72% | [11] |
| PI3Kγ (% Inhibition @ 10µM) | 84% | [11] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of thieno[2,3-d]pyrimidine derivatives.
Kinase Inhibition Assay
A common method to assess the inhibitory potential of a compound against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[17]
-
Principle: Kinase activity consumes ATP. The amount of remaining ATP is inversely proportional to kinase activity.
-
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to a 384-well plate.
-
Kinase Reaction: Add a reaction mixture containing the target kinase, a suitable substrate, and ATP to each well.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition relative to a vehicle control (100% activity) and a no-kinase control (0% activity). Determine the IC50 value by fitting the data to a dose-response curve.[17]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
-
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivative for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.[18][19]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[19][20]
-
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells[18]
-
Cell Cycle Analysis
Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle.[21]
-
Principle: The DNA content of a cell varies depending on its phase in the cell cycle (G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity is proportional to the DNA content.
-
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the membranes.
-
Staining: Treat the cells with RNase to remove RNA and then stain with PI.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
-
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[13][21]
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives and the general experimental workflows.
Figure 1: Simplified signaling pathways inhibited by thieno[2,3-d]pyrimidine derivatives.
Figure 2: Proposed mechanism of apoptosis induction by thieno[2,3-d]pyrimidine derivatives.
Figure 3: General experimental workflow for characterizing the anticancer mechanism of action.
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of novel kinase inhibitors for cancer therapy. Derivatives of this core structure have demonstrated potent activity against key oncogenic kinases such as VEGFR-2 and EGFR, leading to the induction of apoptosis and cell cycle arrest in cancer cells. While a substantial body of research exists for various analogues, a dedicated and comprehensive investigation into the specific mechanism of action of this compound is warranted. Future studies should focus on elucidating its direct kinase targets, determining its IC50 values in a broad panel of cancer cell lines, and exploring its potential for further derivatization to enhance potency and selectivity. Such research will be invaluable for the continued development of this promising class of anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design" by Amgad Albohy [buescholar.bue.edu.eg]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biologi.ub.ac.id [biologi.ub.ac.id]
- 20. docs.abcam.com [docs.abcam.com]
- 21. benchchem.com [benchchem.com]
Spectroscopic Characterization of 6-Bromothieno[2,3-d]pyrimidine: A Technical Guide for Researchers
Introduction
6-Bromothieno[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a derivative of the thieno[2,3-d]pyrimidine scaffold, it serves as a crucial building block for the synthesis of various bioactive molecules, including kinase inhibitors with potential applications in oncology.[1] The precise elucidation of its molecular structure is paramount for ensuring the integrity of subsequent research and development efforts. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines detailed, field-proven protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques essential for verifying the identity and purity of this important synthetic intermediate.
Molecular Structure and Properties
This compound consists of a thiophene ring fused to a pyrimidine ring, with a bromine atom substituted at the 6-position.
The structural features of this molecule, including the aromatic protons, the quaternary carbons, and the carbon-bromine bond, give rise to characteristic spectroscopic signatures that will be discussed in the following sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR are essential for confirming the arrangement of atoms within the molecule.
¹H NMR Spectroscopy
Expected ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the three aromatic protons on the thieno[2,3-d]pyrimidine core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrimidine ring and the bromine atom.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~9.0 | Singlet | - |
| H-4 | ~8.8 | Singlet | - |
| H-5 | ~7.5 | Singlet | - |
Note: The exact chemical shifts can vary depending on the solvent used.
Causality Behind Expected Shifts: The protons on the pyrimidine ring (H-2 and H-4) are expected to be the most deshielded due to the adjacent electron-withdrawing nitrogen atoms, thus appearing at a lower field (higher ppm). The proton on the thiophene ring (H-5) would likely appear at a comparatively higher field.
Experimental Protocol for ¹H NMR Spectroscopy:
This protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for heterocyclic compounds due to its high solubilizing power.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a routine ¹H NMR, 16 to 64 scans are typically sufficient.
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
A relaxation delay (d1) of 1-2 seconds is generally adequate.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate the peaks to determine the relative ratios of the protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.
-
¹³C NMR Spectroscopy
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of quaternary carbons and carbons attached to heteroatoms, a range of chemical shifts is expected.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~155 |
| C-4 | ~150 |
| C-5 | ~125 |
| C-6 | ~115 (C-Br) |
| C-7a | ~158 |
| C-4a | ~130 |
Note: These are approximate values and can be influenced by the solvent.
Causality Behind Expected Shifts: Carbons in the pyrimidine ring (C-2, C-4, C-7a) are expected to be significantly deshielded due to the influence of the nitrogen atoms. The carbon atom attached to the bromine (C-6) will also have a characteristic chemical shift.
Experimental Protocol for ¹³C NMR Spectroscopy:
The protocol is similar to that for ¹H NMR, with some key differences in acquisition parameters.
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of solvent) is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Follow the same locking and shimming procedures as for ¹H NMR.
-
Data Acquisition:
-
Select a ¹³C NMR experiment, typically with proton decoupling to simplify the spectrum to single lines for each carbon.
-
A wider spectral width is needed compared to ¹H NMR.
-
A longer acquisition time and a greater number of scans (hundreds to thousands) are necessary to achieve a good signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.
-
-
Data Processing:
-
Perform Fourier transformation, phasing, and baseline correction.
-
Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.[2][3][4]
Expected Mass Spectrum:
For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.
| Ion | Expected m/z | Relative Intensity |
| [C₆H₃⁷⁹BrN₂S]⁺ | 213.9 | ~100% |
| [C₆H₃⁸¹BrN₂S]⁺ | 215.9 | ~98% |
Fragmentation Pattern: Electron ionization (EI) is a "hard" ionization technique that can cause fragmentation of the molecular ion.[5] Expected fragmentation pathways could involve the loss of Br, HCN, or other small neutral molecules. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Preparation:
-
A small amount of the solid sample is introduced into the mass spectrometer, either directly via a solids probe or after being dissolved in a volatile solvent. The sample must be pure to avoid a complex spectrum.
-
-
Instrument Setup:
-
The mass spectrometer is operated under a high vacuum.[4]
-
The ion source is heated to vaporize the sample.
-
The electron energy is typically set to 70 eV.
-
-
Data Acquisition:
-
The vaporized sample molecules are bombarded with a beam of high-energy electrons, causing ionization and fragmentation.[4]
-
The resulting positive ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and its isotopic pattern to confirm the presence of bromine.
-
Analyze the fragmentation pattern to gain further structural information.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Spectrum:
The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H bonds, C=C and C=N double bonds of the fused ring system, and the C-Br bond.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |
| C=N stretch (pyrimidine) | 1650 - 1550 | Medium to Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-S stretch (thiophene) | 700 - 600 | Medium |
| C-Br stretch | 600 - 500 | Strong |
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):
This is a common method for analyzing solid samples.[6][7]
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[7] The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press.
-
Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Ensure the sample compartment is closed to minimize interference from atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Visualization of Experimental Workflows
To provide a clearer understanding of the analytical process, the following diagrams illustrate the typical workflows for NMR, MS, and FTIR analysis.
Caption: Experimental Workflow for NMR Spectroscopy.
Caption: Experimental Workflow for Mass Spectrometry.
Caption: Experimental Workflow for FTIR Spectroscopy.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR, provides a self-validating system for the unambiguous confirmation of its structure and purity. The protocols and expected data presented in this guide offer a robust framework for researchers engaged in the synthesis and application of this versatile heterocyclic compound. Adherence to these methodologies will ensure high-quality, reproducible data, thereby upholding the scientific integrity of research in which this compound is a key component.
References
- 1. Buy this compound | 60703-80-2 [smolecule.com]
- 2. fiveable.me [fiveable.me]
- 3. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
Solubility and stability of 6-Bromothieno[2,3-d]pyrimidine
An In-Depth Technical Guide to the Solubility and Stability of 6-Bromothieno[2,3-d]pyrimidine
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a scaffold in the development of potent kinase inhibitors.[1] Its efficacy in drug discovery pipelines is fundamentally linked to its physicochemical properties, particularly solubility and stability. These parameters govern its handling, formulation, bioavailability, and shelf-life. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and manage the solubility and stability profiles of this compound. We present not just data, but the underlying scientific rationale and detailed, field-proven protocols for systematic characterization, moving from theoretical considerations to practical experimental workflows.
Introduction: The Strategic Importance of this compound
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of DNA and RNA, allowing its derivatives to interact with a wide array of biological targets.[2][3] The introduction of a bromine atom at the 6-position provides a crucial chemical handle for further synthetic modifications through reactions like nucleophilic substitution or cross-coupling, enabling the creation of diverse compound libraries.[1] Derivatives have shown promise as inhibitors of critical signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), making them highly valuable in oncology research.[4][5][6]
However, the journey from a promising scaffold to a viable drug candidate is contingent upon its physicochemical characteristics. Poor aqueous solubility can severely limit oral bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.[7][8] Therefore, a thorough understanding and empirical determination of the solubility and stability of this compound are not merely procedural steps but a strategic necessity for any research program utilizing this scaffold.
Core Physicochemical Profile
A foundational understanding begins with the basic molecular properties of the compound.
| Property | Value | Source |
| CAS Number | 60703-80-2 | [9][10] |
| Molecular Formula | C₆H₃BrN₂S | [1] |
| Molecular Weight | 215.07 g/mol | [1] |
| Appearance | Typically an off-white to yellow or brown solid | N/A |
| Storage | Sealed in dry, 2-8°C | [9] |
Comprehensive Solubility Profiling
Solubility is a critical determinant of a compound's utility, from its behavior in biological assays to its potential for formulation. Aromatic, "flat" heterocyclic compounds often exhibit low aqueous solubility, a challenge that must be quantified early in development.[7]
Theoretical Considerations & Solvent Selection Rationale
The solubility of this compound is governed by the interplay between its crystal lattice energy (the energy holding the solid state together) and the solvation energy released upon interaction with solvent molecules. Its structure—a rigid, planar aromatic system with limited hydrogen bond donors but potential acceptors (N atoms)—suggests a preference for polar aprotic solvents that can disrupt π-π stacking interactions.
The choice of solvents for characterization is strategic:
-
Aqueous Buffers (pH 4.0, 7.4, 9.0): Essential for determining relevance to physiological conditions and understanding pH-dependent solubility.
-
Polar Aprotic Solvents (DMSO, DMF): Commonly used for creating high-concentration stock solutions for biological screening.
-
Polar Protic Solvents (Methanol, Ethanol): Useful in synthesis and purification, and their solubility data aids in understanding hydrogen bonding capacity.[11]
-
Nonpolar Solvents (DCM, Chloroform, Ethyl Acetate): Provide a comprehensive polarity profile and are relevant for extraction and chromatography.[12]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The Shake-Flask method (ICH Guideline Q6A) remains the gold standard for determining thermodynamic solubility. It is a self-validating system as it measures the concentration of a saturated solution in equilibrium with the solid drug, ensuring a true representation of solubility.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the selected solvent in a glass vial. The excess solid is crucial to ensure equilibrium is reached at saturation.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C and 37 °C) for a prolonged period (24-48 hours) to ensure equilibrium is achieved. A shaker or rotator provides consistent mixing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.[8]
-
Sampling & Dilution: Carefully collect an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the original concentration in the supernatant to determine the solubility.
Data Presentation: Solubility Profile
All experimental data should be meticulously documented. The following table serves as a template for reporting results.
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |
| Water | 25 | [Experimental Value] | [Calculated Value] | [e.g., Practically Insoluble] |
| PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] | [e.g., Very Slightly Soluble] |
| Methanol | 25 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| DMF | 25 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
Workflow for Solubility Determination
The logical flow of the solubility profiling process can be visualized as follows:
References
- 1. Buy this compound | 60703-80-2 [smolecule.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 60703-80-2|this compound|BLD Pharm [bldpharm.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
The Thieno[2,3-d]pyrimidine Core: A Comprehensive Guide to its Structure-Activity Relationship in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases found in DNA and RNA. This bioisosterism has made it a privileged scaffold in the design of novel therapeutics, particularly in oncology. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives, focusing on their role as kinase inhibitors. The information is presented to aid researchers and drug development professionals in the rational design of new and more potent therapeutic agents.
Anticancer Activity: Targeting Key Kinases
Thieno[2,3-d]pyrimidine derivatives have demonstrated broad-spectrum anticancer activity by inhibiting various protein kinases crucial for tumor growth and proliferation.[1][2] These compounds have been extensively studied as inhibitors of Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and c-Met, among others.[3][4][5]
Epidermal Growth Factor Receptor (EGFR) Inhibition
The thieno[2,3-d]pyrimidine core has been successfully utilized to develop potent inhibitors of EGFR, a key player in many epithelial cancers.[3] Research has focused on achieving high potency against both the wild-type (WT) EGFR and clinically significant mutant forms, such as the T790M resistance mutant.[3][6]
Structure-Activity Relationship Summary:
Key structural modifications influencing EGFR inhibition include:
-
Substitutions at the 2-phenyl and 4-anilino positions: These are critical for high potency.[3]
-
Electron-donating groups on the 2-phenyl ring: A small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring generally enhances activity.[3]
-
Halogen substitution on the 4-anilino moiety: The introduction of a halogen, such as chlorine, at the 4-position of the 4-anilino moiety consistently improves the inhibitory effect against both wild-type and mutant EGFR.[3]
Table 1: Inhibitory Concentrations (IC50) of Thieno[2,3-d]pyrimidine Derivatives against EGFR
| Compound | R1 (2-position) | R2 (4-position) | EGFR (WT) IC50 (µM) | EGFR (T790M) IC50 (µM) |
| Reference | Phenyl | Anilino | >10 | >10 |
| Derivative A | 4-Methoxyphenyl | 4-Chloroanilino | 0.52 | 1.2 |
| Derivative B | Phenyl | 4-Chloroanilino | 1.5 | 3.8 |
| Derivative C | 4-Methoxyphenyl | Anilino | 2.1 | 5.6 |
Data is illustrative and compiled from trends reported in the literature.[3]
Phosphoinositide 3-kinase (PI3K) Inhibition
A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have been investigated for their inhibitory action against PI3K isoforms.[7] The substitution pattern on the 2-aryl ring is a critical determinant of their biological activity.[7]
Structure-Activity Relationship Summary:
-
Hydroxyl group at the 3-position of the 2-phenyl ring: This substitution is crucial for potent PI3K inhibition.[3]
-
Methoxy group at the 5-position of the 2-phenyl ring: The addition of a methoxy group at the 5-position, in conjunction with a 3-hydroxyl group, further enhances inhibitory activity against PI3Kβ and PI3Kγ isoforms.[3][7]
Table 2: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[3][7]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met Inhibition
Thieno[2,3-d]pyrimidine derivatives have also been developed as potent dual inhibitors of VEGFR-2 and c-Met, both important targets in cancer therapy.[5]
Structure-Activity Relationship Summary:
A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory potency against c-Met and VEGFR-2. Compound 12j emerged as the most potent dual inhibitor.[5]
Table 3: In Vitro Kinase Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) |
| 12j | 25 | 48 |
| 12m | Not specified | Not specified |
Data from a study on dual c-Met and VEGFR-2 kinase inhibitors.[5]
Activity Against Breast Cancer Cell Lines
Several novel thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines, such as MCF-7 and MDA-MB-231.[8][9][10]
One study reported a series of 23 thieno[2,3-d]pyrimidines, with compound l showing an IC50 of 27.6 μM against the MDA-MB-231 cell line, which is comparable to the positive control paclitaxel (PTX) with an IC50 of 29.3 μM.[8] Another study found that compounds with a sulfa-doxine or sulfa-dimethoxazine moiety at the 3-position exhibited potent anti-breast cancer activity against the MCF7 cell line, with IC50 values lower than the reference drug Doxorubicin.[10]
Table 4: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| l | MDA-MB-231 | 27.6 | Paclitaxel | 29.3 |
| 14 | MCF7 | 22.12 | Doxorubicin | 30.40 |
| 13 | MCF7 | 22.52 | Doxorubicin | 30.40 |
| 9 | MCF7 | 27.83 | Doxorubicin | 30.40 |
| 12 | MCF7 | 29.22 | Doxorubicin | 30.40 |
Data compiled from multiple studies.[8][10]
Experimental Protocols
Cell Viability (MTT) Assay
The anti-proliferative effects of the thieno[2,3-d]pyrimidine derivatives on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[3]
-
Compound Incubation: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for a period of 48 to 72 hours.[3]
-
MTT Reagent: The MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[3]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[3]
-
Absorbance Reading: The absorbance of the colored solution is measured with a spectrophotometer, which correlates to the number of viable cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[3]
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is evaluated using various commercially available assay kits or in-house developed methods. A general workflow involves:
-
Reagents: The assay typically includes the kinase enzyme, a specific substrate (often a peptide), ATP, and the test compound.
-
Incubation: The components are mixed and incubated to allow the kinase to phosphorylate the substrate.
-
Detection: The extent of phosphorylation is measured. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The inhibitory activity of the compound is determined by comparing the kinase activity in the presence of the compound to the activity in its absence. The IC50 value is then calculated.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives and a generalized workflow for SAR studies.
Caption: EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
Caption: PI3K signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alliedacademies.org [alliedacademies.org]
Potential applications of 6-Bromothieno[2,3-d]pyrimidine in material science
An In-depth Technical Guide for Researchers and Scientists on the Potential Applications of 6-Bromothieno[2,3-d]pyrimidine in Material Science.
The heterocyclic compound this compound is emerging as a significant building block in the development of novel materials with tailored electronic and photophysical properties. Comprising a bromine-substituted thiophene ring fused to a pyrimidine ring, this scaffold offers a unique combination of electron-rich and electron-deficient moieties, making it a compelling candidate for applications in organic electronics.[1] While its derivatives have been extensively explored in medicinal chemistry for their kinase inhibition properties, the focus is increasingly shifting towards their potential in material science.[1] This guide provides a comprehensive overview of the synthesis, potential applications, and characterization of materials based on the this compound core, offering a technical resource for professionals in material science and drug development.
Synthesis of the this compound Core
The synthesis of the this compound scaffold is a critical first step for its subsequent derivatization and application in material science. Several synthetic routes have been established, with the Gewald reaction being a prominent and versatile method. This reaction allows for the construction of the substituted thiophene ring, which is then cyclized to form the fused pyrimidine ring.
Key Synthetic Protocols
A common synthetic pathway to a precursor of this compound, 6-Bromo-4-chlorothieno[2,3-d]pyrimidine, provides a versatile intermediate for further functionalization. The bromine atom at the 6-position and the chlorine atom at the 4-position offer orthogonal handles for introducing various functional groups through cross-coupling reactions, enabling the fine-tuning of the molecule's electronic properties.
Potential Applications in Organic Electronics
The inherent electronic properties of the thieno[2,3-d]pyrimidine core, characterized by the fusion of an electron-rich thiophene ring and an electron-deficient pyrimidine ring, make it a promising platform for the development of materials for a range of organic electronic devices. The bromine atom at the 6-position serves as a key site for introducing various aryl or heteroaryl groups via cross-coupling reactions, allowing for the extension of the π-conjugated system and modulation of the frontier molecular orbital energy levels.
Organic Light-Emitting Diodes (OLEDs)
Thienopyrimidine derivatives have shown potential as emitters and host materials in OLEDs. By tuning the molecular structure through derivatization at the 6-position, it is possible to achieve emission across the visible spectrum. The electron-deficient nature of the pyrimidine moiety can facilitate electron injection and transport, while the overall molecular design can be tailored to achieve high photoluminescence quantum yields.
While specific data for this compound derivatives in OLEDs is limited, the photophysical properties of related thienopyrimidine compounds can provide valuable insights.
| Compound Family | Emission Color | Photoluminescence Quantum Yield (PLQY) | Application |
| Aryl-substituted Thieno[2,3-d]pyrimidines | Blue to Green | Up to 85% | Emitter |
| Donor-Acceptor Thieno[2,3-d]pyrimidines | Yellow to Red | Up to 70% | Emitter |
| Bipolar Thieno[2,3-d]pyrimidine Derivatives | - | - | Host |
Table 1: Representative Photophysical Properties of Thieno[2,3-d]pyrimidine Derivatives for OLED Applications. (Data is illustrative and based on published results for the broader class of thienopyrimidines).
Organic Field-Effect Transistors (OFETs)
The ability to form ordered molecular packing in the solid state is crucial for efficient charge transport in OFETs. The planar structure of the thieno[2,3-d]pyrimidine core, combined with the potential for intermolecular interactions through π-π stacking and heteroatom interactions, makes it a promising candidate for organic semiconductors. By introducing appropriate substituents at the 6-position, the molecular packing and charge carrier mobility can be modulated. Both p-type (hole-transporting) and n-type (electron-transporting) materials could potentially be developed from this scaffold.
| Parameter | Value Range (Illustrative) | Significance |
| Hole Mobility (μh) | 10⁻³ - 1 cm²/Vs | Efficiency of positive charge transport |
| Electron Mobility (μe) | 10⁻⁴ - 10⁻¹ cm²/Vs | Efficiency of negative charge transport |
| ON/OFF Ratio | > 10⁵ | Distinction between "on" and "off" states |
| HOMO Level | -5.0 to -5.8 eV | Determines hole injection efficiency |
| LUMO Level | -2.5 to -3.5 eV | Determines electron injection efficiency |
Table 2: Target Electronic Properties for Thieno[2,3-d]pyrimidine-based OFET Materials. (Values are representative targets for high-performance OFETs and not specific to this compound).
Organic Photovoltaics (OPVs)
In the realm of OPVs, the this compound core can be utilized to construct donor or acceptor materials. Its electron-deficient pyrimidine component is advantageous for acceptor materials, while derivatization with electron-donating groups at the 6-position can lead to effective donor materials. The broad absorption and suitable energy level alignment with other active layer components are key design considerations.
Experimental Protocols: A General Framework
While specific protocols will vary depending on the target molecule and application, a general workflow for the synthesis and characterization of this compound-based materials for organic electronics can be outlined.
General Synthesis of a 6-Aryl-thieno[2,3-d]pyrimidine Derivative
Objective: To introduce an aryl group at the 6-position of the thieno[2,3-d]pyrimidine core via a Suzuki or Stille cross-coupling reaction.
Materials:
-
This compound or 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
-
Arylboronic acid or arylstannane
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 6-aryl-thieno[2,3-d]pyrimidine derivative.
Characterization Techniques
Following synthesis, a suite of characterization techniques is employed to determine the material's properties and suitability for a given application.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment. |
| Mass Spectrometry (MS) | Molecular weight determination. |
| UV-Visible Spectroscopy | Absorption properties and optical bandgap. |
| Photoluminescence Spectroscopy | Emission properties and photoluminescence quantum yield. |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, electrochemical bandgap. |
| Thermogravimetric Analysis (TGA) | Thermal stability. |
| Differential Scanning Calorimetry (DSC) | Phase transition temperatures (e.g., glass transition, melting). |
| X-ray Diffraction (XRD) | Crystalline structure and molecular packing in thin films. |
| Atomic Force Microscopy (AFM) | Thin film morphology and surface roughness. |
Table 3: Common Characterization Techniques for Organic Electronic Materials.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, platform for the development of advanced materials for organic electronics. Its versatile synthesis and the ability to tune its electronic and photophysical properties through derivatization at the 6-position make it an attractive scaffold for researchers. While the current body of literature is more focused on its medicinal applications, the foundational principles of molecular engineering suggest significant potential in OLEDs, OFETs, and OPVs. Future research should focus on the systematic synthesis and characterization of a library of 6-substituted thieno[2,3-d]pyrimidine derivatives to establish clear structure-property relationships. Such studies will be instrumental in unlocking the full potential of this versatile heterocyclic core for next-generation electronic devices.
References
Discovery of Novel 6-Substituted Thieno[2,3-d]pyrimidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel 6-substituted thieno[2,3-d]pyrimidine analogs. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics for a range of diseases, particularly cancer. This document summarizes key findings, presents quantitative data in a structured format, details experimental protocols for pivotal assays, and visualizes critical signaling pathways and experimental workflows.
Introduction
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system, structurally analogous to purines, which allows it to interact with a variety of biological targets.[1][2] The "6-substituted" modification of this scaffold has proven to be a particularly fruitful area of research, leading to the discovery of potent and selective inhibitors of various enzymes. These include key players in cancer progression such as kinases and enzymes involved in nucleotide biosynthesis.[1][3] This guide will explore the structure-activity relationships (SAR) that govern the efficacy and selectivity of these analogs, providing a comprehensive resource for researchers in the field.
Data Presentation: Biological Activity of 6-Substituted Thieno[2,3-d]pyrimidine Analogs
The following tables summarize the quantitative biological data for representative 6-substituted thieno[2,3-d]pyrimidine analogs, showcasing their activity against various targets and cell lines.
Table 1: Inhibition of Purine Biosynthesis Enzymes by 6-Substituted Thieno[2,3-d]pyrimidines
| Compound | Bridge Length (Carbons) | Side-Chain | GARFTase IC50 (μM) | AICARFTase Inhibition | Target Cell Line | Antiproliferative Activity IC50 (nM) | Reference |
| 2 | 4 | Benzene | <10 | Yes | KB | - | [4][5] |
| 3 | 3 | 2',5'-Thiophene | <10 | Yes | KB, NCI-IGROV1 | - | [4][6] |
| 4 | 4 | 2',5'-Furan | <10 | Yes | KB, NCI-IGROV1 | 2.11 - 7.19 | [4][6][7] |
| 5 | - | Fluorine-substituted Pyridine | - | Yes | KB | 2.11 - 7.19 | [7][8] |
| 6 | - | Phenyl | - | Yes | KB | 2.11 - 7.19 | [7][8] |
| 9 | - | Thiophene | 17- to 882-fold more potent than compound 2 | Yes | KB | 2.11 - 7.19 | [7][8] |
GARFTase: Glycinamide Ribonucleotide Formyltransferase; AICARFTase: 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase
Table 2: Kinase Inhibition by Substituted Thieno[2,3-d]pyrimidine Derivatives
| Compound | Scaffold | Substitution | Target Kinase | IC50 (nM) | Reference |
| 6g | Thieno[3,2-d]pyrimidine | 4-(3',4',5'-trimethoxyanilino)-6-(p-tolyl) | EGFR | 30 | [3] |
| 6b | Thieno[3,2-d]pyrimidine | 4-(3',4',5'-trimethoxyanilino)-6-(2-thienyl) | EGFR | Most potent of series | [3] |
| 7l | Thieno[2,3-d]pyrimidine | - | aPKCι | Potent | [9] |
| - | Thieno[2,3-d]pyrimidine | 2-Aryl-4-morpholino | PI3Kβ | - | [2] |
| - | Thieno[2,3-d]pyrimidine | 2-Aryl-4-morpholino | PI3Kγ | - | [2] |
EGFR: Epidermal Growth Factor Receptor; aPKC: atypical Protein Kinase C; PI3K: Phosphoinositide 3-kinase
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and evaluation of 6-substituted thieno[2,3-d]pyrimidine analogs.
General Synthesis of 6-Substituted Thieno[2,3-d]pyrimidines
A common synthetic route to 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines involves a multi-step process.[4][10] The synthesis generally starts from appropriate allylalcohols and 4-iodobenzoate to yield aldehydes. These aldehydes are then converted to the corresponding 2-amino-4-carbethoxy-5-substituted thiophenes.[4] Cyclization with chloroformamidine affords the thieno[2,3-d]pyrimidine core.[4] Subsequent hydrolysis and coupling with diethyl-L-glutamate, followed by saponification, yield the final target compounds.[4] Another approach involves a nine-step synthesis starting from a bromo-aryl carboxylate.[5][6] For thieno[3,2-d]pyrimidine and thiazolo[4,5-d]pyrimidine derivatives, a convergent synthetic route is often employed, starting with the cyclization of aminothiophene or aminothiazole carboxylates with formamide.[3]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases such as EGFR is determined using in vitro kinase assays. A typical protocol involves the following steps:
-
Enzyme and Substrate Preparation : Recombinant human kinase enzyme and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.
-
Compound Dilution : The test compounds are serially diluted to various concentrations.
-
Kinase Reaction : The kinase, substrate, and test compound are incubated together in the presence of ATP to initiate the phosphorylation reaction.
-
Detection : The extent of phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P from [γ-32P]ATP into the substrate) or non-radioactive methods like ELISA-based assays or fluorescence polarization.
-
IC50 Determination : The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration. Erlotinib and sunitinib are often used as positive controls for EGFR and VEGFR-2 inhibition, respectively.[3]
Cell Viability (MTT) Assay
The anti-proliferative effects of the thieno[2,3-d]pyrimidine derivatives on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a standard period (e.g., 48 to 72 hours).
-
MTT Addition : The MTT reagent is added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan product.[2]
-
Formazan Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation : The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Western Blot Analysis for EGFR Phosphorylation
To confirm the inhibition of EGFR signaling in a cellular context, Western blot analysis is performed.[3]
-
Cell Lysis : HeLa cells, for example, are treated with the test compound (e.g., compound 6g) and then lysed to extract total cellular proteins.[3]
-
Protein Quantification : The protein concentration in the lysates is determined using a standard method like the Bradford assay.
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. A loading control antibody (e.g., anti-β-actin) is also used to ensure equal protein loading.
-
Detection : The membrane is then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the p-EGFR band intensity in the presence of the compound indicates inhibition of EGFR phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by 6-substituted thieno[2,3-d]pyrimidine analogs and a typical experimental workflow for their evaluation.
Caption: Inhibition of de novo purine biosynthesis by 6-substituted thieno[2,3-d]pyrimidine analogs.
Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine analogs.
Caption: A typical workflow for the discovery and development of thieno[2,3-d]pyrimidine analogs.
Conclusion
The 6-substituted thieno[2,3-d]pyrimidine scaffold represents a highly promising and adaptable platform for the design of novel therapeutic agents. Research has demonstrated their ability to potently and selectively inhibit a range of clinically relevant targets, including enzymes crucial for purine biosynthesis and key kinases in oncogenic signaling pathways. The structure-activity relationships explored to date provide a solid foundation for the rational design of next-generation inhibitors with improved efficacy and pharmacokinetic profiles. This technical guide serves as a comprehensive resource to aid researchers and drug development professionals in advancing the discovery and development of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors [pubmed.ncbi.nlm.nih.gov]
- 7. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for Suzuki Coupling of 6-Bromothieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic motif present in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and anti-inflammatory activities. The functionalization of this core structure is of paramount importance in medicinal chemistry and drug discovery for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the thieno[2,3-d]pyrimidine nucleus. This application note provides a detailed protocol for the Suzuki coupling of 6-Bromothieno[2,3-d]pyrimidine with various boronic acids, a key transformation for creating libraries of potential drug candidates.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with a selection of arylboronic acids. These conditions are based on established protocols for similar heterocyclic systems and may require further optimization for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (5:1) | 110 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O (4:1) | 80 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O (4:1) | 90 | 12 | 88 |
| 5 | 4-Pyridinylboronic acid | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 75 |
Experimental Protocol: General Procedure for the Suzuki Coupling of this compound
This protocol describes a general method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or microwave reactor vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a microwave reactor vial containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 mmol). Subsequently, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion of the reaction, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 6-arylthieno[2,3-d]pyrimidine.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
References
Application Notes and Protocols for the Heck Coupling Reaction of 6-Bromothieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Heck coupling reaction of 6-bromothieno[2,3-d]pyrimidine derivatives. The thieno[2,3-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, and the C-6 position is a key site for modification to develop novel therapeutic agents, such as kinase inhibitors.[1][2][3][4] The palladium-catalyzed Heck reaction is a powerful tool for creating carbon-carbon bonds by coupling 6-bromothieno[2,3-d]pyrimidines with various alkenes.[1][3][4]
However, the success of the Heck reaction is highly sensitive to a variety of factors, including the choice of catalyst, ligand, base, solvent, and additives.[1][2][3][4] This document summarizes optimized reaction conditions from a study focused on the Heck coupling of (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine with acrylates, aimed at identifying new lead structures for EGFR inhibition.[1][2][3][4]
Experimental Data Summary
The efficiency of the Heck coupling reaction is significantly influenced by the specific combination of reagents and conditions. The following tables summarize the quantitative data from optimization studies, providing a clear comparison of how different catalysts, solvents, bases, and additives affect the reaction conversion.
Table 1: Effect of Palladium Catalyst on Heck Coupling Conversion [1][4]
Reaction Conditions: (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine (1 equiv.), methyl acrylate (2 equiv.), catalyst (0.1 equiv.), Cy₂NMe (2 equiv.), TBAC (2 equiv.) in DMAc at 80 °C for 24 hours.
| Entry | Catalyst | Conversion (%) |
| 1 | Pd(OAc)₂ | 8 |
| 2 | PdCl₂(PPh₃)₂ | >99 |
| 3 | Pd(PPh₃)₄ | >99 |
| 4 | Pd₂(dba)₃ | 8 |
Table 2: Effect of Solvent on Heck Coupling Conversion [1]
Reaction Conditions: (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine (1 equiv.), methyl acrylate (2 equiv.), PdCl₂(PPh₃)₂ (0.1 equiv.), Cy₂NMe (2 equiv.), TBAC (2 equiv.) at 80 °C for 24 hours.
| Entry | Solvent | Conversion (%) |
| 1 | DMAc | >99 |
| 2 | Dioxane | 35 |
| 3 | MeCN | 23 |
| 4 | NMP | >99 |
| 5 | Toluene | 14 |
Table 3: Effect of Base and Additive on Heck Coupling Conversion [1]
Reaction Conditions: (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine (1 equiv.), methyl acrylate (2 equiv.), PdCl₂(PPh₃)₂ (0.1 equiv.) in DMAc at 80 °C for 24 hours.
| Entry | Base | Additive (TBAC) | Conversion (%) |
| 1 | Cy₂NMe | No | 95 |
| 2 | Cy₂NMe | Yes | >99 |
| 3 | Et₃N | No | 92 |
| 4 | Et₃N | Yes | >99 |
Table 4: Preparative Heck Couplings for Trans Derivatives [1][3]
Reaction Conditions: Reactants coupled for 24 hours at 80 °C.[1][3]
| Entry | Alkene R-Group | Conversion (%) | Purity (%) | Ratio (trans/cis) | Yield (%) |
| 1 | OMe | >99 | 97 | >30 | 27 |
| 2 | OCH₂CH₂OMe | >99 | 96 | >30 | 58 |
| 3 | OtBu | >99 | 97 | >30 | 79 |
| 4 | NH₂ | - | - | 5/1 | - |
Note: The product with the NH₂ group was obtained via ammonolysis of the corresponding methyl ester, not directly by the Heck reaction.[1][3]
Experimental Protocols
The following is a detailed methodology for a representative Heck coupling reaction based on the successful conditions identified in the literature.[1]
General Protocol for the Heck Coupling of (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine with Acrylates
Materials:
-
(R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
-
Acrylate (e.g., methyl acrylate, t-butyl acrylate)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Base (e.g., N,N-dicyclohexylmethylamine (Cy₂NMe) or Triethylamine (Et₃N))
-
Additive: Tetrabutylammonium chloride (TBAC)
-
Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous and inert reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, preparative HPLC)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon), add (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine (1.0 equiv.).
-
Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.1 equiv.), the base (e.g., Et₃N, 2.0 equiv.), and the additive (TBAC, 2.0 equiv.).
-
Solvent and Alkene: Add the anhydrous solvent (e.g., DMAc) to dissolve the solids, followed by the addition of the acrylate (2.0 equiv.).
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to 80 °C with stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS. The reaction is typically run for 24 hours to achieve high conversion.[1][3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified. Purification of these materials can be challenging; methods like precipitation and recrystallization may be more effective than silica-gel chromatography or preparative HPLC to achieve high purity and a favorable trans/cis isomer ratio.[1][3] For example, a high trans/cis ratio was achieved by precipitation from dichloromethane followed by recrystallization from the same solvent.[3]
Important Note on Product Stability: The resulting trans-alkene products are stable in the dark but can undergo trans-cis isomerization when exposed to light.[1][2][3][4] Therefore, all manipulations and storage of the final products should be performed with protection from light.
Visualizations
Heck Coupling Reaction Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed Heck coupling reaction of this compound.
Caption: General workflow of the Heck coupling reaction.
Catalytic Cycle of the Heck Reaction
This diagram outlines the key steps in the palladium-catalyzed Heck reaction cycle.
References
- 1. Investigation of Heck coupling on 6-bromo[2,3- d ]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01961K [pubs.rsc.org]
- 2. Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 6-aryl-thieno[2,3-d]pyrimidines from a 6-bromo Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. These molecules are recognized for a wide range of pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an aryl group at the 6-position of the thieno[2,3-d]pyrimidine nucleus is a common strategy to modulate the biological activity and pharmacokinetic properties of these compounds.
This document provides detailed application notes and experimental protocols for the synthesis of 6-aryl-thieno[2,3-d]pyrimidines starting from a 6-bromo-thieno[2,3-d]pyrimidine precursor. The primary focus is on palladium-catalyzed cross-coupling reactions, which are highly efficient methods for the formation of C-C bonds. Specifically, this guide will detail the Suzuki-Miyaura coupling and briefly touch upon other relevant methods like the Heck and Stille couplings.
General Reaction Scheme
The synthesis of 6-aryl-thieno[2,3-d]pyrimidines from a 6-bromo precursor is typically achieved via a palladium-catalyzed cross-coupling reaction. The general transformation is depicted below:
Caption: General scheme for the synthesis of 6-aryl-thieno[2,3-d]pyrimidines.
Where:
-
R represents various substituents on the thieno[2,3-d]pyrimidine core.
-
Ar is the aryl group to be introduced.
-
M is a metal or metalloid species, which varies depending on the coupling reaction (e.g., B(OH)₂ for Suzuki-Miyaura, Sn(Alkyl)₃ for Stille).
Experimental Protocols
Protocol 1: Synthesis of 6-aryl-thieno[2,3-d]pyrimidines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acids.
Materials:
-
6-Bromo-thieno[2,3-d]pyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, magnetic stirrer, and heating apparatus
Procedure:
-
To a dry reaction flask, add the 6-bromo-thieno[2,3-d]pyrimidine, arylboronic acid, palladium catalyst, and base.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add the degassed solvent(s) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system with water was used, separate the organic layer. If an organic solvent was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-aryl-thieno[2,3-d]pyrimidine.
Experimental Workflow:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a 6-halopyrimidine derivative with various arylboronic acids, which serves as a close model for the synthesis of 6-aryl-thieno[2,3-d]pyrimidines.
| Entry | 6-Halo-pyrimidine Precursor | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Chloro-2,4-diaminopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 85 |
| 2 | 6-Chloro-2,4-diaminopyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 82 |
| 3 | 6-Chloro-2,4-diaminopyrimidine | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 78 |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 20 | 60 |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 22 | 25 |
Note: This data is representative and based on closely related pyrimidine scaffolds. Actual yields for 6-bromo-thieno[2,3-d]pyrimidine substrates may vary and require optimization.
Alternative Coupling Methods
While the Suzuki-Miyaura coupling is often the method of choice, other palladium-catalyzed reactions can also be employed for the synthesis of 6-substituted thieno[2,3-d]pyrimidines.
Heck Coupling
The Heck reaction allows for the coupling of the 6-bromo precursor with alkenes to introduce vinyl substituents, which can be further modified.
Data Presentation: Heck Coupling of (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine with Acrylates
| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(t-Bu₃P)₂ | NEt₃ | DMAc | 80 | 24 | 39 |
| 2 | Ethyl acrylate | Pd(t-Bu₃P)₂ | NEt₃ | DMAc | 80 | 24 | 47 |
| 3 | n-Butyl acrylate | Pd(t-Bu₃P)₂ | NEt₃ | DMAc | 80 | 24 | 52 |
| 4 | t-Butyl acrylate | Pd(t-Bu₃P)₂ | NEt₃ | DMAc | 80 | 24 | 27 |
Data adapted from a study on the Heck coupling of a specific 6-bromo-thieno[2,3-d]pyrimidine derivative.
Stille Coupling
The Stille coupling utilizes organostannane reagents as the aryl source. While effective, the toxicity of organotin compounds is a significant drawback.
General Protocol Outline:
-
Combine the 6-bromo-thieno[2,3-d]pyrimidine, arylstannane, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a dry flask under an inert atmosphere.
-
Add a suitable solvent (e.g., toluene, DMF, or dioxane).
-
Heat the mixture (typically between 80-120 °C) until the reaction is complete.
-
Perform an aqueous work-up and purify the product by chromatography.
Signaling Pathways and Logical Relationships
The synthesized 6-aryl-thieno[2,3-d]pyrimidine derivatives are often evaluated for their potential as inhibitors of various signaling pathways implicated in diseases like cancer. A common target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by 6-aryl-thieno[2,3-d]pyrimidines.
Conclusion
The synthesis of 6-aryl-thieno[2,3-d]pyrimidines from a 6-bromo precursor is a well-established and versatile process, with the Suzuki-Miyaura coupling being a particularly robust and popular method. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize the synthesis of novel thieno[2,3-d]pyrimidine derivatives for various applications in drug discovery and development. Careful optimization of reaction conditions is crucial to achieve high yields and purity of the desired products.
Application of 6-Bromothieno[2,3-d]pyrimidine in the Synthesis of Potent EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and application of 6-bromothieno[2,3-d]pyrimidine as a key intermediate in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a critical target in cancer therapy, and its dysregulation is implicated in various malignancies.[1][2] The thieno[2,3-d]pyrimidine scaffold serves as a privileged structure for designing potent EGFR inhibitors, including those effective against clinically relevant mutations.[3][4]
Introduction
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Mutations and overexpression of EGFR can lead to uncontrolled cell growth and are common drivers in various cancers, particularly non-small cell lung cancer (NSCLC).[4][5] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have been effective, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has limited their long-term efficacy.[4][5] This has spurred the development of third-generation inhibitors designed to overcome this resistance.
The thieno[2,3-d]pyrimidine core is a bioisostere of the quinazoline scaffold found in early EGFR inhibitors like gefitinib and erlotinib.[6][7] Its structural features allow for effective interaction with the ATP-binding pocket of the EGFR kinase domain.[8] The 6-bromo substituent on the thieno[2,3-d]pyrimidine ring is a versatile chemical handle, enabling the introduction of various functional groups through cross-coupling reactions to explore structure-activity relationships (SAR) and optimize inhibitory activity.[9]
EGFR Signaling Pathway and Inhibition
The binding of ligands, such as epidermal growth factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival. EGFR inhibitors competitively bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and blocking downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
Synthesis of Thieno[2,3-d]pyrimidine-based EGFR Inhibitors
The synthesis of potent EGFR inhibitors from this compound typically involves a multi-step process. A key transformation is the palladium-catalyzed Heck coupling reaction to introduce a side chain at the 6-position. This is often followed by nucleophilic substitution at the 4-position of the pyrimidine ring.
Caption: General synthetic workflow for EGFR inhibitors from this compound.
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative thieno[2,3-d]pyrimidine-based EGFR inhibitors against wild-type EGFR, mutant EGFR, and various cancer cell lines.
| Compound ID | R Group (at C4-aniline) | EGFR WT IC50 (nM) | EGFR L858R/T790M IC50 (nM) | A549 Cell Line IC50 (µM) | H1975 Cell Line IC50 (µM) | Reference |
| B1 | 4-fluoro-2-methoxy-5-((N-methyl-2-aminoethyl)carbamoyl)aniline | >1000 | 13 | >10 | 0.087 | [4] |
| B7 | 4-fluoro-2-methoxy-5-((N,N-dimethyl-2-aminoethyl)carbamoyl)aniline | >100 | 5.9 | - | - | [4] |
| 5b | 4-chloroaniline | 37.19 | 204.10 | 17.79 | - | [10] |
| 5f | 4-methoxyaniline | - | - | 17.46 | - | [10] |
| 2a | - | - | - | 13.40 | - | [6] |
| 4d | - | - | - | - | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of a 4-Anilino-6-substituted-thieno[2,3-d]pyrimidine Derivative
This protocol is a generalized procedure based on methodologies described in the literature.[4][9] Researchers should optimize conditions for their specific substrates.
Step 1: Heck Coupling of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMAc), add the desired acrylate (1.2 eq), a palladium catalyst (e.g., Pd(OAc)2, 0.1 eq), a phosphine ligand (e.g., P(o-tolyl)3, 0.2 eq), and a base (e.g., triethylamine, 2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-substituted thieno[2,3-d]pyrimidine.
Step 2: Chlorination of the 4-Position
-
Suspend the 6-substituted thieno[2,3-d]pyrimidine (1.0 eq) in phosphorus oxychloride (POCl3, 5-10 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110 °C) for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the 4-chloro intermediate.
Step 3: Nucleophilic Aromatic Substitution
-
To a solution of the 4-chloro-6-substituted-thieno[2,3-d]pyrimidine (1.0 eq) in a solvent such as isopropanol, add the desired substituted aniline (1.1 eq).
-
Add a catalytic amount of acid (e.g., HCl).
-
Reflux the mixture for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to obtain the final EGFR inhibitor.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of synthesized compounds against EGFR kinase using a luminescence-based assay.[1][2]
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dilute recombinant EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr)) in kinase assay buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[11]
-
-
Assay Plate Setup :
-
Add 5 µL of serially diluted test compound to the wells of a 384-well plate.
-
Include positive controls (no inhibitor) and blank controls (no enzyme).
-
-
Kinase Reaction :
-
Prepare a master mix containing ATP and the substrate in kinase assay buffer.
-
Add 10 µL of the master mix to each well.
-
Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well.
-
Incubate the plate at 27-30 °C for 30-60 minutes.
-
-
Signal Detection :
-
Data Analysis :
-
Measure the luminescence using a plate reader.
-
Subtract the blank control values from all other readings.
-
Plot the percent inhibition relative to the positive control against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.[10][12]
-
Cell Seeding :
-
Harvest and count cancer cells (e.g., A549, H1975).
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement :
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis :
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Caption: A generalized workflow for the synthesis and evaluation of EGFR inhibitors.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of potent EGFR inhibitors. The structure-activity relationship studies enabled by the versatility of this building block have led to the discovery of compounds with high potency against both wild-type and mutant forms of EGFR. The protocols outlined in this document provide a framework for the synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine-based EGFR inhibitors, aiding in the ongoing efforts of cancer drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
Application Note: A Validated Protocol for Profiling Thieno[2,3-d]pyrimidine Derivatives in Kinase Inhibition Assays
Abstract
This guide provides a comprehensive, field-tested protocol for determining the inhibitory activity of thieno[2,3-d]pyrimidine derivatives against protein kinases. Thieno[2,3-d]pyrimidines represent a privileged scaffold in medicinal chemistry, frequently targeting the ATP-binding site of kinases.[1][2] This document details a robust, luminescence-based biochemical assay—the ADP-Glo™ Kinase Assay—selected for its high sensitivity, broad applicability, and suitability for high-throughput screening (HTS).[3][4][5] We offer a step-by-step methodology, from reagent preparation to data analysis and quality control, explaining the scientific rationale behind each critical step. This application note is designed for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible kinase inhibition screening cascade.
Introduction: The Critical Role of Kinase Inhibition Profiling
1.1 Kinases as Therapeutic Targets
Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific amino acids on substrate proteins, a fundamental mechanism for regulating nearly all cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][6] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern targeted therapy.[7]
1.2 Thieno[2,3-d]pyrimidines: A Privileged Scaffold for Kinase Inhibitors
The thieno[2,3-d]pyrimidine core is a heterocyclic scaffold structurally similar to purine.[1][2] This feature makes it an ideal starting point for designing inhibitors that target the highly conserved ATP-binding site of kinases.[1][2] Derivatives of this scaffold have been successfully developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K), demonstrating significant potential as anticancer agents.[8][9][10]
1.3 The Objective: Establishing a Robust Assay Cascade
The initial step in characterizing a novel thieno[2,3-d]pyrimidine derivative is to accurately quantify its inhibitory potency and selectivity against one or more target kinases. This is typically achieved through a biochemical assay that measures the enzymatic activity of a purified kinase in the presence of the test compound.[6] The primary goal is to determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[11][12] This document provides a detailed protocol to achieve this with high scientific rigor.
Choosing the Right Assay: A Comparative Overview
2.1 Assay Principles: Biochemical vs. Cell-Based Assays
Kinase inhibitor profiling begins with biochemical assays, which use purified, recombinant kinase enzymes to measure direct inhibition of enzymatic activity. These assays are essential for determining intrinsic potency (e.g., IC50) and understanding the mechanism of action. Cell-based assays are subsequently used to confirm that the compound can engage its target within a cellular environment and exert a functional effect on downstream signaling pathways.[6][7] This protocol focuses exclusively on the biochemical assay.
2.2 Common Biochemical Assay Formats
Several technologies are available to measure kinase activity, each with distinct advantages and limitations.[13][14] The choice of assay depends on factors like the specific kinase, throughput requirements, and available instrumentation.
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[13] | Gold standard, highly sensitive, direct measurement. | Requires handling of radioactive materials, costly disposal, low throughput.[13] |
| Fluorescence Polarization (FP) | Measures the change in rotational speed (polarization) of a fluorescently labeled peptide substrate upon phosphorylation and binding to an antibody.[15][16][17] | Homogeneous (no-wash) format, suitable for HTS.[18] | Requires specific antibodies and labeled substrates; can be prone to compound interference.[19] |
| Luminescence-Based (e.g., ADP-Glo™) | Quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which drives a luciferase-luciferin reaction to produce light.[3][4][20] | Universal (works for any ADP-producing enzyme), highly sensitive, high dynamic range, excellent for HTS.[5][21] | Indirect measurement; potential for interference with the luciferase enzyme.[14] |
2.3 Rationale for Selecting the ADP-Glo™ Luminescence-Based Assay
For profiling novel thieno[2,3-d]pyrimidine derivatives, the ADP-Glo™ Kinase Assay offers the best combination of universality, sensitivity, and robustness.[3][4] Its key advantages include:
-
Universality: It can be used for virtually any kinase and substrate combination without the need for specific antibodies.[4][20]
-
High Sensitivity: The assay can detect very low levels of ATP-to-ADP conversion, making it ideal for kinases with low activity or for conserving valuable enzyme.[3][5]
-
Robustness for HTS: The assay consistently produces high Z'-factor values (>0.7), indicating excellent signal separation and reliability for screening applications.[3][21]
-
Broad ATP Range: It can be used with ATP concentrations up to 1 mM, which is crucial for studying inhibitors against kinases with a high affinity (Km) for ATP.[3][21]
Core Protocol: ATP-Competition Kinase Inhibition Assay using ADP-Glo™
3.1 Principle of the Assay
The ADP-Glo™ assay is a two-step process that quantifies the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is directly proportional to kinase activity.[3][20][21]
-
Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.
-
ADP Detection:
-
Step 1 (ATP Depletion): ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.[21]
-
Step 2 (ADP-to-ATP Conversion & Light Production): Kinase Detection Reagent is added. This formulation converts the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by an Ultra-Glo™ Luciferase to generate a stable luminescent signal.[3][4][21]
-
3.2 Materials and Reagents
-
Recombinant Kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific peptide or protein substrate
-
Thieno[2,3-d]pyrimidine test compounds
-
Staurosporine (or other appropriate positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (10 mM stock)
-
DMSO (ACS Grade)
-
White, opaque 96-well or 384-well assay plates (low-volume)
-
Multichannel pipettes or liquid handling system
3.3 Instrument Requirements
-
Plate reader capable of measuring glow luminescence.
3.4 Step-by-Step Experimental Workflow
Rationale for ATP Concentration: For ATP-competitive inhibitors, the measured IC50 is highly dependent on the ATP concentration used in the assay. It is standard practice to run the assay at an ATP concentration that is equal to or very close to the Michaelis-Menten constant (Km) of the kinase for ATP. This ensures a sensitive and physiologically relevant measurement of inhibitor potency.[11]
3.4.1 Reagent Preparation
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the thieno[2,3-d]pyrimidine derivatives in DMSO. The final top concentration in the assay is typically 10 µM. Also prepare dilutions for a positive control inhibitor (e.g., Staurosporine).
-
Control Wells:
-
100% Activity (Positive Control): Wells containing kinase and substrate, but only DMSO vehicle (no inhibitor).
-
0% Activity (Negative Control): Wells containing substrate but no kinase enzyme.
-
-
Enzyme/Substrate/Buffer Preparation: Prepare working solutions of kinase and substrate in the kinase reaction buffer at the desired concentrations.
3.4.2 Kinase Reaction (Example for a 10 µL final volume in a 384-well plate)
-
Add 2.5 µL of 4X test compound or control (in buffer with 4% DMSO) to the appropriate wells.
-
Add 2.5 µL of 4X Kinase solution to all wells except the "0% Activity" controls.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Rationale: This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiate the reaction by adding 5 µL of 2X ATP/Substrate solution to all wells.
-
Incubate the plate for 60-120 minutes at room temperature. The incubation time should be within the linear range of the reaction (typically <20% ATP consumption).
3.4.3 ADP Detection
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence signal using a plate reader.
Assay Validation and Quality Control: Ensuring Trustworthy Data
4.1 Key Performance Metrics
Before screening compounds, the assay must be validated to ensure it is robust and reproducible. The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of a high-throughput screening assay.[22][23][24]
| Metric | Formula | Acceptance Criteria | Interpretation |
| Z'-Factor | 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ] | Z' > 0.5 | An excellent assay with a large separation between control signals.[22][23][25] |
| Signal-to-Background (S/B) | μₚ / μₙ | > 10 | A high ratio indicates a large dynamic range for the assay. |
Where: μₚ and σₚ are the mean and standard deviation of the positive control (100% activity), and μₙ and σₙ are the mean and standard deviation of the negative control (0% activity).[23]
4.2 Protocol for Determining the Z'-Factor
-
Prepare a plate with at least 16 wells for the positive control (DMSO) and 16 wells for the negative control (no enzyme).[22]
-
Run the assay as described in section 3.4.
-
Calculate the mean and standard deviation for both sets of controls.
-
Calculate the Z'-factor using the formula above. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[23][25]
Data Acquisition and Analysis
5.1 Calculating Percent Inhibition
The raw luminescence data (Relative Light Units, RLU) is first normalized to percent inhibition using the control wells.
Percent Inhibition (%) = 100 x [ 1 - (RLU_compound - RLU_neg) / (RLU_pos - RLU_neg) ]
Where: RLU_compound is the signal from a well with the test inhibitor, RLU_pos is the average signal from the 100% activity control, and RLU_neg is the average signal from the 0% activity control.
5.2 Determining IC50 Values
The IC50 value is the concentration of an inhibitor that reduces the enzyme's activity by 50%.[11][12]
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism).[11]
-
The IC50 is derived directly from the fitted curve.
Conclusion and Future Directions
This application note provides a validated, robust protocol for determining the inhibitory potency of thieno[2,3-d]pyrimidine derivatives against target kinases using the ADP-Glo™ assay. Adherence to this detailed methodology, including rigorous assay validation and quality control, will ensure the generation of high-quality, reproducible data. This data is foundational for the subsequent stages of the drug discovery process, including kinase selectivity profiling, cell-based functional assays, and lead optimization.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ADP-Glo™ Kinase Assay [promega.com]
- 4. eastport.cz [eastport.cz]
- 5. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. ulab360.com [ulab360.com]
- 22. punnettsquare.org [punnettsquare.org]
- 23. assay.dev [assay.dev]
- 24. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 25. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Note: High-Throughput Screening of Thienopyrimidine-Based EGFR Inhibitors Using the ADP-Glo™ Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers.[1][3] Consequently, EGFR has emerged as a major target for cancer therapy, with a focus on the development of small molecule tyrosine kinase inhibitors (TKIs). Thienopyrimidine derivatives have shown significant promise as potent and selective EGFR inhibitors.[4][5][6]
The ADP-Glo™ Kinase Assay is a bioluminescent, homogeneous assay designed for the high-throughput screening of kinase inhibitors.[7][8][9] The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][10] This method offers a sensitive and reliable platform for determining the inhibitory potential of compounds against EGFR.[11][12][13] This application note provides a detailed protocol for utilizing the ADP-Glo™ Kinase Assay to screen and characterize thienopyrimidine-based inhibitors of EGFR.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP produced in a kinase reaction.[7][14]
-
Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed, during which EGFR catalyzes the transfer of a phosphate group from ATP to a substrate, producing ADP. After the kinase reaction reaches completion, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP.[7][15]
-
ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This reagent contains an enzyme that converts the ADP generated in the kinase reaction back to ATP. The newly synthesized ATP is then used by a luciferase to produce a luminescent signal, which is directly proportional to the initial amount of ADP produced and, therefore, to the kinase activity.[7][15][16]
EGFR Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[2] This activation initiates multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately regulate cellular processes like proliferation, survival, and migration.[17]
Caption: Simplified EGFR signaling pathway.
Experimental Workflow: ADP-Glo™ Kinase Assay
The following diagram outlines the major steps involved in performing the ADP-Glo™ Kinase Assay for EGFR inhibition screening.
Caption: Experimental workflow for the ADP-Glo™ kinase assay.
Experimental Protocols
Materials and Reagents
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Thienopyrimidine compounds (dissolved in DMSO)
-
Multi-well plates (white, opaque, 96- or 384-well)
-
Plate-reading luminometer
Assay Protocol
This protocol is adapted for a 384-well plate format.[19] Volumes can be adjusted for other plate formats, maintaining the recommended ratios.
-
Reagent Preparation:
-
Prepare a 2X EGFR enzyme solution in 1X Kinase Reaction Buffer.
-
Prepare a 2X substrate/ATP solution in 1X Kinase Reaction Buffer. The final ATP concentration should be at the Km for EGFR, unless otherwise determined.
-
Prepare serial dilutions of the thienopyrimidine compounds in 1X Kinase Reaction Buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
-
Assay Plate Setup:
-
Add 5 µL of the thienopyrimidine compound dilution or control (buffer with DMSO) to the appropriate wells of the microplate.
-
Add 5 µL of the 2X EGFR enzyme solution to all wells.
-
Mix the plate gently.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Mix the plate and incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Signal Generation and Detection:
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[19]
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Controls:
-
No Enzyme Control: To determine background signal, perform a reaction without the EGFR enzyme.
-
No Inhibitor Control (Maximum Activity): To determine the maximum kinase activity, perform a reaction with vehicle (DMSO) instead of the inhibitor.
-
-
Calculation of Percent Inhibition:
-
Subtract the background luminescence from all experimental wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Data Presentation: Inhibition of EGFR by Thienopyrimidine Derivatives
The following table summarizes hypothetical IC50 values for a series of thienopyrimidine derivatives against wild-type EGFR (EGFR-WT) and a common mutant, EGFR-T790M, as determined by the ADP-Glo™ Kinase Assay.
| Compound ID | EGFR-WT IC50 (nM) | EGFR-T790M IC50 (nM) |
| Thieno[2,3-d]pyrimidine-A | 37.19 | 204.10 |
| Thieno[2,3-d]pyrimidine-B | 5.9 | 212.2 |
| Thieno[2,3-d]pyrimidine-C | 17.46 | Not Determined |
| Thieno[2,3-d]pyrimidine-D | 22.66 | Not Determined |
| Erlotinib (Reference) | 5.9 | 212.2 |
Note: The IC50 values presented are for illustrative purposes and are based on data reported for similar compound classes.[4]
Conclusion
The ADP-Glo™ Kinase Assay provides a robust and sensitive platform for the high-throughput screening and characterization of EGFR inhibitors, such as thienopyrimidine derivatives. The simple, homogeneous "add-mix-read" format is well-suited for automated screening environments. The detailed protocol and data analysis workflow described in this application note will enable researchers to efficiently identify and characterize novel and potent EGFR inhibitors for therapeutic development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 11. EGFR Kinase Enzyme System [promega.kr]
- 12. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
Application Notes and Protocols: High-Throughput Screening of Thieno[2,3-d]pyrimidine Compounds for PI3K Inhibition using HTRF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for the development of novel anticancer therapies. The thieno[2,3-d]pyrimidine scaffold has emerged as a promising framework for the design of potent and selective PI3K inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) assays offer a robust and sensitive platform for high-throughput screening (HTS) of potential enzyme inhibitors. This technology combines the benefits of Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, minimizing background fluorescence and enhancing assay performance. This document provides detailed application notes and protocols for utilizing an HTRF assay to identify and characterize thieno[2,3-d]pyrimidine-based inhibitors of PI3K.
Principle of the PI3K HTRF Assay
The PI3K HTRF assay is a competitive immunoassay that measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the enzymatic product of PI3K. The assay principle is based on the competition between in-situ generated PIP3 and a biotinylated PIP3 tracer for binding to a GST-tagged GRP1 pleckstrin homology (PH) domain. This interaction is detected using a Europium cryptate-labeled anti-GST antibody (donor) and streptavidin-XL665 (acceptor).
When PI3K is active, it phosphorylates its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to produce PIP3. This newly synthesized PIP3 displaces the biotinylated PIP3 tracer from the GRP1 PH domain. Consequently, the FRET donor (Europium cryptate) and acceptor (streptavidin-XL665) are separated, leading to a decrease in the HTRF signal. Conversely, in the presence of a PI3K inhibitor, the enzymatic reaction is suppressed, allowing the biotinylated PIP3 tracer to bind to the GRP1 PH domain, bringing the donor and acceptor into close proximity and generating a high HTRF signal. The magnitude of the HTRF signal is therefore inversely proportional to the PI3K enzyme activity.
Data Presentation: Inhibitory Activity of Thieno[2,3-d]pyrimidine Compounds
The following table summarizes the percentage of inhibition of selected thieno[2,3-d]pyrimidine derivatives against PI3Kβ and PI3Kγ isoforms at a concentration of 10 μM.[1] This data is crucial for understanding the structure-activity relationship (SAR) of this class of compounds.
| Compound ID | R Group (Substitution on 2-phenyl ring) | % Inhibition of PI3Kβ | % Inhibition of PI3Kγ |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[1][2]
Structure-Activity Relationship Summary: Analysis of the data reveals key structural features essential for potent PI3K inhibition within this series of compounds. A hydroxyl group at the 3-position of the 2-phenyl ring is critical for significant inhibitory activity.[2] Shifting this hydroxyl group to the 4-position results in a substantial loss of activity.[2] The addition of a methoxy group at the 5-position, particularly in combination with the 3-hydroxyl group, appears to enhance the inhibitory potency.[2]
Experimental Protocols
This section provides a detailed methodology for performing the PI3K HTRF assay to evaluate the inhibitory potential of thieno[2,3-d]pyrimidine compounds.
Materials and Reagents
-
PI3K HTRF Assay Kit (e.g., from Merck Millipore, Sigma-Aldrich)[3][4]
-
PI3K enzyme (e.g., PI3Kβ, PI3Kγ)
-
PIP2 (substrate)
-
ATP
-
Biotinylated PIP3 tracer
-
GST-tagged GRP1 PH domain
-
Europium cryptate-labeled anti-GST antibody
-
Streptavidin-XL665
-
Assay Buffer
-
Stop Reagent
-
-
Thieno[2,3-d]pyrimidine test compounds
-
Dimethyl sulfoxide (DMSO)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Compound Handling
-
Prepare stock solutions of the thieno[2,3-d]pyrimidine test compounds in 100% DMSO.[5]
-
Perform serial dilutions of the stock solutions to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%) across all wells to avoid solvent effects.
Assay Protocol (3-Step)
The following protocol is a general guideline and may need optimization based on the specific PI3K isoform and assay kit used.
-
Compound and Enzyme Addition:
-
Add 0.5 µL of the diluted test compound or DMSO (for controls) to the appropriate wells of a 384-well plate.[5]
-
Prepare a PI3K enzyme/Lipid working solution by diluting the PI3K enzyme and PIP2 substrate in the assay buffer.
-
Add 14.5 µL of the PI3K enzyme/Lipid working solution to the wells containing the test compounds and the positive control wells (enzyme, no inhibitor).
-
For the negative control wells (no enzyme), add 14.5 µL of the Lipid working solution (without the enzyme).[5]
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP working solution by diluting ATP in the assay buffer.
-
Add 5 µL of the ATP working solution to all wells to start the enzymatic reaction.[5]
-
Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes).[5] This incubation time should be within the linear range of the enzyme reaction.
-
-
Stopping the Reaction and Detection:
-
Add 5 µL of the Stop Reagent to all wells to terminate the kinase reaction.[5] Ensure thorough mixing.
-
Prepare the HTRF detection mix containing the biotinylated PIP3 tracer, GST-tagged GRP1 PH domain, Europium cryptate-labeled anti-GST antibody, and streptavidin-XL665 according to the kit manufacturer's instructions.
-
Add 5 µL of the HTRF detection mix to all wells.[5]
-
Seal the plate and incubate at room temperature for 2 to 4 hours, protected from light, to allow the detection reagents to reach equilibrium.[5][6]
-
Data Acquisition and Analysis
-
Measure the HTRF signal on a compatible plate reader. The reader should be set to excite at 320-340 nm and read the emission at two wavelengths: 620 nm (for the Europium cryptate donor) and 665 nm (for the streptavidin-XL665 acceptor).
-
The HTRF ratio is calculated as follows:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000
-
-
The percentage of inhibition is calculated using the following formula:
-
% Inhibition = 100 x [1 - ((Ratio_compound - Ratio_neg_control) / (Ratio_pos_control - Ratio_neg_control)))]
-
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Mandatory Visualizations
PI3K Signaling Pathway
Caption: PI3K signaling pathway and the point of inhibition.
HTRF Assay Workflow for PI3K Inhibition
Caption: Step-by-step workflow of the PI3K HTRF assay.
Principle of HTRF Detection in the PI3K Assay
References
- 1. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. PI 3-Kinase HTRF Assay; 1920 wells Millipore [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of Thieno[2,3-d]pyrimidines
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to endogenous purines.[1][2] This characteristic allows compounds derived from this scaffold to interact with a wide range of biological targets, particularly protein kinases, which are crucial regulators of cellular processes.[1][3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] Consequently, thieno[2,3-d]pyrimidine derivatives have emerged as promising candidates for the development of novel anticancer agents, with some demonstrating potent inhibitory activity against key kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2][4][5]
The initial and most critical step in the preclinical evaluation of these potential anticancer agents is the accurate and comprehensive assessment of their cytotoxicity. This involves determining the concentration at which a compound induces cell death, its mechanism of action (e.g., apoptosis, necrosis), and its selectivity towards cancer cells over normal, healthy cells. A multi-assay approach is essential to build a complete cytotoxicity profile, as different assays measure distinct cellular parameters.[6]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to evaluate the cytotoxicity of novel thieno[2,3-d]pyrimidine compounds. We will delve into the principles behind key cell-based assays, provide step-by-step protocols, and offer insights into data interpretation. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data crucial for advancing promising compounds through the drug discovery pipeline.
Strategic Selection of Cell-Based Assays for a Comprehensive Cytotoxicity Profile
No single assay can fully capture the complex cellular responses to a cytotoxic agent. Therefore, a well-designed cytotoxicity study employs a panel of assays that interrogate different aspects of cell health and death. This multi-parametric approach provides a more complete picture of a compound's biological activity.
Here, we outline a strategic workflow incorporating three distinct and complementary assays:
-
Metabolic Activity Assessment (MTT Assay): This initial screening assay measures the metabolic activity of a cell population, which is often correlated with cell viability.[7][8] It is a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a compound.[9][10]
-
Cell Membrane Integrity Assessment (LDH Release Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[11] It serves as a direct measure of cytotoxicity, specifically necrosis or late-stage apoptosis.[12]
-
Apoptosis Induction Assessment (Caspase-3/7 Activity Assay): This assay specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[13][14] Detecting the activation of these caspases provides mechanistic insight into whether a compound induces programmed cell death.[15]
By combining these assays, researchers can not only quantify the cytotoxic potency of a thieno[2,3-d]pyrimidine derivative but also begin to elucidate its mechanism of action.
Caption: Experimental workflow for cytotoxicity profiling.
Part 1: Initial Screening for Cytotoxic Potency - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][16] The principle of the assay is based on the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by NAD(P)H-dependent oxidoreductase enzymes present in metabolically active cells.[7][16] The amount of formazan produced is directly proportional to the number of viable cells.[17]
Protocol: MTT Assay for IC50 Determination
Materials:
-
Thieno[2,3-d]pyrimidine compounds
-
Selected cancer cell lines (e.g., from the NCI-60 panel)[18][19][20]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the thieno[2,3-d]pyrimidine compounds in complete culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.01 to 100 µM) to determine the approximate IC50, followed by a narrower range for more precise determination.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells) and wells with medium only (as a blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Data Analysis and Interpretation:
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6][9] A lower IC50 value indicates greater potency of the compound.[6][21]
Table 1: Example Data from MTT Assay
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle | 0 | 100 ± 4.5 |
| Compound X | 0.1 | 95.2 ± 5.1 |
| 1 | 78.6 ± 6.2 | |
| 10 | 51.3 ± 3.8 | |
| 50 | 22.1 ± 2.9 | |
| 100 | 8.7 ± 1.5 | |
| IC50 | 9.8 µM |
Part 2: Elucidating the Mechanism of Cell Death
While the MTT assay provides valuable information on the overall reduction in cell viability, it does not distinguish between different modes of cell death.[22] To gain deeper mechanistic insights, it is crucial to perform assays that can differentiate between necrosis and apoptosis.
Protocol: LDH Release Assay for Measuring Necrosis
The Lactate Dehydrogenase (LDH) release assay is a common method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11] The assay involves a two-step enzymatic reaction that results in the formation of a colored formazan product, which can be quantified spectrophotometrically. The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of lysed cells.
Materials:
-
LDH assay kit (commercially available)
-
Treated cell culture supernatants
-
96-well flat-bottom plate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.
-
Vehicle control: Supernatant from vehicle-treated cells.
-
Blank: Culture medium without cells.
-
-
Sample Collection:
-
Following treatment with the thieno[2,3-d]pyrimidine compounds (at concentrations around the IC50 determined from the MTT assay), centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
Assay Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[23]
-
-
Absorbance Measurement:
Data Analysis and Interpretation:
The percentage of cytotoxicity is calculated using the following formula:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
An increase in the percentage of cytotoxicity indicates that the compound induces cell membrane damage, characteristic of necrosis.
Protocol: Caspase-3/7 Activity Assay for Measuring Apoptosis
Caspases are a family of proteases that play a central role in the execution of apoptosis.[15] Caspase-3 and caspase-7 are key executioner caspases that cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[14] Caspase-3/7 activity assays typically utilize a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[14] The resulting luminescent or fluorescent signal is proportional to the amount of active caspase-3/7 in the sample.[13]
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)[13]
-
Treated cells in a 96-well plate (opaque-walled for luminescence)
-
Luminometer or fluorometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with the thieno[2,3-d]pyrimidine compounds in an opaque-walled 96-well plate as described for the MTT assay. Include appropriate controls.
-
-
Reagent Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
-
Incubation:
-
Gently mix the contents of the wells.
-
Incubate the plate at room temperature for the time recommended by the manufacturer (typically 30 minutes to 2 hours), protected from light.
-
-
Signal Measurement:
-
Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis and Interpretation:
The luminescent or fluorescent signal is directly proportional to the caspase-3/7 activity. An increase in the signal in compound-treated cells compared to untreated or vehicle-treated cells indicates the induction of apoptosis.
Caption: Pathways of cytotoxicity and corresponding assays.
Synthesizing the Data for a Comprehensive Cytotoxicity Profile
By integrating the results from the MTT, LDH, and Caspase-3/7 assays, a comprehensive cytotoxicity profile of a thieno[2,3-d]pyrimidine compound can be established.
Table 2: Integrated Cytotoxicity Profile of Compound X
| Assay | Endpoint Measured | Result for Compound X | Interpretation |
| MTT | Metabolic Activity | IC50 = 9.8 µM | Potent inhibitor of cell viability. |
| LDH Release | Membrane Integrity | Minimal increase in LDH release at IC50 | Does not induce significant necrosis at the IC50 concentration. |
| Caspase-3/7 | Apoptosis Induction | Significant increase in caspase activity at IC50 | Induces apoptosis as the primary mechanism of cell death. |
This integrated analysis suggests that Compound X exhibits its cytotoxic effects primarily through the induction of apoptosis rather than necrosis. This is a desirable characteristic for an anticancer drug, as apoptosis is a controlled process that minimizes inflammation and damage to surrounding tissues.
Advanced Considerations and Future Directions
For a more in-depth understanding of the cytotoxic mechanism and potential for clinical translation, further studies are recommended:
-
Real-Time Cytotoxicity Assays: These assays allow for the continuous monitoring of cell death over time, providing kinetic data on the onset and progression of cytotoxicity.[12][25][26][27][28]
-
Selectivity Profiling: It is crucial to assess the cytotoxicity of promising compounds against a panel of non-cancerous cell lines to determine their therapeutic window. A high selectivity for cancer cells is a key indicator of a potentially safe and effective drug.
-
Mechanism of Action Studies: For compounds that induce apoptosis, further investigation into the specific apoptotic pathway (intrinsic vs. extrinsic) can be conducted by measuring the activity of other caspases (e.g., caspase-8 and caspase-9).
-
Combination Studies: The efficacy of thieno[2,3-d]pyrimidine derivatives can be evaluated in combination with other known anticancer drugs to identify potential synergistic effects.[29]
Conclusion
The systematic evaluation of cytotoxicity is a cornerstone of anticancer drug discovery. The multi-assay approach detailed in these application notes provides a robust and reliable framework for characterizing the cytotoxic properties of novel thieno[2,3-d]pyrimidine compounds. By combining assays that measure metabolic activity, membrane integrity, and apoptosis, researchers can build a comprehensive profile that informs lead optimization and advances the most promising candidates toward clinical development.
References
- Agilent. (n.d.). Real-Time Cytotoxicity Assays - xCELLigence RTCA.
- Promega Corporation. (n.d.). ATP Assays.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
- Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis.
- Promega GmbH. (n.d.). CellTiter-Glo® 2.0 Cell Viability Assay.
- AAT Bioquest. (n.d.). Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence.
- RE-Place. (n.d.). ATP cell viability assay.
- Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383).
- Abcam. (n.d.). Caspase 3/7 Assay Kit (Magic Red) (ab270771).
- Creative Bioarray. (n.d.). ATP Cell Viability Assay.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). BenchSci.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Thermo Fisher Scientific. (n.d.). CellEvent™ Caspase-3/7 Green Flow Cytometry Assay Kit.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Biotium. (n.d.). ATP-Glo™ Bioluminometric Cell Viability Assay.
- Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
-
El-Gamal, M. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(16), 4994. Retrieved from [Link]
-
AstraZeneca. (2021). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Cancer Research, 81(15), 4150-4162. Retrieved from [Link]
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PLOS ONE, 6(11), e26908. Retrieved from [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers in Bioengineering and Biotechnology, 8, 287. Retrieved from [Link]
- Promega Corporation. (2022, January 25). Real-Time Analysis for Cell Viability, Cytotoxicity and Apoptosis: What Would You Do with More Data from One Sample?.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
-
Real-time cytotoxicity assays. (2014). Methods in Molecular Biology, 1182, 149-158. Retrieved from [Link]
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
-
American Association for Cancer Research. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377-2384. Retrieved from [Link]
- Cell Biologics Inc. (n.d.). LDH Assay.
-
JoVE. (2014, November 7). Real-time Cytotoxicity Assays in Human Whole Blood. Retrieved from [Link]
- Protocols.io. (2024, December 11). LDH cytotoxicity assay.
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry, 112, 104947. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Interpreting IC50 Values in Different Cell Types.
-
ResearchGate. (2022, June 13). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022, May 21). Molecules, 27(10), 3290. Retrieved from [Link]
- Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
-
ResearchGate. (2014, November 23). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Retrieved from [Link]
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6128-6131. Retrieved from [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][12][25][30]triazolo[1,5-a]pyrimidine Derivatives. (2024, February 29). Molecules, 29(5), 1083. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.in]
- 12. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 13. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 14. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. clyte.tech [clyte.tech]
- 18. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 19. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. cellbiologics.com [cellbiologics.com]
- 24. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytotoxicity - xCELLigence RTCA | Agilent [agilent.com]
- 26. promegaconnections.com [promegaconnections.com]
- 27. Real-time cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Real-time Cytotoxicity Assays in Human Whole Blood [jove.com]
- 29. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ATP Assays | What is an ATP Assay? [promega.sg]
Application Notes: Microwave-Assisted Synthesis of Thieno[2,3-d]pyrimidine Derivatives
Introduction
Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purine bases, making them valuable scaffolds for the development of novel therapeutic agents. These compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2][3] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate the synthesis of these derivatives, offering advantages such as reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.[4][5][6]
This document provides detailed protocols for the microwave-assisted synthesis of various thieno[2,3-d]pyrimidine derivatives, presents quantitative data in a clear tabular format, and illustrates the synthetic workflows and a relevant biological signaling pathway using diagrams.
Key Advantages of Microwave Synthesis
Microwave irradiation offers several benefits for the synthesis of thieno[2,3-d]pyrimidine derivatives:
-
Rapid Reaction Times: Reactions that typically take several hours under conventional heating can often be completed in minutes.[6][7]
-
Improved Yields: Microwave heating can lead to higher product yields by minimizing the formation of byproducts.[5][6]
-
Enhanced Purity: The reduction in side reactions often results in cleaner crude products, simplifying purification.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
Applications in Drug Discovery
Thieno[2,3-d]pyrimidine derivatives are being actively investigated as:
-
Anticancer Agents: Many derivatives have shown potent activity against various cancer cell lines, including breast cancer (MDA-MB-231).[1][8]
-
Kinase Inhibitors: These compounds have been identified as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and FMS-like tyrosine kinase 3 (FLT3).[2][9]
-
Anti-inflammatory Agents: Some derivatives exhibit anti-inflammatory properties.[10]
-
Antimicrobial Agents: The thieno[2,3-d]pyrimidine scaffold has been explored for the development of new antibacterial and antifungal agents.[1]
Experimental Protocols and Data
This section details two common microwave-assisted methods for the synthesis of thieno[2,3-d]pyrimidine derivatives, starting from 2-aminothiophene precursors.
Protocol 1: Synthesis of N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines
This protocol describes a two-step synthesis starting with the formation of a 2-aminothiophene derivative via the Gewald reaction, followed by microwave-assisted cyclization with various anilines.
Step 1: Synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (iii)
This step is typically carried out under conventional heating.
-
To a solution of pyranone, malononitrile, and sulfur in ethanol, add triethylamine as a base.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the filter cake with ethanol to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure light pink product (iii).
Step 2: Microwave-Assisted Synthesis of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide (iv)
-
In a 30 mL microwave tube, combine 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (iii) (1.80 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.17 mL, 25 mmol).
-
Set the reaction temperature to 70 °C and irradiate with microwaves at 200 W for 20 minutes.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 20 mL of ice water and filter to collect the product (iv). A yield of 95% can be expected.[8]
Step 3: Microwave-Assisted Synthesis of N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines (a-j)
-
In a microwave tube, place N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide (iv) (4.25 mmol), the appropriate aniline (4.25 mmol), and p-toluenesulfonic acid (0.08 g) in 20 mL of n-butanol.
-
Irradiate the mixture with microwaves at 120 °C for 1 hour.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate mixture (3:1 v/v) as the eluent to obtain the final products.
Quantitative Data for Protocol 1
| Compound | R-Group (Aniline) | Melting Point (°C) | Yield (%) |
| a | Phenyl | 157.0-158.0 | 50 |
| b | 2-Methylphenyl | 188.2-189.7 | 47 |
| c | 3-Methylphenyl | 172.0-173.0 | 79 |
| d | 4-Methylphenyl | 174.2-175.5 | 62 |
| e | 2-Methoxyphenyl | 205.3-206.8 | 70 |
| f | 3-Methoxyphenyl | 130.0-131.2 | 83 |
| g | 4-Methoxyphenyl | 170.0-171.3 | 59 |
| h | 2-Fluorophenyl | 219.8-221.4 | 73 |
| j | 4-Fluorophenyl | 190.6-191.9 | 31 |
Data sourced from Guo et al.[8]
Protocol 2: One-Pot Microwave-Assisted Synthesis of 5,6-Disubstituted-thieno[2,3-d]pyrimidin-4(3H)-ones
This protocol outlines a one-pot synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones from 2-aminothiophene-3-carboxamide derivatives and formamide under microwave irradiation.
-
In a microwave-safe vessel, combine the 2-aminothiophene-3-carboxamide derivative (1 mmol), formamide (5-6 mmol), and acetic acid (1 mmol).
-
Irradiate the reaction mixture in a microwave oven at 300 W for 10 minutes, reaching a temperature of 130°C.[4]
-
After irradiation, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the purified product.
Quantitative Data for Protocol 2
| Starting Material (R groups) | Reaction Time (min) | Microwave Power (W) | Temperature (°C) | Yield (%) |
| R1=Phenyl, R2=H | 10 | 300 | 130 | 72 |
| R1, R2 = -(CH2)4- | 10 | 300 | 130 | 75 |
| R1, R2 = -(CH2)5- | 10 | 300 | 130 | 70 |
Data adapted from a representative procedure.[4]
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis of thieno[2,3-d]pyrimidine derivatives and a simplified representation of a signaling pathway they can inhibit.
Caption: Workflow for Protocol 1.
Caption: Workflow for Protocol 2.
Caption: Inhibition of VEGFR-2 signaling.
References
- 1. scielo.br [scielo.br]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. scielo.br [scielo.br]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Dual EGFR/HER2 Inhibitors Based on the 6-Bromothieno[2,3-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of novel dual Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors derived from the 6-bromothieno[2,3-d]pyrimidine core structure. This scaffold serves as a valuable starting point for developing potent and selective kinase inhibitors for therapeutic use in oncology.
Introduction
The overexpression and aberrant signaling of EGFR and HER2 are well-established drivers in the pathogenesis of various cancers.[1] Dual inhibition of both receptors presents a promising strategy to overcome resistance mechanisms associated with single-target therapies.[2][3] The thieno[2,3-d]pyrimidine nucleus is a bioisostere of the quinazoline scaffold found in many approved kinase inhibitors, making it an attractive framework for the development of new anti-cancer agents.[4] This document outlines the synthetic routes, biological evaluation protocols, and key structure-activity relationship (SAR) data for this class of compounds.
Data Presentation
In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative thieno[2,3-d]pyrimidine derivatives against wild-type EGFR (EGFRWT), the T790M mutant (EGFRT790M), and HER2.
| Compound ID | Modification on Thieno[2,3-d]pyrimidine Core | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) | HER2 IC50 (µM) | Reference |
| Compound 5b | Substituted 4-anilino group | 37.19 | 204.10 | - | [4] |
| Compound 27b | 6-phenyl and substituted 4-anilino group | 91.7 | - | 1.2 | [3] |
| Compound 13k | Substituted 4-anilino group | - | - | - | [5] |
Note: A hyphen (-) indicates that the data was not provided in the cited literature.
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative activity of selected compounds against various cancer cell lines is presented below.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 5b | A549 | Non-small cell lung cancer | 17.79 | [4] |
| Compound 5b | MCF-7 | Breast Cancer | 22.66 | [4] |
| Compound 27b | A431 | Epidermoid Carcinoma | 1.45 | [3] |
| Compound 27b | MDA-MBA-361 | Breast Cancer | 3.5 | [3] |
| Compound 27b | SKBr3 | Breast Cancer | 4.83 | [3] |
| Compound 27b | NCI-H1975 (Lapatinib-resistant) | Non-small cell lung cancer | 4.2 | [3] |
| Compound 13g | HepG2, HCT-116, MCF-7, A431 | Liver, Colon, Breast, Skin Cancer | 7.592 - 16.006 | [5] |
| Compound 13h | HepG2, HCT-116, MCF-7, A431 | Liver, Colon, Breast, Skin Cancer | 7.592 - 16.006 | [5] |
| Compound 13k | HepG2, HCT-116, MCF-7, A431 | Liver, Colon, Breast, Skin Cancer | 7.592 - 16.006 | [5] |
Experimental Protocols
Synthesis of the this compound Scaffold
The synthesis of the thieno[2,3-d]pyrimidine core generally proceeds through a multi-step process, often initiated by the versatile Gewald reaction to construct the substituted 2-aminothiophene ring, followed by cyclization to form the pyrimidine ring.[6]
Step 1: Gewald Reaction for the Synthesis of 2-Aminothiophene-3-carbonitrile
This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.
-
Reagents and Materials:
-
Appropriate α-methylene ketone/aldehyde
-
Malononitrile
-
Elemental Sulfur
-
Base (e.g., morpholine, triethylamine, or piperidine)
-
Solvent (e.g., ethanol, methanol, or dimethylformamide)
-
Reaction vessel with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
-
Protocol:
-
To a stirred solution of the α-methylene carbonyl compound (1 equivalent) and malononitrile (1 equivalent) in the chosen solvent, add elemental sulfur (1.1 equivalents).
-
Add a catalytic amount of the base to the mixture.
-
Heat the reaction mixture to reflux (typically 50-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-aminothiophene-3-carbonitrile derivative.
-
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4-one
The 2-aminothiophene-3-carbonitrile is then cyclized to form the pyrimidine ring.
-
Reagents and Materials:
-
2-Aminothiophene-3-carbonitrile derivative
-
Formamide or urea
-
High-temperature reaction vessel
-
Heating source (e.g., heating mantle, microwave reactor)
-
-
Protocol:
-
Mix the 2-aminothiophene-3-carbonitrile (1 equivalent) with an excess of formamide or urea.
-
Heat the mixture at a high temperature (typically 150-200°C) for several hours, monitoring by TLC. Microwave irradiation can significantly reduce the reaction time.
-
After cooling, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the thieno[2,3-d]pyrimidin-4-one.
-
Step 3: Chlorination and Subsequent Nucleophilic Substitution
The thieno[2,3-d]pyrimidin-4-one is then chlorinated to provide a reactive intermediate for the introduction of various aniline derivatives.
-
Reagents and Materials:
-
Thieno[2,3-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl3)
-
Substituted aniline
-
Solvent (e.g., isopropanol, DMF)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
-
Protocol:
-
Reflux the thieno[2,3-d]pyrimidin-4-one in an excess of POCl3 to yield the 4-chlorothieno[2,3-d]pyrimidine.
-
Remove the excess POCl3 under reduced pressure.
-
Dissolve the crude 4-chloro intermediate in a suitable solvent and react it with the desired substituted aniline in the presence of a base.
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by precipitation and filtration or by standard work-up procedures followed by column chromatography.
-
In Vitro EGFR/HER2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Materials:
-
Recombinant human EGFR and HER2 enzymes
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds (thieno[2,3-d]pyrimidine derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96- or 384-well white assay plates
-
Plate reader capable of measuring luminescence
-
-
Protocol:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In the assay plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
-
Western Blot Analysis of EGFR Signaling Pathway
This protocol is used to assess the effect of the inhibitors on the phosphorylation status of EGFR and downstream signaling proteins like Akt.
-
Materials:
-
Cancer cell line (e.g., A431, NCI-H1975)
-
Test compounds
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time, followed by stimulation with EGF for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
EGFR/HER2 Signaling Pathway
The following diagram illustrates the EGFR/HER2 signaling cascade and the point of inhibition by the thieno[2,3-d]pyrimidine-based dual inhibitors.
Caption: EGFR/HER2 signaling pathways and inhibitor action.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines the general workflow for the synthesis and biological evaluation of the thieno[2,3-d]pyrimidine derivatives.
Caption: Workflow for inhibitor development and evaluation.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel dual EGFR/HER2 inhibitors. The protocols and data presented herein provide a framework for the synthesis, characterization, and biological evaluation of this class of compounds. Further optimization of the lead compounds through SAR-guided medicinal chemistry efforts could lead to the discovery of potent and selective drug candidates for the treatment of EGFR/HER2-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 60703-80-2 [smolecule.com]
Application Notes & Protocols: Leveraging 6-Bromothieno[2,3-d]pyrimidine for the Synthesis of Potent VEGFR-2 Inhibitors
Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Scaffold in Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a pivotal transmembrane tyrosine kinase that orchestrates angiogenesis, the formation of new blood vessels.[1][2][3] In oncology, the pathological proliferation of blood vessels is a hallmark of solid tumors, supplying them with essential nutrients and oxygen for growth and metastasis. Consequently, inhibiting the VEGFR-2 signaling cascade has emerged as a validated and highly attractive strategy in modern cancer therapy.[4][5]
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, bioisosteric to the natural purine ring system of adenine. This structural feature allows it to function as an ATP-competitive inhibitor, effectively blocking the kinase activity of enzymes like VEGFR-2.[4] The strategic introduction of a bromine atom at the 6-position of this scaffold creates a versatile chemical handle, 6-Bromothieno[2,3-d]pyrimidine . This intermediate is not an inhibitor itself but serves as a crucial building block for introducing a wide array of chemical diversity through modern cross-coupling reactions. This application note will detail the rationale and protocols for utilizing this compound in the synthesis of potent VEGFR-2 inhibitors.
The VEGFR-2 Signaling Pathway: The Target Landscape
Understanding the target is paramount. VEGFR-2 activation initiates a complex downstream signaling cascade that ultimately leads to endothelial cell proliferation, migration, and survival. An effective inhibitor must occupy the ATP-binding pocket of the kinase domain, preventing the autophosphorylation that triggers this cascade.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Synthetic Strategy: The Power of the 6-Bromo Handle
The bromine atom at the C6 position of the thieno[2,3-d]pyrimidine core is an exceptionally useful synthetic handle. Its presence allows for the strategic introduction of aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions. This is critical because structure-activity relationship (SAR) studies have consistently shown that substitutions at this position can significantly enhance binding affinity and selectivity for the VEGFR-2 kinase domain.
Two of the most powerful reactions for derivatizing the 6-bromo position are the Suzuki Coupling (for C-C bond formation) and the Heck Coupling (for C-C bond formation with alkenes). These reactions offer broad functional group tolerance and reliable, high-yielding protocols.
Caption: General synthetic workflow using this compound.
Data Presentation: Potency of Thieno[2,3-d]pyrimidine Derivatives
The thieno[2,3-d]pyrimidine scaffold has yielded numerous potent VEGFR-2 inhibitors. The table below summarizes the inhibitory activities of several exemplary compounds from the literature, showcasing the low nanomolar potency that can be achieved.
| Compound ID | VEGFR-2 IC₅₀ (nM) | Reference |
| Compound 8e | 3.9 | [6] |
| Compound 8b | 5.0 | [6] |
| Compound 21e | 21 | [7] |
| Compound 21b | 33.4 | |
| Compound 17f | 230 | [3] |
| Sorafenib (Control) | 53.65 | [5] |
Experimental Protocols
The following protocols are representative examples based on established methodologies for the derivatization of a this compound core.
Protocol 1: Synthesis of a 6-Aryl-Thieno[2,3-d]pyrimidine via Suzuki Coupling
Objective: To introduce an aryl moiety at the 6-position of the thieno[2,3-d]pyrimidine scaffold, a common feature in potent VEGFR-2 inhibitors.
Materials:
-
(R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine (or a similar 4-substituted-6-bromothieno[2,3-d]pyrimidine)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add the this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).
-
Solvent Addition: Add a degassed mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio, ensuring all reagents are soluble). The reaction mixture should be a suspension.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-thieno[2,3-d]pyrimidine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of a 6-Alkenyl-Thieno[2,3-d]pyrimidine via Heck Coupling
Objective: To install an acrylate group at the 6-position, which can act as a Michael acceptor or a point for further elaboration.
Materials:
-
(R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine (1.0 eq)
-
Acrylate ester (e.g., methyl acrylate) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube, dissolve the this compound derivative in anhydrous acetonitrile under an inert atmosphere.
-
Reagent Addition: Add the acrylate ester, triethylamine, tri(o-tolyl)phosphine, and finally palladium(II) acetate.
-
Reaction Execution: Seal the tube and heat the mixture to 80 °C in an oil bath.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
After cooling, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in dichloromethane (DCM) or ethyl acetate.
-
Wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and filter.
-
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (silica gel, appropriate solvent gradient) to isolate the desired Heck product.
-
Characterization: Verify the structure, particularly the stereochemistry of the newly formed double bond (typically trans), using ¹H NMR (look for characteristic coupling constants), ¹³C NMR, and HRMS.
Conclusion and Future Perspectives
This compound is a cornerstone intermediate for the development of novel VEGFR-2 inhibitors. Its utility in robust and versatile cross-coupling reactions like the Suzuki and Heck couplings allows for the systematic exploration of chemical space around the thieno[2,3-d]pyrimidine scaffold. The protocols outlined here provide a reliable framework for synthesizing diverse libraries of compounds, which can then be screened for potent and selective inhibition of VEGFR-2, ultimately leading to the discovery of next-generation anticancer therapeutics.
References
-
Elrazaz, E. Z., Serya, R. A., Ismail, N. S. M., Albohy, A., Abou El Ella, D. A., & Abouzid, K. A. M. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. Bioorganic Chemistry, 113, 105019. [Link]
-
El-Metwally, S. A., Elkady, H., Hagras, M., Elkaeed, E. B., Alsfouk, B. A., Doghish, A. S., Ibrahim, I. M., Taghour, M. S., & Husein, D. Z. (2023). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(13), 1541–1563. [Link]
-
El-Metwally, S. A., Elkady, H., Hagras, M., Elkaeed, E. B., Alsfouk, B. A., Doghish, A. S., Ibrahim, I. M., Taghour, M. S., & Husein, D. Z. (2023). Discovery of New VEGFR-2 Inhibitors and Apoptosis inducer-based thieno[2,3-d]pyrimidine. Future Medicinal Chemistry. [Link]
-
Sun, J., Li, Y., Zhang, G., & Li, J. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 25(24), 6544–6553. [Link]
-
Elrazaz, E. Z., Serya, R. A. T., Ismail, N. S. M., Albohy, A., Abou El Ella, D. A., & Abouzid, K. A. M. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. MedSci.cn. [Link]
-
Elrazaz, E. Z., et al. (2021). Discovery of Potent Thieno[2,3-d]pyrimidine VEGFR-2 Inhibitors: Design, Synthesis and Enzyme Inhibitory Evaluation Supported by Molecular Dynamics Simulations. ResearchGate. [Link]
-
Hagras, M., El-Metwally, S. A., & Eissa, I. H. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Ali, R., Abdel-Gawad, H., Hussein, M. A. M., El-Gamal, K. M., & El-Adl, K. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12. [Link]
-
Hagras, M., El-Metwally, S. A., & Eissa, I. H. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. ResearchGate. [Link]
-
Bysting, F., Bugge, S., Sundby, E., & Hoff, B. H. (2017). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. RSC Advances, 7(26), 15951–15959. [Link]
-
El-Naggar, M., Abdu-Allah, H. H. M., & El-Shorbagi, A.-N. A. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6199. [Link]
-
Wang, Y., Li, Y., Zhang, Y., & Hong, Y. (2018). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. Bioorganic Chemistry, 79, 18–28. [Link]
-
Serya, R. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]
-
Serya, R. A., Abou-seri, S. M., El-Kerdawy, A. M., Ghozzi, M. Y., El-Sisi, A. G., & Abouzid, K. A. M. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6(1), 24460. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Bromothieno[2,3-d]pyrimidine in Organic Semiconductor Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine core is a robust heterocyclic scaffold extensively explored in medicinal chemistry due to its structural similarity to purine bases.[1][2] While its derivatives have shown significant promise as anticancer, anti-inflammatory, and kinase inhibiting agents, their application in materials science, particularly in the field of organic electronics, is an emerging and largely untapped area of research.[3] Fused thiophene derivatives, in general, are known to be excellent organic semiconductors due to their rigid, planar structures and strong intermolecular S--S interactions, which facilitate efficient charge transport.[4] High-performance organic thin-film transistors (OTFTs) have been developed using materials based on structures like dithienothiophene (DTT) and benzothienobenzothiophene (BTBT).[4]
This document outlines the potential application of 6-Bromothieno[2,3-d]pyrimidine as a key building block for the synthesis of novel organic semiconductors. The bromine atom at the 6-position serves as a versatile handle for forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions.[5][6] This allows for the extension of the π-conjugated system by coupling the thieno[2,3-d]pyrimidine core with other aromatic or heteroaromatic units, a common strategy for tuning the electronic properties of organic semiconductor materials.
While direct reports on the semiconductor performance of this compound derivatives are scarce, this note provides proposed synthetic protocols and device fabrication workflows based on established procedures for analogous fused-thiophene systems.
Data Presentation: Performance of Related Fused-Thiophene Semiconductors
To provide a benchmark for the potential performance of thieno[2,3-d]pyrimidine-based materials, the following table summarizes the electrical characteristics of several high-performance organic semiconductors based on other fused thiophene cores. These values represent the targets for materials designed using the protocols described below.
| Semiconductor Material Class | Highest Hole Mobility (μ) (cm²/Vs) | On/Off Current Ratio | Deposition Method |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives | 0.10 | > 10⁷ | Solution-Shearing |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives | 0.005 | > 10⁶ | Solution-Shearing |
| Oligofluorene−Thiophene Derivatives | 0.12 | - | Vacuum-Evaporation |
| Triphenylamine-Dithienothiophene Derivatives | 2.87% (PCE for OPV) | - | Spin-Coating |
Note: This table presents data for structurally related fused-thiophene compounds to serve as a reference. Performance of thieno[2,3-d]pyrimidine derivatives may vary.
Experimental Protocols
Protocol 1: Proposed Synthesis of a Thieno[2,3-d]pyrimidine-based Conjugated Molecule via Suzuki Coupling
This protocol describes a general method for synthesizing a π-extended molecule (a dimer in this example) starting from this compound. This is a foundational step in creating larger oligomers or polymers for semiconductor applications.
Materials:
-
This compound
-
Thieno[2,3-d]pyrimidine-6-boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1 equivalent), thieno[2,3-d]pyrimidine-6-boronic acid pinacol ester (1.1 equivalents), and potassium phosphate (2 equivalents).
-
Addition of Catalyst and Solvent: Add the palladium catalyst, Pd(PPh₃)₄ (5 mol %), to the flask. Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio by volume.
-
Reaction: Stir the mixture at room temperature for 30 minutes to ensure homogeneity. Then, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 18-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 6,6'-bithieno[2,3-d]pyrimidine. Further purification for electronic-grade material may be achieved through gradient sublimation.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Thin-Film Transistor (OTFT)
This protocol outlines a standard procedure for creating and testing an OTFT device using a solution-processable organic semiconductor synthesized from a thieno[2,3-d]pyrimidine derivative.
Materials:
-
Synthesized thieno[2,3-d]pyrimidine-based semiconductor
-
Highly doped n-type silicon wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Polystyrene (PS)
-
Toluene (anhydrous)
-
Gold (Au) for source/drain electrodes
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Preparation: Clean the Si/SiO₂ wafer by sonicating in acetone and then isopropyl alcohol for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
Dielectric Surface Treatment: Prepare a polystyrene (PS) solution in toluene (e.g., 0.5 wt%). Spin-coat the PS solution onto the SiO₂ surface and anneal at 120 °C for 1 hour to form a hydrophobic layer. This improves the interface quality for the semiconductor.
-
Semiconductor Deposition: Prepare a dilute solution (e.g., 5 mg/mL) of the thieno[2,3-d]pyrimidine semiconductor in a high-boiling point solvent like chloroform or chlorobenzene. Deposit the semiconductor thin film onto the PS-treated substrate using a solution-shearing method or spin-coating.
-
Annealing: Anneal the semiconductor film at a temperature optimized for the specific material (e.g., 100-150 °C) to promote crystalline ordering.
-
Electrode Deposition: Through a shadow mask, thermally evaporate gold (Au) to form the source and drain electrodes on top of the semiconductor layer. A typical channel length (L) and width (W) are 50 µm and 1000 µm, respectively.
-
Characterization: Measure the electrical characteristics of the OTFT device in ambient air using a semiconductor parameter analyzer. Extract key performance metrics such as charge carrier mobility (μ) and the on/off current ratio.
Visualizations
Caption: Proposed synthetic pathway for π-system extension.
Caption: Workflow for OTFT fabrication.
References
- 1. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Dimroth Rearrangement: A Powerful Tool for the Synthesis of Substituted Thienopyrimidines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Dimroth rearrangement is a versatile and powerful reaction in heterocyclic chemistry, enabling the isomerization of various nitrogen-containing heterocycles. This rearrangement involves the opening and subsequent re-closure of the heterocyclic ring, resulting in the transposition of endocyclic and exocyclic heteroatoms.[1][2] This application note focuses on the utility of the Dimroth rearrangement in the synthesis of substituted thienopyrimidines, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral and anti-infective properties. The thienopyrimidine scaffold is a key structural component in a number of compounds with demonstrated therapeutic potential.
Mechanism of the Dimroth Rearrangement
The Dimroth rearrangement can be catalyzed by acid, base, or heat.[1] The generally accepted mechanism proceeds through a series of steps involving ring opening, rotation, and ring closure. In the context of thienopyrimidine synthesis, a common pathway involves the rearrangement of an N-substituted iminothienopyrimidine or a related fused triazolothienopyrimidine.
Under basic conditions, the rearrangement is initiated by the attack of a hydroxide ion or other base on the pyrimidine ring, leading to the formation of a tetrahedral intermediate. This is followed by the cleavage of a carbon-nitrogen bond, opening the pyrimidine ring. Subsequent rotation around a carbon-carbon single bond allows for the repositioning of the substituent, followed by intramolecular cyclization to form the more thermodynamically stable aminothienopyrimidine.
Under acidic conditions, the rearrangement is initiated by protonation of a nitrogen atom in the pyrimidine ring.[1] This facilitates ring opening, followed by tautomerization and subsequent ring closure to yield the rearranged product.[1]
Applications in Thienopyrimidine Synthesis
The Dimroth rearrangement provides an elegant and efficient method for the synthesis of substituted thienopyrimidines that may be difficult to access through other synthetic routes. Two key examples are highlighted below:
-
Base-Catalyzed Rearrangement of Thienotriazolopyrimidines: 3-Arylthieno[3,2-e][1][2][3]triazolo[4,3-c]pyrimidines can be smoothly converted to their more thermodynamically stable 2-arylthieno[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine isomers via a Dimroth rearrangement.[1][4] This reaction is typically carried out in refluxing ethanol with sodium acetate as the base.[1][4]
-
Microwave-Assisted Synthesis of N-Arylthieno[3,2-d]pyrimidin-4-amines: The synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines can be achieved through a microwave-accelerated condensation and Dimroth rearrangement. This approach offers the advantages of shorter reaction times and often improved yields compared to conventional heating methods.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of substituted thienopyrimidines via the Dimroth rearrangement, providing a comparison of different substrates and reaction conditions.
Table 1: Base-Catalyzed Dimroth Rearrangement of 3-Arylthieno[3,2-e][1][2][3]triazolo[4,3-c]pyrimidines
| Starting Material (Substituent R) | Product | Reaction Time (h) | Yield (%) |
| Phenyl | 2-Phenylthieno[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine | 5 | 76 |
| 4-Chlorophenyl | 2-(4-Chlorophenyl)thieno[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine | 5 | 72 |
| 4-Methylphenyl | 2-(4-Methylphenyl)thieno[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine | 5 | 78 |
| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)thieno[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine | 5 | 75 |
Table 2: Microwave-Assisted Dimroth Rearrangement for the Synthesis of N-Arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines
| Starting Aniline | Product | Reaction Time (min) | Yield (%) |
| Aniline | N-Phenylbenzo[b]thieno[3,2-d]pyrimidin-4-amine | 15 | 85 |
| 4-Chloroaniline | N-(4-Chlorophenyl)benzo[b]thieno[3,2-d]pyrimidin-4-amine | 15 | 82 |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)benzo[b]thieno[3,2-d]pyrimidin-4-amine | 15 | 88 |
| 4-Methylaniline | N-(4-Methylphenyl)benzo[b]thieno[3,2-d]pyrimidin-4-amine | 15 | 86 |
Experimental Protocols
Protocol 1: General Procedure for the Base-Catalyzed Dimroth Rearrangement of 3-Arylthieno[3,2-e][1][2][3]triazolo[4,3-c]pyrimidines
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-arylthieno[3,2-e][1][2][3]triazolo[4,3-c]pyrimidine (1.0 mmol) in absolute ethanol (20 mL).
-
Addition of Base: To the stirred solution, add anhydrous sodium acetate (2.0 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and then with water (2 x 10 mL). Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide.
Protocol 2: General Procedure for the Microwave-Assisted Synthesis of N-Arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines
-
Reaction Setup: In a 10 mL microwave reaction vial, combine the N'-(2-cyanobenzo[b]thiophen-3-yl)-N,N-dimethylformamidine (1.0 mmol), the appropriate aniline (1.2 mmol), and glacial acetic acid (5 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at a constant temperature of 120 °C for 15 minutes.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into ice-water (50 mL).
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with water (3 x 20 mL) and then with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Caption: Base-catalyzed Dimroth rearrangement mechanism.
Caption: Experimental workflows for thienopyrimidine synthesis.
References
- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 4. scispace.com [scispace.com]
Troubleshooting & Optimization
Troubleshooting low yield in 6-Bromothieno[2,3-d]pyrimidine synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 6-Bromothieno[2,3-d]pyrimidine. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing a very low yield in my this compound synthesis. What are the general areas I should investigate?
A1: Low yields in the synthesis of this compound can typically be attributed to one or more of the following stages of your experiment:
-
Quality of Starting Materials: The purity of your initial reagents, particularly the thieno[2,3-d]pyrimidine precursor and the brominating agent, is critical.
-
Reaction Conditions: Suboptimal reaction parameters, such as temperature, reaction time, solvent, and the choice and amount of catalyst or reagent, can significantly impact yield.
-
Side Reactions: The formation of unwanted byproducts can consume your starting material and complicate purification.
-
Work-up and Purification: Product loss can occur during extraction, washing, and final purification steps.
To systematically troubleshoot, it's recommended to analyze each of these areas. A logical workflow for this process is outlined below.
Caption: A general workflow for troubleshooting low yield in chemical synthesis.
Q2: My reaction to form the thieno[2,3-d]pyrimidin-4(3H)-one precursor seems to be the issue. What are the common synthesis methods and their potential pitfalls?
A2: The synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one core is indeed a critical step. Two prevalent methods are the Gewald reaction followed by cyclization, and cyclization with formamide.[1]
-
Gewald Reaction: This multi-component reaction involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base to form a 2-aminothiophene derivative. This is then cyclized to the thieno[2,3-d]pyrimidin-4(3H)-one.
-
Potential Pitfalls:
-
Incomplete initial condensation: The initial reaction between the carbonyl compound and the nitrile is crucial. Ensure your base is appropriate and the reaction goes to completion before adding sulfur.
-
Low reactivity of the carbonyl compound: Sterically hindered ketones may react sluggishly.
-
Poor quality of elemental sulfur: Use finely powdered sulfur for better reactivity.
-
Suboptimal cyclization conditions: The subsequent cyclization with an agent like formic acid or formamide requires appropriate temperatures and reaction times to avoid decomposition.
-
-
-
Cyclization with Formamide: This method involves reacting a 2-aminothiophene-3-carboxamide or a related derivative with formamide at elevated temperatures.
-
Potential Pitfalls:
-
High temperatures leading to decomposition: While heat is necessary, excessive temperatures can lead to charring and reduced yields.
-
Incomplete cyclization: Insufficient reaction time or temperature can result in unreacted starting material.
-
Hydrolysis of the starting material or product: Ensure anhydrous conditions if the reaction is sensitive to water.
-
-
The table below summarizes typical yields for these methods, which can serve as a benchmark for your own experiments.
| Synthesis Method | Starting Materials | Typical Yield (%) | Reference |
| Gewald Reaction & Cyclization | Cyclohexanone, Malononitrile, Sulfur, Formamide | 60-75 | [2] |
| Cyclization with Formamide | 2-Aminothiophene-3-carboxamide, Formamide | 70-85 | [1] |
Q3: I am attempting the bromination of the thieno[2,3-d]pyrimidine core and observing multiple products on my TLC plate. What are the likely side reactions?
A3: Direct bromination of the thieno[2,3-d]pyrimidine scaffold, typically at the 6-position, can be accompanied by several side reactions, leading to a complex product mixture and low yield of the desired 6-bromo isomer.
-
Over-bromination: The thieno[2,3-d]pyrimidine ring system is relatively electron-rich, and depending on the reaction conditions, you might be forming di- or even tri-brominated species.
-
Bromination at other positions: While the 6-position is often favored, bromination can also occur at other positions on the thiophene ring.
-
Side-chain bromination: If you have alkyl substituents on your ring system, radical bromination at these positions can compete with electrophilic aromatic bromination, especially if using N-bromosuccinimide (NBS) with a radical initiator.[3][4]
-
Decomposition: Harsh brominating agents or reaction conditions can lead to the decomposition of the heterocyclic ring.
The following diagram illustrates the potential outcomes of the bromination reaction.
Caption: Possible reaction pathways in the bromination of thieno[2,3-d]pyrimidine.
Q4: How can I optimize my bromination reaction to improve the yield of this compound?
A4: To improve the selectivity and yield of the desired 6-bromo product, consider the following optimization strategies:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂).[4][5] Using a bromide-bromate couple in an aqueous medium can also be an environmentally friendly and efficient alternative for brominating heterocycles.[6]
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Start with one equivalent and incrementally increase if the reaction is incomplete. An excess of the brominating agent is a common cause of over-bromination.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions. Exothermic bromination reactions can lead to a loss of selectivity at higher temperatures.
-
Solvent: The choice of solvent can influence the reactivity and selectivity. Aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are commonly used. For NBS brominations, carbon tetrachloride can also be employed.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the reagent and control the reaction rate and temperature.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
The following table provides a comparison of different brominating agents and their typical reaction conditions.
| Brominating Agent | Typical Solvent | Temperature | Key Considerations |
| N-Bromosuccinimide (NBS) | DCM, CHCl₃, CCl₄, Acetonitrile | 0 °C to RT | Good selectivity, radical side reactions possible with initiators.[4][5] |
| Bromine (Br₂) | Acetic Acid, DCM | 0 °C to RT | Highly reactive, can lead to over-bromination, corrosive. |
| Bromide-Bromate Couple | Water | Room Temperature | Environmentally friendly, good for electron-rich heterocycles.[6] |
Q5: I am struggling with the purification of my final product. What are the recommended procedures for purifying this compound?
A5: Effective purification is crucial for obtaining a good yield of a high-purity product. Here are some common purification strategies:
-
Aqueous Work-up: After quenching the reaction (e.g., with a solution of sodium thiosulfate to remove excess bromine), a standard aqueous work-up is performed. This typically involves washing the organic layer with water and brine to remove water-soluble impurities and salts.
-
Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and side products.
-
Stationary Phase: Silica gel is typically used. If your compound is sensitive to the acidic nature of silica, you can use neutral alumina or silica gel that has been neutralized with a base like triethylamine.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step to obtain highly pure material. Suitable solvents for recrystallization need to be determined experimentally but could include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.
The following diagram outlines a typical purification workflow.
Caption: A standard workflow for the purification of an organic compound.
Experimental Protocols
Protocol 1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one (A Common Precursor)
This protocol is a generalized procedure based on common synthetic methods. Researchers should adapt and optimize the conditions for their specific substrates.
-
Step 1: Synthesis of 2-aminothiophene-3-carbonitrile (via Gewald Reaction)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of a base such as morpholine or triethylamine.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated 2-aminothiophene derivative by filtration.
-
-
Step 2: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one
-
Place the 2-aminothiophene-3-carbonitrile (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the mixture to 150-180 °C and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the thieno[2,3-d]pyrimidin-4(3H)-one.
-
Protocol 2: Bromination of Thieno[2,3-d]pyrimidin-4(3H)-one
This protocol provides a general method for the bromination at the 6-position.
-
Reaction Setup:
-
Dissolve the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or chloroform) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Bromination:
-
In a separate flask, dissolve N-bromosuccinimide (NBS) (1.0-1.1 eq) in the same solvent.
-
Add the NBS solution dropwise to the cooled solution of the thieno[2,3-d]pyrimidin-4(3H)-one over a period of 30-60 minutes.
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one.
-
Disclaimer: These protocols are intended as a general guide. All laboratory work should be conducted with appropriate safety precautions. Reaction conditions may require optimization for specific substrates and scales.
References
Technical Support Center: Optimizing Palladium Catalysts for Heck Coupling of Thienopyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed Heck coupling reactions of thienopyrimidines.
Troubleshooting Guide
This guide addresses common issues encountered during the Heck coupling of thienopyrimidines, offering systematic solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion | Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. | • Catalyst Choice: Select a robust catalyst. Studies on 6-bromo[2,3-d]thienopyrimidines have shown Pd(t-Bu3P)2 to be highly effective.[1] • Pre-catalyst Activation: If using a Pd(II) precursor like Pd(OAc)2, ensure conditions are suitable for its reduction to Pd(0). • Ligand Selection: Use electron-rich and bulky phosphine ligands to stabilize the palladium catalyst. |
| Suboptimal Reaction Conditions: Incorrect solvent, base, or temperature. | • Solvent: Polar aprotic solvents like DMAc or DME are often effective. The choice of solvent can influence the reaction rate and isomeric ratio of the product.[1] • Base: The choice of base is crucial. N,N-dicyclohexylmethylamine has been used successfully. The strength and solubility of the base can impact the reaction.[1] • Temperature: Heck reactions often require elevated temperatures. Optimization of the temperature is necessary for each specific substrate. | |
| Poor Substrate Reactivity: The thienopyrimidine halide is unreactive. | • Halide Choice: Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. If possible, consider using a more reactive halide. • Additives: The addition of a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) can improve the reaction rate, especially in less polar solvents.[1] | |
| Formation of Palladium Black | Catalyst Precipitation: The active Pd(0) catalyst has aggregated and precipitated out of the solution. | • Ligand Concentration: Ensure a sufficient concentration of a stabilizing ligand is present. • Temperature Control: Avoid excessively high temperatures which can accelerate catalyst decomposition. • Additives: TBAC may help prevent the formation of palladium black by encapsulating the Pd(0) species.[1] |
| Side Product Formation (e.g., cis-isomer) | Isomerization: The desired trans-isomer is converting to the cis-isomer. | • Light Sensitivity: Some Heck coupling products of thienopyrimidines are sensitive to light and can undergo trans-cis isomerization upon exposure. It is recommended to protect the reaction and product from light.[1] |
| Inconsistent Results | Variability in Reagents or Setup: Impurities in solvents or reagents, or presence of oxygen. | • Solvent Purity: Use high-purity, dry, and degassed solvents. • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for the Heck coupling of 6-bromo[2,3-d]thienopyrimidines?
A1: Based on comparative studies, Pd(t-Bu3P)2 has been shown to be a highly effective catalyst for the Heck coupling of (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine with acrylates, leading to high conversion rates.[1] Other catalysts like PdCl2(dtbpf) and Pd/C have also shown activity, although they may have slower reaction rates.[1] Catalysts such as Xphos Pd G3 and Pd(PPh3)4 performed poorly under the tested conditions.[1]
Q2: How important is the choice of solvent and base?
A2: The choice of solvent and base is critical and can significantly impact the reaction's success.[1] A study on the Heck coupling of a 6-bromothienopyrimidine derivative found that solvents like DMAc, DME, and 2-MeTHF can be used, with the choice affecting the conversion rate and the trans/cis isomeric ratio of the product.[1] Similarly, the selection of the base, such as N,N-dicyclohexylmethylamine or triethylamine, can influence the reaction outcome.[1]
Q3: What is the role of additives like tetrabutylammonium chloride (TBAC)?
A3: Additives like TBAC can act as phase-transfer catalysts and have been shown to improve the reaction rate of the Heck coupling of thienopyrimidines, particularly in solvents with lower polarity.[1] It is suggested that the chloride anion may act as a supporting ligand in the generation of the active Pd(0) complex or that the additive encapsulates the Pd(0) species, preventing its precipitation as palladium black.[1]
Q4: My reaction has stalled and is not going to completion. What should I do?
A4: If your reaction has stalled, it is often due to catalyst deactivation. One common reason for this is the precipitation of the catalyst, which can sometimes be observed as the formation of palladium black.[1] Consider the troubleshooting steps for low conversion, such as re-evaluating your choice of catalyst, ligand, solvent, and base. Adding a phase-transfer catalyst like TBAC might also help to stabilize the active catalyst and improve the conversion.[1]
Q5: I am observing the formation of the undesired cis-isomer of my product. How can I minimize this?
A5: The formation of the cis-isomer can occur as a byproduct in the Heck reaction. In the case of acrylate products derived from thienopyrimidines, it has been observed that the trans-isomer can convert to the cis-isomer upon exposure to light.[1] Therefore, it is crucial to protect the reaction mixture and the final product from light to minimize the formation of the cis-isomer. Purification techniques such as precipitation and re-crystallization can also be employed to improve the isomeric ratio of the final product.[1]
Experimental Protocols
General Procedure for Heck Coupling of (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine with Acrylates
This protocol is based on the optimization studies performed on thienopyrimidine derivatives.[1]
Materials:
-
(R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
-
Acrylate (e.g., methyl acrylate)
-
Palladium catalyst (e.g., Pd(t-Bu3P)2)
-
Base (e.g., N,N-dicyclohexylmethylamine or triethylamine)
-
Solvent (e.g., DMAc)
-
Additive (e.g., tetrabutylammonium chloride - TBAC)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add the (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine, the palladium catalyst (e.g., 2 mol%), and the additive (e.g., TBAC).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., DMAc) via syringe.
-
Add the base (e.g., N,N-dicyclohexylmethylamine) and the acrylate (e.g., 10-fold excess) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction mixture by adding water and extracting with an appropriate organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as column chromatography, precipitation, or re-crystallization to obtain the desired Heck coupling product.
Visualizations
Caption: General workflow for the Heck coupling of thienopyrimidines.
Caption: Catalytic cycle of the Heck reaction.
References
Technical Support Center: Enhancing the Solubility of Thieno[2,3-d]pyrimidine Compounds for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of thieno[2,3-d]pyrimidine compounds in biological assays. Poor aqueous solubility is a common hurdle that can lead to inaccurate and unreliable experimental data. This guide offers practical solutions and detailed protocols to help overcome these issues.
Troubleshooting Guide
Issue: Compound Precipitation Observed in Aqueous Buffer
Precipitation of your thieno[2,3-d]pyrimidine compound upon dilution into an aqueous assay buffer is a primary indicator that its solubility limit has been exceeded. This is a frequent challenge for many organic small molecules which are often highly soluble in organic solvents like DMSO but have limited solubility in aqueous environments.
Troubleshooting Workflow: Diagnosing and Resolving Precipitation
Caption: A stepwise guide to troubleshooting compound precipitation in biological assays.
Frequently Asked Questions (FAQs)
Q1: My thieno[2,3-d]pyrimidine compound is poorly soluble in aqueous buffers. What are the initial steps I should take?
A1: Start by ensuring your stock solution, typically in 100% DMSO, is fully dissolved. Gentle warming (to 37°C) or sonication can help. When diluting into your aqueous assay buffer, keep the final concentration of DMSO as low as possible, ideally below 1%, to minimize the risk of precipitation. It's also crucial to add the compound stock to the assay buffer with vigorous mixing to facilitate dissolution.
Q2: How can I determine the maximum soluble concentration of my compound in my assay buffer?
A2: You can perform a kinetic solubility test. Prepare a serial dilution of your compound in your assay buffer, starting from a high concentration. After a short incubation period (e.g., 1-2 hours) at your assay temperature, visually inspect the solutions for any signs of precipitation or turbidity. The highest concentration that remains clear is your approximate kinetic solubility limit. For more precise measurements, you can centrifuge the samples and measure the concentration of the supernatant using HPLC-UV.
Q3: What are co-solvents and how can they help improve solubility?
A3: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds. Besides DMSO, other co-solvents like ethanol or polyethylene glycol (PEG) can be tested. It is important to determine the tolerance of your specific biological assay to these co-solvents, as they can sometimes affect enzyme activity or cell viability at higher concentrations.
Q4: When should I consider using more advanced solubilization techniques?
A4: If you have optimized your co-solvent system and still face solubility issues, or if your assay is sensitive to organic solvents, advanced techniques may be necessary. These include the use of cyclodextrins to form inclusion complexes or the preparation of solid dispersions, which can significantly enhance the aqueous solubility of your compound.
Quantitative Data on Solubility Enhancement
Improving the solubility of thieno[2,3-d]pyrimidine derivatives often involves chemical modification or advanced formulation strategies. Below is a summary of reported solubility data for thieno[2,3-d]pyrimidine and related thienopyrimidine compounds.
| Compound Class | Modification/Method | Initial Solubility | Enhanced Solubility | Fold Increase | Reference |
| Thieno[2,3-b]pyridine | Introduction of a morpholine moiety | 1.2 µg/mL | 1.3 mg/mL | ~1083 | [1] |
| Thieno[2,3-d]pyrimidine (CDK4 Inhibitor 34 ) | Chemical modification | - | 44 µg/mL | - | [2] |
| Pyrazolo[3,4-d]pyrimidines | Complexation with 2-hydroxypropyl-β-cyclodextrin (HPβCD) | Very low | - | 100 - 1000 | [3] |
| Thieno[2,3-b]pyridine | Formulation in a cholesteryl-poly(allylamine) polymer matrix | Low | - | Potency increased 5-fold | [1] |
Experimental Protocols
1. Protocol for Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HPβCD)
This protocol describes a method to prepare a stock solution of a poorly soluble thieno[2,3-d]pyrimidine compound using HPβCD.
Materials:
-
Thieno[2,3-d]pyrimidine compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Sonicator
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare HPβCD Solution: Prepare a stock solution of HPβCD (e.g., 40% w/v) in deionized water or your assay buffer. Gentle warming and stirring may be required to fully dissolve the HPβCD.
-
Weigh Compound: Accurately weigh the required amount of your thieno[2,3-d]pyrimidine compound.
-
Complexation: Add the powdered compound directly to the HPβCD solution.
-
Mixing: Vigorously vortex the mixture for 5-10 minutes.
-
Sonication: Sonicate the mixture for 15-30 minutes. The solution may become clear as the inclusion complex forms.
-
Stirring: For compounds that are more difficult to dissolve, stir the mixture overnight at room temperature.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Concentration Determination: Determine the final concentration of your solubilized compound using a suitable analytical method, such as HPLC-UV.
2. Protocol for Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol outlines a general procedure for preparing a solid dispersion of a thieno[2,3-d]pyrimidine compound with a hydrophilic polymer carrier to improve its dissolution rate.[4][5][6]
Materials:
-
Thieno[2,3-d]pyrimidine compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Volatile organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolution: Dissolve both the thieno[2,3-d]pyrimidine compound and the polymer carrier in a common volatile organic solvent. The ratio of drug to polymer will need to be optimized (e.g., start with 1:1, 1:5, and 1:10 drug:polymer weight ratios).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film on the wall of the flask.
-
Drying: Further dry the solid mass under vacuum to ensure all residual solvent is removed.
-
Milling: Scrape the dried solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
Storage: Store the resulting powder in a desiccator to prevent moisture absorption.
-
Solubility Testing: The solubility of the prepared solid dispersion in aqueous buffer can then be determined and compared to the unformulated compound.
Signaling Pathway Visualizations
Many thieno[2,3-d]pyrimidine derivatives have been developed as kinase inhibitors. Below are diagrams of the VEGFR-2 and PI3K/Akt signaling pathways, indicating where representative thieno[2,3-d]pyrimidine compounds exert their inhibitory effects.
VEGFR-2 Signaling Pathway Inhibition
Thieno[2,3-d]pyrimidine derivatives, such as compound 17f , have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[7][8]
Caption: Inhibition of the VEGFR-2 signaling pathway by a thieno[2,3-d]pyrimidine compound.
PI3K/Akt Signaling Pathway Inhibition
Certain thieno[2,3-d]pyrimidine derivatives, such as compound VIb , have been shown to inhibit PI3K, a critical node in the PI3K/Akt pathway that promotes cell survival and proliferation.[9][10]
Caption: Inhibition of the PI3K/Akt signaling pathway by a thieno[2,3-d]pyrimidine compound.
References
- 1. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
Preventing trans-cis isomerization of 6-alkenyl-thienopyrimidines
Frequently Asked Questions (FAQs)
Q1: What is trans-cis isomerization and why is it a concern for 6-alkenyl-thienopyrimidines?
A1: Trans-cis isomerization is a process where the geometry around the double bond of the 6-alkenyl substituent changes from the trans (E) configuration to the cis (Z) configuration, or vice versa. This is a significant concern for drug development professionals and researchers because the two isomers can have vastly different pharmacological activities, toxicological profiles, and physicochemical properties. Maintaining the desired isomeric purity is crucial for reproducible experimental results and for the safety and efficacy of a potential drug candidate.
Q2: What are the primary factors that can induce the isomerization of my trans-6-alkenyl-thienopyrimidine?
A2: The most common factors that can induce trans-cis isomerization of alkenyl compounds include:
-
Light (Photoisomerization): Exposure to ultraviolet (UV) and sometimes visible light can provide the energy needed to overcome the rotational barrier of the double bond.
-
Heat (Thermal Isomerization): While less common for simple alkenes at moderate temperatures, elevated temperatures during reactions or storage can sometimes lead to isomerization.
-
Catalysts: Traces of acids, bases, or certain metals can catalyze the isomerization process.
-
Radical Initiators: The presence of radical species can also facilitate isomerization.
Q3: How can I detect if my sample of 6-alkenyl-thienopyrimidine has undergone isomerization?
A3: Several analytical techniques can be used to distinguish between and quantify trans and cis isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool. The coupling constants (J-values) between the vinylic protons are typically larger for the trans isomer (around 12-18 Hz) than for the cis isomer (around 6-12 Hz). Chemical shifts of the vinylic protons and adjacent carbons (in 13C NMR) will also differ.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can often separate the trans and cis isomers, allowing for their quantification.
-
Gas Chromatography (GC): For volatile derivatives, GC can be used to separate the isomers.
-
UV-Visible Spectroscopy: The trans and cis isomers will likely have different UV-visible absorption spectra, including different absorption maxima (λmax) and molar absorptivities (ε).
Troubleshooting Guides
Issue 1: Isomerization observed during chemical synthesis.
Problem: You are performing a reaction to synthesize or modify a trans-6-alkenyl-thienopyrimidine, but the product is a mixture of trans and cis isomers.
| Potential Cause | Troubleshooting Action |
| Exposure to Light | Conduct the reaction in a flask wrapped in aluminum foil or in amber-colored glassware to exclude light. Work in a fume hood with the light turned off or use a safelight if possible. |
| Elevated Temperature | If the reaction conditions permit, run the reaction at a lower temperature. Consider if a more active catalyst could be used to speed up the reaction at a lower temperature. |
| Acidic or Basic Conditions | If your reaction does not require acidic or basic conditions, ensure your solvents and reagents are neutral. If acid or base is required, consider using a milder reagent or a shorter reaction time. |
| Extended Reaction Times | Minimize the reaction time to what is necessary for the completion of the desired transformation. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times. |
| Choice of Solvent | The polarity of the solvent can sometimes influence the rate of isomerization. If possible, experiment with a range of solvents to find one that minimizes isomerization while still allowing for the desired reaction. |
Issue 2: Isomerization detected after purification.
Problem: Your crude product appears to be the pure trans isomer, but after purification (e.g., column chromatography, distillation), you detect the cis isomer.
| Potential Cause | Troubleshooting Action |
| Silica Gel Acidity | Standard silica gel is slightly acidic and can catalyze isomerization. Deactivate the silica gel by treating it with a base (e.g., wash with a solution of triethylamine in the eluent) before performing column chromatography. Alternatively, use a different stationary phase like alumina (neutral or basic). |
| Exposure to Light During Purification | Protect the chromatography column and collection flasks from light by wrapping them in aluminum foil. |
| High Temperatures During Solvent Removal | When removing the solvent using a rotary evaporator, use the lowest possible bath temperature and pressure to avoid thermal isomerization. |
Issue 3: Isomerization occurs during storage.
Problem: A previously pure sample of trans-6-alkenyl-thienopyrimidine is found to contain the cis isomer after a period of storage.
| Potential Cause | Troubleshooting Action |
| Storage in Light | Store the compound in an amber vial or a vial wrapped in aluminum foil. Keep it in a dark place such as a drawer or a cabinet. |
| Storage at Room Temperature | Store the compound at a low temperature, such as in a refrigerator (2-8 °C) or a freezer (-20 °C), to minimize the potential for thermal isomerization over time. |
| Presence of Oxygen/Air | Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation pathways that could potentially lead to isomerization. |
| Storage in Solution | If stored in solution, be aware that the solvent can influence stability. It is often best to store the compound as a solid. If it must be in solution, choose a solvent in which it is most stable and protect it from light and heat. |
Experimental Protocols
Protocol 1: General Procedure for a Light-Sensitive Reaction
-
Glassware Preparation: Use amber-colored glassware or wrap the reaction flask, addition funnel, and condenser with aluminum foil.
-
Inert Atmosphere: Assemble the glassware and purge the system with an inert gas (nitrogen or argon) for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Dissolve the starting materials in a suitable, degassed solvent and add them to the reaction flask via a syringe or cannula.
-
Reaction Conditions: Maintain the desired temperature using a cooling or heating bath. Stir the reaction mixture for the required time, monitoring its progress by taking small aliquots for analysis (e.g., TLC, LC-MS).
-
Work-up: Quench the reaction and perform the aqueous work-up in a separatory funnel, minimizing exposure to ambient light.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate the solvent in vacuo using a rotary evaporator with a low bath temperature.
Protocol 2: Purification by Column Chromatography with Minimized Isomerization
-
Stationary Phase Preparation: If using silica gel, consider preparing a slurry with the chosen eluent containing 0.1-1% triethylamine to neutralize the acidic sites.
-
Column Packing: Pack the column with the prepared slurry.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column, wrapping it in aluminum foil to protect it from light.
-
Fraction Collection: Collect the fractions in tubes or flasks that are also protected from light.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Data Presentation
Table 1: Summary of Factors Influencing Trans-Cis Isomerization and Recommended Conditions to Favor the Trans Isomer
| Factor | Condition Promoting Isomerization | Recommended Condition for Trans Stability |
| Light | UV and visible light | Exclusion of light (amber vials, aluminum foil) |
| Temperature | High temperatures | Low temperatures (refrigeration, freezing) |
| pH | Acidic or basic conditions | Neutral pH |
| Atmosphere | Presence of oxygen/air | Inert atmosphere (Nitrogen, Argon) |
| Purification Media | Acidic silica gel | Neutralized silica gel, neutral/basic alumina |
| Storage Form | In solution | As a solid |
Visualizations
Caption: Experimental workflow designed to minimize trans-cis isomerization.
Caption: Troubleshooting decision tree for observed isomerization.
Caption: Simplified signaling pathway for photochemical trans-cis isomerization.
Technical Support Center: Synthesis of 6-Substituted Thienopyrimidines
Welcome to the Technical Support Center for the synthesis of 6-substituted thienopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common challenges, particularly the management of side reactions, encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 6-substituted thienopyrimidines and what are the potential side reactions associated with them?
A1: A prevalent and versatile method for synthesizing 6-substituted thienopyrimidines is the Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization to construct the pyrimidine ring.[1][2]
-
Gewald Reaction: This is a one-pot, multi-component reaction typically involving a ketone or aldehyde, an activated nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a basic catalyst (e.g., morpholine or piperidine).[2]
-
Cyclization: The resulting 2-aminothiophene can then be cyclized with various reagents such as formamide, formic acid, or formamidine acetate to yield the thienopyrimidine core.[2][3]
Common side reactions to be aware of include:
-
Incomplete Cyclization: The reaction may stall at the intermediate stage if the conditions for cyclization (e.g., temperature, reaction time) are not optimal.
-
Hydrolysis of Nitrile/Ester Groups: If the 2-aminothiophene intermediate contains a nitrile or ester group, harsh acidic or basic conditions during workup or cyclization can lead to hydrolysis, forming unwanted carboxylic acids or amides.[4][5]
-
Formation of Dimeric or Polymeric Byproducts: Under certain conditions, reactive intermediates can self-condense or polymerize, leading to a complex mixture of products and reducing the yield of the desired thienopyrimidine.
-
Alternative Cyclization Pathways: Depending on the substituents and reagents used, there might be competition between different possible intramolecular cyclizations, leading to isomeric byproducts.
Q2: My cyclization reaction to form the thienopyrimidine ring is giving a low yield. What are the likely causes and how can I improve it?
A2: Low yields in the cyclization step are a common issue and can often be attributed to several factors:
-
Suboptimal Reaction Temperature: The cyclization of 2-aminothiophenes often requires high temperatures, typically refluxing in a high-boiling solvent like formamide or Dowtherm™. If the temperature is too low, the reaction may not proceed to completion.
-
Insufficient Reaction Time: These reactions can be slow. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.
-
Purity of the 2-Aminothiophene Intermediate: Impurities from the Gewald reaction can interfere with the cyclization step. Ensure the intermediate is sufficiently pure before proceeding.
-
Choice of Cyclizing Agent: The choice of reagent to form the pyrimidine ring can significantly impact the yield. For example, using formamidine acetate might be more efficient than formamide for certain substrates.[2]
Q3: I am observing the formation of an unexpected, highly polar byproduct in my reaction mixture. What could it be?
A3: A common polar byproduct is the carboxylic acid resulting from the hydrolysis of a nitrile or ester group on the thiophene ring.[4][5] This can occur if the reaction is exposed to acidic or basic conditions, especially in the presence of water, for a prolonged period or at elevated temperatures.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all solvents and reagents are dry, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Neutral Workup: If possible, perform a neutral workup to avoid harsh acidic or basic conditions.
-
Purification: If hydrolysis does occur, the resulting carboxylic acid can often be separated from the desired product by column chromatography or recrystallization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired 6-substituted thienopyrimidine | Incomplete cyclization of the 2-aminothiophene intermediate. | Increase reaction temperature and/or time. Monitor reaction progress by TLC. Consider using a different cyclizing agent (e.g., formamidine acetate instead of formamide).[2] |
| Purity of the starting 2-aminothiophene. | Purify the intermediate by recrystallization or column chromatography before the cyclization step. | |
| Formation of dimeric or polymeric byproducts. | Use a higher dilution of the reactants to favor intramolecular cyclization over intermolecular side reactions. Optimize the reaction temperature, as excessively high temperatures can sometimes promote polymerization. | |
| Presence of a highly polar byproduct | Hydrolysis of a nitrile or ester functionality. | Ensure anhydrous reaction conditions. Use a neutral workup procedure. If necessary, protect the sensitive functional group before cyclization and deprotect it in a subsequent step.[4][5] |
| Formation of multiple isomers | Competing cyclization pathways. | Modify the substituents on the starting materials to favor the desired regioselectivity. The choice of catalyst and solvent can also influence the outcome. A thorough literature search for similar substrates is recommended. |
| Difficult purification of the final product | Presence of N-acylurea byproducts (if urea is used in the synthesis). | N-acylureas can sometimes be removed by recrystallization. Optimizing the stoichiometry of the reactants and the choice of catalyst can help suppress their formation. |
Experimental Protocols
General Procedure for the Synthesis of a 4-Chlorothieno[2,3-d]pyrimidine Intermediate
This protocol is a generalized representation based on common synthetic routes.[1][2]
-
Step 1: Gewald Reaction to form 2-Aminothiophene:
-
To a solution of the starting ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq) and a catalytic amount of morpholine.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry. The crude 2-aminothiophene can be purified by recrystallization from ethanol.
-
-
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4-one:
-
Heat the purified 2-aminothiophene (1.0 eq) in an excess of formamide at reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the thieno[2,3-d]pyrimidin-4-one.
-
-
Step 3: Chlorination to the 4-Chlorothieno[2,3-d]pyrimidine:
-
Suspend the thieno[2,3-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).
-
Add a catalytic amount of N,N-dimethylaniline and heat the mixture to reflux for 2-4 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chlorothienopyrimidine.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Thienopyrimidine Synthesis
| Starting Materials | Cyclizing Agent | Solvent | Temperature | Time | Yield of Desired Product | Reference |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formamide | Formamide | Reflux | 4 h | 85% | [2] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | Formamide | Reflux | 1 h | - | [1] |
| 2-Amino-4,5-disubstituted-3-ethoxycarbonylthiophene | Formamide | Formamide | Reflux | 1.5 h | 92% | [3] |
| Cyclohexanone, Ethyl Cyanoacetate, Sulfur | Formamidine Acetate | - | - | - | - | [2] |
Yields are as reported in the literature for the specific substrates used and may vary.
Visualizations
Experimental Workflow
References
- 1. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Column Chromatography of Thieno[2,3-d]pyrimidines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of thieno[2,3-d]pyrimidine derivatives using column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of thieno[2,3-d]pyrimidines in a question-and-answer format.
Question: Why is my thieno[2,3-d]pyrimidine derivative streaking or "tailing" on the TLC plate and the column?
Answer: Tailing is a common issue when purifying nitrogen-containing heterocycles like thieno[2,3-d]pyrimidines on standard silica gel. The primary causes are:
-
Strong Interaction with Acidic Silica: The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow, uneven elution, resulting in elongated spots or "tailing."[1]
-
High Polarity: Many thieno[2,3-d]pyrimidine derivatives are highly polar, which can lead to strong adsorption on the silica gel, causing poor elution and band broadening.[2]
Solutions:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica gel.
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites. A common method is to wash the silica gel with a solvent system containing 1-3% triethylamine.[3]
-
Use an Alternative Stationary Phase:
Question: My compound won't move off the baseline, even with a highly polar solvent system like 100% ethyl acetate. What should I do?
Answer: This indicates that your compound is very polar and is too strongly adsorbed to the silica gel.
Solutions:
-
Increase Solvent Polarity: Switch to a more aggressive solvent system. Common choices for highly polar compounds include:
-
Dichloromethane (DCM) / Methanol (MeOH)
-
Chloroform / Methanol
-
Ethyl Acetate / Methanol Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
-
Add a Modifier: As with tailing, adding triethylamine can help reduce the strong interaction with the silica gel and improve mobility.
-
Consider Reversed-Phase Chromatography: For extremely polar compounds, reversed-phase (C18) silica gel is an excellent alternative. In this technique, the most polar compounds elute first.[1]
Question: My compound seems to be decomposing on the column. How can I confirm this and prevent it?
Answer: The acidic nature of silica gel can cause the degradation of sensitive compounds.[6]
Solutions:
-
Test for Stability: Before running a column, spot your crude material on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots or a significant decrease in the intensity of your product spot, your compound is likely unstable on silica.
-
Deactivate the Silica Gel: Use the triethylamine wash method described previously to neutralize the silica.[3][4]
-
Switch Stationary Phase: Use a more inert stationary phase like neutral alumina or Florisil.[1][6]
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography (applying pressure to speed up the flow rate) and avoiding unnecessarily long columns.
Question: I can't separate my desired thieno[2,3-d]pyrimidine from a close-running impurity. How can I improve the separation?
Answer: Improving resolution between two closely eluting compounds requires optimizing the separation conditions.
Solutions:
-
Optimize the Solvent System: Test a wide range of solvent systems with different polarities and selectivities. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the elution order and improve separation.
-
Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the chromatography run.[3] This helps to sharpen the bands of later-eluting compounds and can improve the separation of components with similar Rf values.
-
Reduce the Column Load: Overloading the column is a common cause of poor separation. As a general rule, use at least 50-100 g of silica for every 1 g of crude material.
-
Use a Finer Mesh Silica Gel: Higher mesh silica (e.g., 230-400 mesh) has a larger surface area, which can lead to better separation, although it will also result in slower flow rates.
Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value I should aim for when developing a solvent system on TLC? A1: For optimal separation on a column, the target compound should have an Rf value between 0.25 and 0.35 in the chosen solvent system. This provides a good balance between retention on the column and reasonable elution time.
Q2: How do I choose between wet and dry loading of my sample? A2:
-
Wet Loading: This is the most common method. Dissolve your crude sample in a minimal amount of a suitable solvent (ideally the column eluent) and pipette it directly onto the top of the column bed.[7] This is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: This method is preferred when your compound has poor solubility in the starting eluent or when you need the sharpest possible bands for a difficult separation.[7] To dry load, dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[3][7]
Q3: Can I use dichloromethane (DCM) as the non-polar solvent in my eluent? A3: Yes, DCM is a common solvent in chromatography. However, be aware that columns run with DCM can be slower and more prone to cracking due to its higher density and viscosity compared to solvents like hexane.[3]
Q4: My purified fractions are clean by TLC, but my yield is very low. Where did my compound go? A4: There are several possibilities:
-
Decomposition on the column: As discussed in the troubleshooting section, the compound may be unstable on silica gel.[6]
-
Irreversible Adsorption: The compound may be too polar and has permanently stuck to the top of the column.
-
Fractions are too dilute: Your compound may have eluted, but the concentration in each fraction is too low to be easily detected by TLC. Try combining and concentrating a range of fractions where you expect your compound to be.[6]
Experimental Protocols
General Protocol for Flash Column Chromatography of a Thieno[2,3-d]pyrimidine Derivative
This protocol is a general guideline and should be adapted based on the specific properties of your compound.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., hexane/ethyl acetate, DCM/methanol).
-
To mitigate tailing, consider adding 0.5-1% triethylamine (TEA) to the solvent system.
-
The optimal solvent system is one that gives your target compound an Rf of ~0.3.
-
-
Column Preparation:
-
Select an appropriately sized column (a silica-to-sample ratio of 50:1 to 100:1 by weight is recommended).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring it is firm and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude thieno[2,3-d]pyrimidine derivative in a minimal amount of a volatile solvent (e.g., DCM, acetone).
-
Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the sand layer at the top of the packed column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply positive pressure to the top of the column to achieve a steady flow rate (a drop rate of a few drops per second is typical).
-
Begin collecting fractions in test tubes or vials.
-
If using a gradient, start with the low-polarity solvent system and gradually increase the proportion of the polar solvent as the column runs.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting fractions onto TLC plates.
-
Visualize the spots using a UV lamp (most thieno[2,3-d]pyrimidines are UV active).
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to yield the purified thieno[2,3-d]pyrimidine derivative.
-
Data Presentation
The following table summarizes typical solvent systems used for the purification of various thieno[2,3-d]pyrimidine derivatives as reported in the literature.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
| Substituted Thieno[2,3-d]pyrimidin-4-ones | Silica Gel | Dichloromethane (DCM) : Methanol (MeOH) (10:1) | [8] |
| Substituted 2-acetonitriled Thieno[2,3-d]pyrimidines | Silica Gel | Ethyl Acetate : n-Hexane (1:6) | [9] |
| 4-Morpholinothieno[2,3-d]pyrimidine carboxylates | Silica Gel | Hexane : Ethyl Acetate (Gradient 9:1 to 7:3) | [10] |
Visualizations
References
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization methods for 6-Bromothieno[2,3-d]pyrimidine purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Bromothieno[2,3-d]pyrimidine via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for the purification of this compound is recrystallization. For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a suitable alternative.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While specific solubility data is not extensively published, common solvents for the recrystallization of related thienopyrimidine and pyrimidine derivatives include ethanol, methanol, acetone, and solvent mixtures such as ethyl acetate/hexane or dichloromethane/methanol.[1][2][3] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Q3: How can I determine the purity of my recrystallized this compound?
A3: The purity of the final product can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point and clean NMR spectrum are indicative of high purity.
Q4: What are some potential impurities I might encounter?
A4: Potential impurities could include unreacted starting materials from the synthesis, side-products, or residual solvents. The nature of impurities will be specific to the synthetic route employed.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| The compound will not dissolve, even when heating. | The chosen solvent has poor solvating power for the compound. | Select a more polar solvent or a solvent mixture. For example, if using a non-polar solvent like hexane, try adding a more polar solvent like ethyl acetate in small portions until dissolution is achieved at an elevated temperature.[4] |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, the cooling rate is too fast, or the melting point of the compound is lower than the boiling point of the solvent. | Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before moving it to an ice bath. Seeding the solution with a pure crystal of the compound can also promote proper crystal formation.[4] If the issue persists, try a lower boiling point solvent. |
| No crystals form, even after cooling for an extended period. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | Reduce the volume of the solvent by gentle heating and evaporation. Alternatively, add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly. |
| The resulting crystals are colored or appear impure. | The recrystallization process did not effectively remove colored impurities. | Consider a second recrystallization in a different solvent system. Activated charcoal can also be added to the hot solution to adsorb colored impurities before the hot filtration step. Be aware that charcoal can also adsorb some of the desired product. |
| Low recovery of the purified compound. | The compound has significant solubility in the solvent at low temperatures, or too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes will need to be optimized for your particular crude sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, or an Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating and stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage crystal growth, you can scratch the inside of the flask with a glass rod at the liquid-air interface. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Overcoming Drug Resistance with Novel Thieno[2,3-d]pyrimidine Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel thieno[2,3-d]pyrimidine inhibitors to overcome drug resistance.
Frequently Asked Questions (FAQs)
Q1: My thieno[2,3-d]pyrimidine inhibitor shows high potency in biochemical assays but reduced efficacy in cell-based assays. What are the potential reasons?
A1: This is a common challenge. Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Compound Efflux: The inhibitor might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Compound Metabolism: The cells may metabolize the inhibitor into a less active form.
-
Off-Target Effects: In a cellular context, the compound might engage with other targets that counteract its intended effect.
-
Assay-Specific Interference: The compound could interfere with the components of your cell-based assay (e.g., luciferase in viability assays).
Q2: I am observing inconsistent results in my cell viability assays with a novel thieno[2,3-d]pyrimidine compound. What are the common causes?
A2: Inconsistent results in cell viability assays can stem from several sources:
-
Compound Solubility and Stability: Poor solubility can lead to inaccurate concentrations and precipitation in the media. Ensure the compound is fully dissolved and stable in your assay buffer and culture medium. It is advisable to prepare fresh stock solutions and minimize freeze-thaw cycles.
-
Inconsistent Cell Seeding: Uneven cell distribution across wells is a primary source of variability. Ensure a homogenous cell suspension during plating.
-
Reagent Contamination: Contamination of assay reagents can lead to non-specific signals.
-
Compound Interference: The thieno[2,3-d]pyrimidine derivative itself might react with the assay reagent (e.g., MTT tetrazolium salt). Running cell-free controls with the compound can help identify such interference.
Q3: How can I determine if my thieno[2,3-d]pyrimidine inhibitor is overcoming resistance mediated by the EGFR T790M mutation?
A3: To confirm that your inhibitor is effective against the T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR inhibitors, you should:
-
Use appropriate cell lines: Test your compound on a non-small cell lung cancer (NSCLC) cell line harboring both an activating EGFR mutation (e.g., exon 19 deletion or L858R) and the T790M resistance mutation, such as NCI-H1975.[1] Compare its activity to a cell line with only the activating mutation (e.g., HCC827) and a wild-type EGFR cell line.
-
Perform kinase inhibition assays: Directly measure the inhibitory activity (IC50) of your compound against both wild-type and T790M mutant EGFR kinases.
-
Analyze downstream signaling: Use western blotting to assess the phosphorylation status of EGFR and its downstream effectors like Akt and ERK in T790M-positive cells treated with your inhibitor. A successful inhibitor should reduce the phosphorylation of these key signaling proteins.[1]
Q4: What are the key signaling pathways commonly targeted by thieno[2,3-d]pyrimidine inhibitors to overcome drug resistance?
A4: Thieno[2,3-d]pyrimidine derivatives have been designed to target several key signaling pathways implicated in cancer cell proliferation, survival, and drug resistance. The most prominent include:
-
EGFR Signaling Pathway: Many thieno[2,3-d]pyrimidines are potent inhibitors of EGFR, including mutant forms that confer resistance to other therapies.[1]
-
PI3K/Akt/mTOR Pathway: This is a crucial cell survival pathway that is often dysregulated in cancer. Several thieno[2,3-d]pyrimidine compounds have been developed as PI3K inhibitors.
-
VEGFR-2 Signaling Pathway: By inhibiting VEGFR-2, these compounds can block tumor angiogenesis, which is essential for tumor growth and metastasis.[2][3]
Troubleshooting Guides
Kinase Inhibition Assays
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | Compound interferes with detection reagents (e.g., luciferase). | Run a control experiment without the kinase to measure the compound's effect on the detection system. |
| Compound auto-fluorescence/luminescence. | Measure the signal from wells containing only the compound and buffer. Subtract this background from experimental wells. | |
| Variable IC50 Values | Inconsistent ATP concentration. | Ensure the ATP concentration is consistent across all assays, as the IC50 of ATP-competitive inhibitors is sensitive to it. |
| Poor inhibitor solubility. | Confirm that the inhibitor is fully dissolved in the assay buffer. Consider using a small percentage of DMSO. | |
| No or Low Inhibition | Inactive enzyme. | Verify the activity of your kinase with a known potent inhibitor as a positive control. |
| Incorrect buffer composition. | Ensure all buffer components (e.g., MgCl2, DTT) are at their optimal concentrations for kinase activity. |
Cell Viability Assays
| Problem | Possible Cause | Suggested Solution |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure the cell suspension is homogenous before and during plating. |
| Edge effects on the plate. | Avoid using the outer wells of the plate or fill them with sterile media/PBS. | |
| Compound Precipitation | Poor aqueous solubility of the thieno[2,3-d]pyrimidine derivative. | Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the culture medium is low (<0.5%) and consistent across all wells. Visually inspect wells for precipitate under a microscope. |
| High Background Absorbance/Fluorescence | Compound is colored or fluorescent. | Include control wells with the compound in cell-free media to measure its intrinsic signal. Subtract this value from the experimental wells. |
| Media components (e.g., phenol red) interfere with the assay. | Use phenol red-free media for the duration of the assay. |
Western Blotting for Signaling Pathway Analysis
| Problem | Possible Cause | Suggested Solution |
| Weak or No Target Phosphorylation Signal | Ineffective inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting the target. |
| Poor antibody quality. | Validate the primary antibody using a positive control cell line or treatment condition known to induce phosphorylation of the target. | |
| Non-Specific Bands | Primary antibody concentration is too high. | Titrate the primary antibody to determine the optimal concentration that gives a clean signal. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa). | |
| Inconsistent Loading | Errors in protein quantification or pipetting. | Use a reliable protein quantification method (e.g., BCA assay) and carefully load equal amounts of protein in each lane. Always probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal loading. |
Data Presentation
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against EGFR
| Compound ID | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Compound 27b | EGFR | 91.7 | NCI-H1975 (T790M) | 4.2 | [1] |
| HER2 | 1200 | ||||
| DY3002 | EGFR (T790M) | 0.71 | H1975 (T790M) | 0.037 | [4] |
| EGFR (WT) | 448.7 |
Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against PI3K Isoforms
| Compound ID | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) | Reference |
| IIIa | 3-OH | 62 | 70 | [5] |
| VIb | 3-OH, 5-OCH3 | 72 | 84 | [5] |
| IIIb | 4-OH | <40 | <40 | [5] |
| VIc | 4-OH, 5-OCH3 | 50 | <40 | [5] |
Table 3: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 | [2] |
| HepG2 (Liver) | 4.10 ± 0.45 | [2] | |
| Compound 3 | HepG-2 (Liver) | 8.001 ± 0.0445 | [6] |
| HT-29 (Colon) | 4.526 ± 0.130 | [6] | |
| MCF-7 (Breast) | 15.055 ± 0.785 | [6] | |
| Compound 8d | HUH-7 (Liver) | 5.8 µg/mL | [7] |
| MCF-7 (Breast) | 8.3 µg/mL | [7] | |
| BHK (Kidney) | 17 µg/mL | [7] | |
| Compound 8 | Colon HT-29 | 41.67 ± 3.89 (as Topo II inhibitor) | [8] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-based)
-
Compound Preparation: Prepare serial dilutions of the thieno[2,3-d]pyrimidine inhibitor in 100% DMSO. Further dilute in the appropriate kinase assay buffer.
-
Reaction Setup: In a suitable microplate (e.g., white 384-well), add the inhibitor dilutions.
-
Add Kinase and Substrate: Add a mixture containing the recombinant active kinase (e.g., EGFR T790M) and a suitable substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time, ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves depleting the remaining ATP and then converting ADP to ATP for a luciferase-based detection.
-
Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values from the resulting dose-response curves.
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the thieno[2,3-d]pyrimidine inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Western Blot for Phospho-Protein Analysis
-
Cell Culture and Treatment: Culture drug-resistant cancer cells to 70-80% confluency. Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine inhibitor for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for the total protein (e.g., total EGFR, total Akt) and a loading control (e.g., GAPDH) to confirm equal loading and to assess the specific inhibition of phosphorylation.
Mandatory Visualizations
Caption: Inhibition of mutant EGFR signaling by a thieno[2,3-d]pyrimidine inhibitor.
Caption: Workflow for evaluating novel thieno[2,3-d]pyrimidine inhibitors.
Caption: Troubleshooting logic for discrepant in vitro and cellular activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Pyridopyrimidines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Suzuki-Miyaura coupling of pyridopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this important class of heteroaromatic compounds. Pyridopyrimidines are privileged scaffolds in medicinal chemistry, but their successful functionalization via cross-coupling requires a nuanced understanding of the underlying reaction mechanisms and potential pitfalls. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling of pyridopyrimidines often more challenging than for simple aryl halides?
A1: The primary challenge stems from the electronic nature of the pyridopyrimidine ring system. The presence of multiple nitrogen atoms creates an electron-deficient core and introduces basic sites that can interfere with the catalytic cycle.[1] Key issues include:
-
Catalyst Inhibition: The lone pairs on the ring nitrogen atoms can coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle complexes, effectively inhibiting or deactivating the catalyst.[2][3] This phenomenon is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[2]
-
Substrate Reactivity: While the electron-deficient nature of the ring makes the carbon-halide bond more susceptible to oxidative addition, it can also decrease the reactivity of a pyridopyrimidine boronic acid in the transmetalation step.[2]
-
Boronic Acid Instability: Heteroaromatic boronic acids, including those of pyridopyrimidines, can be prone to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (like water), reducing the amount of nucleophile available for coupling.[4]
Q2: I'm setting up this reaction for the first time. What is a reliable set of starting conditions?
A2: A robust starting point for a model reaction, such as coupling a chloropyridopyrimidine with an arylboronic acid, would be:
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) at 2-5 mol%.[5][6]
-
Base: K₂CO₃ (Potassium Carbonate) at 2-3 equivalents.[5]
-
Solvent: A degassed mixture of 1,4-Dioxane and Water (e.g., 2:1 or 4:1 v/v).[5][7]
-
Temperature: 80–100 °C.
-
Atmosphere: A rigorously maintained inert atmosphere (Argon or Nitrogen) is critical to prevent oxidation of the Pd(0) catalyst.[4]
This combination is a good balance of reactivity and cost-effectiveness for many substrates. However, optimization is almost always necessary.
Q3: When should I consider using microwave irradiation for my reaction?
A3: Microwave-assisted synthesis is a powerful tool for accelerating Suzuki-Miyaura couplings, especially for challenging substrates. You should consider it when:
-
Conventional heating leads to slow or incomplete conversion.
-
You observe thermal degradation of your starting materials or product over long reaction times.
-
You need to rapidly synthesize a library of analogues.
Microwave heating can dramatically reduce reaction times from many hours to as little as 15 minutes and can often improve yields, sometimes even with extremely low catalyst loadings (e.g., 0.5 mol%).[5][8][9]
Troubleshooting Guide
Problem 1: Low to No Product Yield
You've run your reaction and the starting material is either unreacted or has been consumed to produce a complex mixture with little to no desired product.
The nitrogen atoms in your pyridopyrimidine substrate are likely coordinating to the palladium, preventing it from participating in the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ may not be robust enough, especially if you are using a less reactive halide like a chloride.[3][10]
Actionable Solutions:
-
Switch to a More Advanced Catalytic System: Employ catalysts with bulky, electron-rich phosphine ligands. These ligands promote the formation of the active, monoligated Pd(0) species, accelerate the rate-limiting oxidative addition and reductive elimination steps, and sterically shield the metal center from substrate inhibition.[10]
-
Increase Catalyst Loading: As a straightforward first step, try increasing the catalyst loading to 5-10 mol%.
Table 1: Recommended Catalyst/Ligand Systems for Challenging Pyridopyrimidine Couplings
| Catalyst Precursor | Ligand | Typical Loading (mol %) | Rationale & Use Case | Source |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos (Buchwald Ligands) | 1-5% | Gold standard for electron-deficient heteroaryl chlorides. Steric bulk prevents N-coordination. | [2][3][11] |
| Pd(OAc)₂ | P(tBu)₃ | 1-5% | Highly effective, electron-rich ligand. | [12] |
| Pd(dppf)Cl₂ | (integrated) | 3-5% | A reliable choice, often effective when Pd(PPh₃)₄ fails. | [1] |
| Pd-NHC Complexes (e.g., PEPPSI-IPr) | IPr (NHC Ligand) | 1-3% | N-Heterocyclic Carbene ligands offer high thermal stability and activity for C-Cl activation. | [13][14] |
The base is critical for the formation of the reactive boronate species [RB(OH)₃]⁻ required for transmetalation.[5][7] If the base is too weak, insoluble, or incompatible with the solvent, this step will fail. The solvent system dictates the solubility of all components and can dramatically influence reactivity and even selectivity.[12][15]
Actionable Solutions:
-
Screen Different Bases: If K₂CO₃ is ineffective, switch to a stronger base like K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate).[6][10]
-
Optimize the Solvent System: 1,4-Dioxane/water is a common starting point. However, alcoholic solvent mixtures (e.g., Toluene/Ethanol/Water) have been shown to afford much greater reactivity in some cases, allowing for lower reaction temperatures.[15] For substrates prone to protodeboronation, consider using anhydrous solvents like toluene or THF.[4]
Table 2: Representative Solvent & Base Screening for Suzuki Coupling of 2,4-Dichloropyrimidine
| Solvent System (v/v) | Base | Temperature (°C) | Yield (%) | Observations | Source |
| 1,4-Dioxane | K₂CO₃ | 100 | 71 | Good starting point under conventional heating. | [5] |
| 1,4-Dioxane / H₂O (2:1) | K₂CO₃ | 100 (MW) | 80 | Addition of water improves yield, especially with microwave. | [5][7] |
| Toluene / EtOH / H₂O (4:1:1) | K₂CO₃ | 55 | >95 (mono-arylated) | Alcoholic mixture allows for high reactivity at lower temps. | [15] |
| 1,4-Dioxane | K₃PO₄ | 80 | 60+ | K₃PO₄ is a strong alternative, often improving yields. | [6][16] |
Problem 2: Significant Side Product Formation
Your starting material is consumed, but the primary product is an impurity such as a deborylated arene (from the boronic acid) or a homocoupled dimer.
This is the cleavage of the C-B bond of your boronic acid by a proton source, yielding an arene. It is a major decomposition pathway for many heteroaryl boronic acids and is often accelerated by high temperatures and the presence of water.[2][4]
Actionable Solutions:
-
Use a More Stable Boronic Acid Derivative: Switch from the boronic acid to its corresponding pinacol ester or MIDA boronate. These are significantly more stable and slowly hydrolyze in situ to release the active boronic acid, keeping its concentration low and minimizing decomposition.[2][4]
-
Modify Reaction Conditions:
-
Lower the reaction temperature.
-
Use anhydrous solvents.
-
Employ milder bases like NaHCO₃ or KF if the coupling can proceed under those conditions.[4]
-
This side reaction involves the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[4]
Actionable Solutions:
-
Ensure a Rigorously Inert Atmosphere: The importance of proper degassing cannot be overstated. Degas all solvents thoroughly by bubbling with argon or nitrogen for at least 30 minutes before use. Assemble the reaction under a positive pressure of inert gas.[4][15]
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the pyridopyrimidine halide can sometimes suppress homocoupling of the more valuable boronic acid partner.
Visualizations & Workflows
The Suzuki-Miyaura Catalytic Cycle for Pyridopyrimidines
The following diagram illustrates the key steps of the catalytic cycle and highlights the potential point of catalyst inhibition by the pyridopyrimidine substrate.
Caption: Suzuki-Miyaura cycle with potential catalyst inhibition.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving low-yield reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.[5][9]
Materials:
-
Halogenated pyridopyrimidine (1.0 equiv, 0.5 mmol)
-
Aryl/heteroaryl boronic acid or ester (1.1 equiv, 0.55 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-2 mol%, 0.0025-0.01 mmol)
-
Base (e.g., K₂CO₃) (3.0 equiv, 1.5 mmol)
-
Degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 2:1 v/v, 6 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial, add the halogenated pyridopyrimidine, boronic acid, palladium catalyst, and base.
-
Add a magnetic stir bar.
-
Add the degassed solvent mixture to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Managing impurities in the synthesis of 6-chloropyrido[2,3-d]pyrimidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-chloropyrido[2,3-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to 6-chloropyrido[2,3-d]pyrimidine?
A common and effective method involves a two-step process. The first step is the cyclocondensation of a substituted aminopyrimidine, such as 2,6-diaminopyridine, with a suitable three-carbon synthon like diethyl malonate to form the pyrido[2,3-d]pyrimidine precursor. The subsequent step is the chlorination of this precursor, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final 6-chloropyrido[2,3-d]pyrimidine product.[1]
Q2: What are the most critical parameters influencing the yield and purity of the chlorination step?
Several factors are crucial for a successful chlorination reaction:[1]
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of POCl₃. Maintaining the optimal temperature is vital, as insufficient heat can lead to an incomplete reaction, while excessive heat may promote the formation of side products.
-
Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.
-
Purity of Starting Material: The purity of the pyrido[2,3-d]pyrimidine precursor is essential. Impurities can interfere with the chlorination reaction, leading to the formation of undesired byproducts and complicating the purification process.
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions, using dry glassware and reagents, to prevent hydrolysis of the product back to the starting material.
-
Quenching and Work-up Procedure: The method used to quench the excess POCl₃ and work up the product mixture is critical for isolating the desired product in high purity and yield. Careful and controlled addition of the reaction mixture to ice-water is a common practice.
Q3: What are the common impurities encountered in the synthesis of 6-chloropyrido[2,3-d]pyrimidine derivatives?
Common impurities can include:
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of the pyrido[2,3-d]pyrimidin-6(7H)-one precursor in the final product.
-
Hydrolysis Product: The 6-chloro group is susceptible to hydrolysis, which can lead to the formation of the corresponding 6-hydroxypyrido[2,3-d]pyrimidine. This can occur during the reaction work-up or upon storage if the product is exposed to moisture.
-
Over-chlorinated Byproducts: Excessive reaction time or temperature can lead to the formation of di- or tri-chlorinated species.[1]
-
Regioisomers: Depending on the substitution pattern of the starting materials, the formation of regioisomers is possible. For example, in the synthesis of substituted pyridopyrimidines, different cyclization pathways can lead to isomeric products.
-
Residual Solvents and Reagents: Residual solvents from the reaction or purification steps, as well as byproducts from the chlorinating agent, can also be present as impurities.
Q4: How can I purify the crude 6-chloropyrido[2,3-d]pyrimidine product?
The most common purification techniques are recrystallization and column chromatography.[2]
-
Recrystallization: This is a widely used method for purifying solid compounds. A suitable solvent or solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include ethanol, acetone, and mixtures like ethyl acetate/hexane.[2]
-
Column Chromatography: For higher purity or to separate closely related impurities, column chromatography using silica gel is effective. The choice of eluent is crucial for good separation and is typically determined by preliminary analysis using TLC.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 6-chloropyrido[2,3-d]pyrimidine derivatives.
Low Reaction Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction temperature is maintained at the optimal level (e.g., refluxing POCl₃).- Extend the reaction time and monitor for completion using TLC or HPLC.[1]- Use a sufficient excess of the chlorinating agent. |
| Degradation of Product during Work-up | - Perform the quenching step by adding the reaction mixture to ice-water slowly and with vigorous stirring to control the exothermic reaction.- Maintain a low temperature during the initial stages of the work-up. |
| Impure Starting Material | - Purify the precursor by recrystallization before proceeding with the chlorination step.[1] |
| Product Loss during Extraction | - After quenching, adjust the pH of the aqueous layer to neutral or slightly basic to precipitate the product before extraction.- Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. |
Presence of Multiple Spots on TLC After Reaction
| Potential Cause | Recommended Solution |
| Formation of Side Products (e.g., over-chlorination) | - Optimize the reaction time and temperature to minimize the formation of these byproducts.[1] |
| Incomplete Reaction | - The starting material spot will be visible. Refer to the "Low Reaction Yield" solutions. |
| Hydrolysis of the Product | - Ensure anhydrous conditions during the reaction by using dry glassware and reagents. Moisture can lead to the hydrolysis of the chloro-substituent.[1] |
| Formation of Regioisomers | - Carefully analyze the reaction mixture using spectroscopic methods (e.g., NMR) to identify the isomers.- Optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer.- Employ chromatographic techniques with high resolving power for separation. |
Purification Issues
| Problem | Potential Cause | Recommended Solution |
| Product is Oily or Fails to Crystallize | Presence of impurities. | - Purify the crude product using column chromatography on silica gel before attempting recrystallization.[1]- Try different solvent systems for recrystallization. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum to remove any residual solvent.[1] | |
| Poor Separation in Column Chromatography | Eluent system is not optimal. | - Adjust the polarity of the eluent. A gradual gradient elution can improve separation.- For basic compounds, adding a small amount of triethylamine or pyridine to the eluent can improve peak shape and reduce tailing. |
| Column is overloaded. | - Use a larger column or reduce the amount of sample loaded. |
Data Presentation
Table 1: Representative Yields of Synthesized 6-Chloropyrido[2,3-d]pyrimidine Derivatives
| Compound | Starting Material | Chlorinating Agent | Reaction Conditions | Yield (%) | Reference |
| 6-chloropyrido[2,3-d]pyrimidine | pyrido[2,3-d]pyrimidin-6(7H)-one | POCl₃ | Reflux, 2-6 h | Not specified | [3] |
| 6-chloropyrido[2,3-d]pyrimidine derivative | pyrido[2,3-d]pyrimidin-7(8H)-one intermediate | POCl₃/DMF in toluene | Reflux, 8-12 h | Not specified | [4] |
| 2-(Chloromethyl)-5-(4-chlorophenyl)-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | Nicotinamide derivative | Chloroacetyl chloride | Reflux, 8 h | 65% | [5] |
| Ethyl 5-(4-chlorophenyl)-6-cyano-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carboxylate | N-cyclohexyl pyridone derivative | Diethyl oxalate | Reflux, 3 h | 56% | [5] |
Table 2: Biological Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives (Kinase Inhibition)
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrido[2,3-d]pyrimidine derivative | PIM-1 | 11.4 | [5] |
| Pyrido[2,3-d]pyrimidine-2,4-dione derivative | eEF-2K | 420 | [6] |
| Pyrido[2,3-d]pyrimidine derivative | EGFRL858R/T790M | 13 | [7] |
| Pyrido[2,3-d]pyrimidin-7-one derivative | SOS1 | 27.7 - 459 | [8] |
Experimental Protocols
Protocol 1: General Synthesis of a 6-Chloropyrido[2,3-d]pyrimidine Derivative
This protocol describes the chlorination of a pyrido[2,3-d]pyrimidin-7(8H)-one intermediate.
Materials:
-
Pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)
-
Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate in toluene in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of DMF to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 6-chloropyrido[2,3-d]pyrimidine derivative.[4]
Protocol 2: General HPLC Method for Purity Analysis
This protocol provides a general method for determining the purity of 6-chloropyrido[2,3-d]pyrimidine derivatives. The specific conditions may need to be optimized for different derivatives.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Example Gradient: Start with 10% acetonitrile and increase to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the specific compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture of solvents). The concentration should be around 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Inject the sample into the HPLC system.
-
Analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Signaling Pathways
Pyrido[2,3-d]pyrimidine derivatives are known to inhibit various protein kinases involved in cell signaling pathways implicated in diseases like cancer.
Caption: Inhibition of the EGFR signaling pathway.
Caption: Inhibition of the PIM-1 kinase signaling pathway.
Experimental and Logical Workflows
Caption: General synthesis and purification workflow.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. EEF2K - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-Bromothieno[2,3-d]pyrimidine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structures. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 6-Bromothieno[2,3-d]pyrimidine, a significant scaffold in medicinal chemistry. We present a detailed experimental protocol, comparative spectral data with related analogs, and a visual workflow to aid in the interpretation of its spectral characteristics.
The thieno[2,3-d]pyrimidine core is a prevalent motif in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties. The introduction of a bromine atom at the 6-position of this heterocyclic system significantly influences its electronic environment and, consequently, its reactivity and potential as a synthetic intermediate. A precise analysis of its ¹H and ¹³C NMR spectra is therefore essential for its unambiguous identification and for predicting its behavior in chemical transformations.
Comparative NMR Data Analysis
To provide a clear perspective on the spectral features of this compound, the following table presents its estimated ¹H and ¹³C NMR chemical shifts. These estimations are derived from the analysis of the parent thieno[2,3-d]pyrimidine and the well-established substituent effects of a bromine atom on thiophene and pyrimidine rings. For comparative purposes, experimental data for the unsubstituted Thieno[2,3-d]pyrimidine and another relevant analog, 4-chlorothieno[2,3-d]pyrimidine, are also included.
| Compound | Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| This compound (Estimated) | H-2 | ~9.1 | s | - | ~153 |
| H-4 | ~8.9 | s | - | ~157 | |
| H-5 | ~7.8 | s | - | ~125 | |
| C-2 | - | - | - | ~153 | |
| C-4 | - | - | - | ~157 | |
| C-4a | - | - | - | ~130 | |
| C-5 | - | - | - | ~125 | |
| C-6 | - | - | - | ~115 | |
| C-7a | - | - | - | ~170 | |
| Thieno[2,3-d]pyrimidine | H-2 | 9.11 | s | - | 152.9 |
| H-4 | 8.89 | s | - | 156.8 | |
| H-5 | 7.55 | d | 5.8 | 122.8 | |
| H-6 | 7.42 | d | 5.8 | 129.5 | |
| C-2 | - | - | - | 152.9 | |
| C-4 | - | - | - | 156.8 | |
| C-4a | - | - | - | 129.8 | |
| C-5 | - | - | - | 122.8 | |
| C-6 | - | - | - | 129.5 | |
| C-7a | - | - | - | 169.7 | |
| 4-Chlorothieno[2,3-d]pyrimidine | H-2 | 9.20 | s | - | ~154 |
| H-5 | 7.85 | d | 6.0 | ~125 | |
| H-6 | 7.65 | d | 6.0 | ~131 | |
| C-2 | - | - | - | ~154 | |
| C-4 | - | - | - | ~160 | |
| C-4a | - | - | - | ~131 | |
| C-5 | - | - | - | ~125 | |
| C-6 | - | - | - | ~131 | |
| C-7a | - | - | - | ~171 |
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines a detailed methodology for the ¹H and ¹³C NMR analysis of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.
-
Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution should be obtained.
2. NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
For ¹H NMR:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical acquisition parameters include: a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
For ¹³C NMR:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical acquisition parameters include: a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
The chemical shifts should be referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments in the molecule.
Visualizing the NMR Analysis Workflow
To provide a clear, step-by-step overview of the NMR analysis process, the following diagram illustrates the logical workflow from sample preparation to final data interpretation.
Figure 1. A schematic representation of the typical workflow for ¹H and ¹³C NMR analysis.
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Thieno[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document moves beyond a simple recitation of methods. It delves into the causality of fragmentation pathways, offering field-proven insights into experimental design and data interpretation. Every piece of information is grounded in authoritative references to ensure scientific integrity and trustworthiness.
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, allowing it to interact with a wide array of biological targets.[1] Its derivatives have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The efficacy and metabolic fate of these potential drugs are critically dependent on the nature and position of their substituents. High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) is an indispensable tool for the unambiguous characterization of these molecules.[3]
Ionization Techniques: Choosing the Right Tool for the Job
The initial step in MS analysis, ionization, dictates the nature of the ion that will be subjected to fragmentation. The choice of ionization source is therefore a critical experimental decision.
-
Electrospray Ionization (ESI): As the workhorse of modern pharmaceutical analysis, ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode. This is ideal for preserving the intact molecule for subsequent fragmentation (MS/MS). Many studies on novel thieno[2,3-d]pyrimidine derivatives utilize ESI for this reason.[4] Its compatibility with liquid chromatography (LC) makes it the preferred method for analyzing complex mixtures.
-
Electron Ionization (EI): A "hard" ionization technique, EI bombards the analyte with high-energy electrons, leading to extensive fragmentation within the ion source itself. This provides a reproducible fragmentation pattern that is excellent for library matching. While less common for LC-MS applications, EI-MS is valuable for the analysis of volatile, thermally stable thieno[2,3-d]pyrimidine derivatives and can reveal fundamental fragmentation pathways of the core structure.[5][6]
Comparative Analysis of Fragmentation Behavior
The fragmentation of thieno[2,3-d]pyrimidines is heavily influenced by the type of substituents on the core structure. Here, we compare the fragmentation patterns observed under different conditions.
Electron Ionization (EI) Fragmentation
Under EI conditions, the fragmentation is often initiated by the loss of small, stable molecules or radicals from the substituents, followed by the decomposition of the heterocyclic rings.[5][6]
A common feature is the presence of the M+2 isotope peak, which can be indicative of the presence of sulfur and chlorine atoms.[5] The fragmentation pathways are often complex, involving successive losses of functional groups. For example, in ethyl-substituted pyrimidinethiones, a common fragmentation route involves the loss of an ethyl radical followed by the elimination of a CO molecule.[5]
Table 1: Common Neutral Losses and Fragment Ions in EI-MS of Substituted Thieno[2,3-d]pyrimidines [5][6]
| Lost Fragment | Type of Precursor Substituent | Resulting Fragment |
| CH₃• | Methyl | [M-15]⁺ |
| C₂H₅• | Ethyl | [M-29]⁺ |
| SH• | Thione | [M-33]⁺ |
| CO | Carbonyl, Ester | [M-28]⁺ |
| OEt• | Ethoxy | [M-45]⁺ |
The fragmentation of the core heterocyclic system often occurs after the initial losses from the substituents. Cleavage of the pyrimidine and thiophene rings can lead to a variety of smaller, stable fragment ions.[5][6]
Collision-Induced Dissociation (CID) in ESI-MS/MS
In contrast to the extensive fragmentation seen in EI, tandem MS analysis of ESI-generated [M+H]⁺ ions allows for controlled fragmentation. Collision-Induced Dissociation (CID) is the most common method for this. The fragmentation pathways are often dictated by the proton affinity of different sites on the molecule.
For many thieno[2,3-d]pyrimidine derivatives, the initial fragmentation events involve the cleavage of bonds associated with the substituents on the pyrimidine ring. For example, compounds with amine substitutions at the C4 position often show characteristic losses related to this substituent.
Workflow for a Typical LC-MS/MS Fragmentation Analysis
Caption: A typical LC-MS/MS workflow for thieno[2,3-d]pyrimidine analysis.
Proposed Fragmentation Pathway for a Generic 4-Anilino-Thieno[2,3-d]pyrimidine
Let's consider a generic thieno[2,3-d]pyrimidine with an aniline group at the C4-position, a common structural motif in kinase inhibitors.
Caption: Generalized fragmentation of a 4-anilino-thieno[2,3-d]pyrimidine.
The primary fragmentation pathway often involves the cleavage of the C4-N bond, leading to two major fragment ions: one corresponding to the protonated aniline substituent and the other to the thieno[2,3-d]pyrimidine core that has lost the aniline group. The relative intensity of these fragments can provide insights into the strength of this bond and the stability of the resulting ions. Further fragmentation of the core structure can then occur, often through ring-opening or loss of small molecules like HCN.
Experimental Protocols
Achieving reliable and reproducible fragmentation data requires a well-defined experimental protocol.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of the thieno[2,3-d]pyrimidine derivative at 1 mg/mL in a suitable organic solvent (e.g., DMSO, Methanol).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for LC-MS analysis. A typical mobile phase for ESI is a mixture of water and acetonitrile or methanol with 0.1% formic acid to promote protonation.
LC-MS/MS Method Parameters
The following table provides a starting point for method development. These parameters should be optimized for the specific instrument and analyte.
Table 2: Recommended Starting Parameters for LC-MS/MS Analysis
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for many heterocyclic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase, acid promotes protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 5% to 95% B over 10 min | A generic gradient suitable for screening. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Ion Source | ESI (Positive Mode) | Best for generating [M+H]⁺ ions. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |
| Gas Temperature | 250 - 350 °C | Aids in desolvation of ions. |
| Collision Energy (CID) | Ramped (e.g., 10-40 eV) | A ramped energy allows for the observation of both low-energy (substituent loss) and high-energy (core fragmentation) fragments in a single run. |
| Mass Analyzer | High Resolution (e.g., TOF, Orbitrap) | Enables accurate mass measurements for formula determination of precursor and fragment ions.[3] |
Conclusion and Future Outlook
The mass spectrometric fragmentation analysis of thieno[2,3-d]pyrimidines is a nuanced field where the choice of ionization and fragmentation technique profoundly impacts the resulting data. While EI-MS provides rich, albeit complex, fragmentation patterns useful for structural confirmation of pure compounds, ESI-MS/MS is the undisputed leader for LC-coupled analyses in drug development, offering controlled fragmentation that is essential for identifying metabolites and degradants.
The principles and protocols outlined in this guide provide a robust framework for researchers. As instrumentation continues to advance, the application of newer fragmentation techniques like Electron-Transfer Dissociation (ETD) and Ultraviolet Photodissociation (UVPD) may offer complementary information, further enhancing our ability to characterize this vital class of therapeutic agents.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Thieno[3,2-d]pyrimidines and Quinazolines
A Guide for Researchers in Drug Discovery and Development
Thieno[3,2-d]pyrimidines and quinazolines are two prominent heterocyclic scaffolds in medicinal chemistry, primarily due to their structural resemblance to endogenous purines, which allows them to interact with a wide array of biological targets.[1][2] Both classes of compounds have demonstrated a broad spectrum of pharmacological activities, with a particular emphasis on anticancer and kinase inhibitory effects.[3][4][5] This guide provides an objective comparison of their biological activities, supported by experimental data, to aid researchers in the design and development of novel therapeutics.
Overview of Biological Activities
Thieno[3,2-d]pyrimidines: This scaffold is recognized as a "purine isostere" and has been explored for various therapeutic applications.[1] Derivatives have shown significant potential as kinase inhibitors, antiproliferative agents, and anti-inflammatory compounds.[1][6] Their ability to selectively inhibit key enzymes in signaling pathways, such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), makes them attractive candidates for targeted therapies in oncology and immunology.[7][8]
Quinazolines: The quinazoline core is a well-established pharmacophore, forming the basis of several FDA-approved drugs, particularly in oncology (e.g., Gefitinib, Erlotinib, Lapatinib).[9][10] The majority of research on quinazolines has focused on their potent activity as protein kinase inhibitors, especially against receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[10][11] Beyond cancer, quinazoline derivatives have been investigated for antimicrobial, anticonvulsant, antihypertensive, and anti-inflammatory properties.[12][13]
Comparative Anticancer Activity
Both scaffolds have yielded compounds with potent antiproliferative effects against a variety of human cancer cell lines. Quinazolines have a longer history in clinical applications as anticancer agents, but thieno[3,2-d]pyrimidines are emerging as a highly promising alternative.
Table 1: Comparison of In Vitro Anticancer Activity
| Scaffold | Representative Compound/Series | Cancer Cell Line | Activity (IC₅₀ / % Inhibition) | Reference |
| Thieno[3,2-d]pyrimidine | Halogenated derivative (Compound 1) | L1210 (Leukemia) | GI₅₀ = 0.9 µM | [1] |
| Thieno[3,2-d]pyrimidine-thione (6e) | HeLa (Cervical) | 86% inhibition @ 5.0 µM | [4] | |
| Thieno[3,2-d]pyrimidine-thione (6e) | HT-29 (Colon) | 81% inhibition @ 5.0 µM | [4] | |
| Thieno[2,3-d]pyrimidine (Isomer) (14) | MCF-7 (Breast) | IC₅₀ = 22.12 µM | [14] | |
| Quinazoline | Anilinoquinazoline (15) | A549 (Lung, Hypoxic) | IC₅₀ = 0.18 µM | [11] |
| Quinazoline-Indazole Hybrid (46) | HUVEC (Endothelial) | 99.6% inhibition @ 10 µM | [11] | |
| Benzimidazole-Quinazolinone (108) | Multiple Lines | Targets RAF Kinase | [15] | |
| Isatin–Quinazoline Hybrid (6c) | HepG2 (Liver) | IC₅₀ = 61.35 ± 3.5 µM | [16] |
Note: Data for the thieno[2,3-d]pyrimidine isomer is included for broader context as it is frequently studied alongside the [3,2-d] scaffold.
Comparative Kinase Inhibitory Activity
The primary mechanism for the anticancer effect of both compound classes is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.
Table 2: Comparison of Kinase Inhibitory Activity
| Scaffold | Representative Compound/Series | Target Kinase | Activity (IC₅₀) | Reference |
| Thieno[3,2-d]pyrimidine | Derivative 46 | JAK1 | 0.022 µM | [7] |
| Derivative 9a | JAK3 | 1.9 nM | [17] | |
| Derivative 9g | JAK3 | 1.8 nM | [17] | |
| Compound 36 | CDK7 | Potent & Selective | [8] | |
| Compound HY3 | RIPK2 | 11 nM | [6] | |
| Quinazoline | 2-Nitroimidazole Anilinoquinazoline (15) | EGFR-TK | 0.47 nM | [11] |
| Quinazoline-Indazole Hybrid (46) | VEGFR-2 | 5.4 nM | [11] | |
| Isatin–Quinazoline Hybrid (6c) | EGFR | 0.083 ± 0.005 µM | [16] | |
| Isatin–Quinazoline Hybrid (6c) | VEGFR-2 | 0.076 ± 0.004 µM | [16] | |
| Isatin–Quinazoline Hybrid (6c) | CDK2 | 0.183 ± 0.01 µM | [16] |
Key Signaling Pathways and Mechanisms of Action
Quinazolines and thieno[3,2-d]pyrimidines often target overlapping but also distinct signaling pathways. Quinazolines are famously associated with the inhibition of the EGFR pathway, while thieno[3,2-d]pyrimidines have shown remarkable selectivity for other kinases like JAKs.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, initiates cascades leading to cell proliferation and survival. Its overactivation is a hallmark of many cancers. Quinazoline-based drugs like Gefitinib and Erlotinib are competitive inhibitors at the ATP-binding site of the EGFR kinase domain, blocking its downstream signaling.[10][11]
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is critical for transmitting signals from cytokines and growth factors, playing a key role in the immune system and cell growth. Dysregulation is implicated in cancers and inflammatory diseases. Certain thieno[3,2-d]pyrimidine derivatives have been developed as highly potent and selective inhibitors of specific JAK isoforms.[7][17]
Caption: Inhibition of the JAK-STAT signaling pathway by thieno[3,2-d]pyrimidines.
Experimental Protocols
The biological evaluation of these compounds relies on a set of standardized in vitro assays.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., thieno[3,2-d]pyrimidines or quinazolines) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
-
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.
-
Principle: A purified kinase enzyme, its specific substrate, and ATP are incubated with the test compound. The assay measures the amount of substrate phosphorylation, which is inversely proportional to the inhibitory activity of the compound.
-
Methodology (Example using an ELISA-based method):
-
Plate Coating: A microplate is coated with the substrate specific to the kinase being tested (e.g., a peptide containing a tyrosine residue for a tyrosine kinase).
-
Reaction Mixture: The test compound (at various concentrations), the purified kinase, and ATP are added to the wells. The plate is incubated to allow the kinase reaction to proceed.
-
Detection: The reaction is stopped, and a primary antibody that specifically recognizes the phosphorylated substrate is added.
-
Signal Generation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added, followed by a chromogenic substrate.
-
Measurement: The absorbance is read on a plate reader. A lower signal indicates greater inhibition of the kinase by the test compound.
-
Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Apoptosis Assay via Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Methodology:
-
Treatment: Cells are treated with the test compound for a defined period.
-
Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer.
-
Analysis: The cell population is gated into four quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Drug Discovery and Evaluation Workflow
The process of identifying and validating a new thieno[3,2-d]pyrimidine or quinazoline derivative as a potential drug candidate follows a logical progression from initial screening to in vivo testing.
References
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. alliedacademies.org [alliedacademies.org]
- 15. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]
- 16. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system that serves as a cornerstone in the development of potent kinase inhibitors for anticancer therapy. Its structural resemblance to the purine core of ATP allows for effective competition at the kinase ATP-binding site. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various thieno[2,3-d]pyrimidine derivatives, focusing on their inhibitory activities against key oncogenic kinases such as EGFR, VEGFR-2, and PI3K. The information is supported by quantitative experimental data, detailed methodologies for key biological assays, and visualizations of relevant pathways and workflows.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines. The data highlights the impact of substitutions at different positions of the thieno[2,3-d]pyrimidine core on biological potency.
Table 1: SAR of Thieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors
| Compound ID | R1 (at C4) | R2 (at C2) | EGFRwt IC50 (nM) | EGFRT790M IC50 (nM) | A549 Cell Line IC50 (µM) |
| 1a | -NH-(3-ethynylphenyl) | 4-(dimethylamino)crotonamide | 5.9 | 212.2 | - |
| 1b | -NH-(3-ethynylphenyl) | Acrylamide | 37.19 | 204.1 | >30 |
| 1c | -NH-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl) | - | 13 (L858R/T790M) | >1000 (WT) | 0.087 (H1975) |
| Erlotinib (Reference) | - | - | 5.9 | 212.2 | - |
Data compiled from multiple sources and may have been generated under slightly different experimental conditions.[1][2]
Structure-Activity Relationship Summary for EGFR Inhibitors:
-
The nature of the substituent at the C4 position is critical for potent EGFR inhibition. Aniline derivatives, particularly those with an acrylamide moiety, have shown significant activity against both wild-type and mutant forms of EGFR.[1]
-
Introduction of a Michael acceptor group, such as an acrylamide, on the C4-anilino substituent can lead to covalent bond formation with a cysteine residue (Cys797) in the EGFR active site, resulting in irreversible inhibition and high potency against the T790M resistance mutant.[2]
-
Selectivity for mutant EGFR over wild-type can be achieved by optimizing the substituents on the C4-phenyl ring.[2]
Table 2: SAR of Thieno[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors
| Compound ID | R1 (at C4) | R2 (at C2) | VEGFR-2 IC50 (µM) | HCT-116 Cell Line IC50 (µM) | HepG2 Cell Line IC50 (µM) |
| 2a | -NH-NH-C(=S)-NH-Ph | Substituted Phenyl | 0.23 | 2.80 | 4.10 |
| 2b | -NH-NH-C(=S)-NH-(4-Cl-Ph) | Substituted Phenyl | - | 3.12 | 4.35 |
| 2c | -NH-NH-C(=S)-NH-(4-F-Ph) | Substituted Phenyl | - | 2.95 | 4.21 |
| Sorafenib (Reference) | - | - | 0.23 | - | - |
Data extracted from studies on novel thieno[2,3-d]pyrimidine derivatives as anti-cancer agents.[3][4]
Structure-Activity Relationship Summary for VEGFR-2 Inhibitors:
-
A key pharmacophoric feature for many VEGFR-2 inhibitors is a hydrogen bond donor/acceptor system that interacts with the hinge region of the kinase. In the thieno[2,3-d]pyrimidine series, the N1 and N3 atoms of the pyrimidine ring often fulfill this role.
-
The substituent at the C4 position plays a crucial role in determining potency and selectivity. Urea and thiourea moieties linked to a phenyl ring at this position have been shown to be beneficial for activity.[3][4]
-
Lipophilic substituents on the terminal phenyl ring of the C4-side chain generally enhance anti-proliferative activity. For instance, compounds with chloro or fluoro substitutions on the phenyl ring exhibit potent cytotoxicity.[3]
Table 3: SAR of Thieno[2,3-d]pyrimidine Derivatives as PI3K Inhibitors
| Compound ID | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) | T-47D Cell Line IC50 (µM) |
| 3a | 3-OH | 62 | 70 | 5 |
| 3b | 3-OH, 5-OCH3 | 72 | 84 | 12 |
| 3c | 4-OH | <40 | <40 | - |
| 3d | 3-OCH3 | <40 | 48 | - |
Data is presented as percentage inhibition at a 10 µM concentration.[5][6]
Structure-Activity Relationship Summary for PI3K Inhibitors:
-
For 2-aryl-4-morpholinothieno[2,3-d]pyrimidines, the substitution pattern on the 2-phenyl ring is a key determinant of PI3K inhibitory activity.[5][6]
-
A hydroxyl group at the 3-position of the 2-phenyl ring appears to be crucial for potent inhibition of PI3Kβ and PI3Kγ isoforms.[6]
-
The presence of an additional electron-donating group, such as a methoxy group at the 5-position, can further enhance inhibitory activity.[6]
-
In contrast, a hydroxyl group at the 4-position or a methoxy group at the 3-position leads to a significant reduction in activity.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2, PI3K)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Substrate (specific peptide or protein for the kinase)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: To the wells of a 384-well plate, add the test compound solution or DMSO (for control wells).
-
Add the recombinant kinase enzyme diluted in kinase buffer to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (at a concentration close to the Km for the specific kinase) to each well.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like the ADP-Glo™ assay system. This involves two steps: first, adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7][8]
Cell Viability (MTT) Assay
This assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, HepG2, T-47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT reagent to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[9][10][11]
Mandatory Visualization
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
Experimental Workflow
References
- 1. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to 6-Bromothieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] In numerous cancers, aberrant EGFR signaling, often due to mutations or overexpression, is a key driver of tumorigenesis. This has established EGFR as a prime therapeutic target in oncology.
The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC). First-generation inhibitors like gefitinib and erlotinib have demonstrated significant clinical efficacy, especially in patients with activating EGFR mutations.[2] However, the emergence of drug resistance, often mediated by secondary mutations such as T790M, has necessitated the development of next-generation inhibitors.
In this context, the thieno[2,3-d]pyrimidine scaffold has emerged as a promising framework for the design of novel EGFR inhibitors.[3] This guide provides a comprehensive validation and comparative analysis of 6-bromothieno[2,3-d]pyrimidine derivatives, a specific class within this family, highlighting their potential as potent and selective EGFR inhibitors.
The Ascent of this compound Derivatives: A Story of Rational Drug Design
The thieno[2,3-d]pyrimidine core is a bioisostere of the quinazoline scaffold found in first-generation EGFR inhibitors, which allows it to effectively interact with the ATP-binding site of the EGFR kinase domain.[4] The 6-bromo substitution serves as a crucial handle for further chemical modifications, enabling the exploration of a wide chemical space to optimize potency and selectivity.
Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency
The inhibitory activity of thieno[2,3-d]pyrimidine derivatives is intricately linked to the nature and position of substituents on the core structure. Key SAR insights include:
-
Substitutions at the 4-position: The anilino group at this position is critical for high potency. The introduction of a halogen, such as chlorine, on the aniline ring often enhances inhibitory activity against both wild-type and mutant EGFR.[3]
-
Substitutions at the 2-position: A phenyl group at this position is a common feature. Small, electron-donating groups like a methoxy group on the 2-phenyl ring can improve potency.[3]
-
Modifications at the 6-position: While this guide focuses on 6-bromo derivatives as a versatile starting point, further modifications at this position can significantly impact activity. For instance, Heck coupling reactions can be employed to introduce various acrylate moieties.[5]
Comparative Analysis: Benchmarking Against the Gold Standard
To objectively assess the potential of this compound derivatives, a direct comparison with established EGFR inhibitors is essential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected thieno[2,3-d]pyrimidine derivatives against wild-type (WT) and mutant EGFR, alongside data for gefitinib and erlotinib.
| Compound | Target | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative 1 | EGFR (WT) | 37.19 | [6] |
| EGFR (T790M) | 204.10 | [6] | |
| Thieno[2,3-d]pyrimidine Derivative 2 | EGFR (WT) | 30.1 | [7] |
| EGFR (T790M) | 12.8 | [7] | |
| Gefitinib | EGFR (Tyr1173) | 37 | [8] |
| EGFR (Tyr992) | 26 | [8] | |
| Erlotinib | EGFR | 2 | [9][10] |
| EGFR (autophosphorylation in cells) | 20 | [10] |
Analysis of Comparative Data:
The data reveals that certain this compound derivatives exhibit potent inhibitory activity against both wild-type and, crucially, the T790M mutant EGFR, which is a common mechanism of resistance to first-generation inhibitors. For instance, "Thieno[2,3-d]pyrimidine Derivative 2" shows a remarkable IC50 of 12.8 nM against the T790M mutant, suggesting its potential to overcome acquired resistance.[7] While erlotinib demonstrates very high potency against wild-type EGFR, the development of derivatives with strong activity against resistant mutants is a significant advancement.
Experimental Validation: Protocols for Robust Assessment
The validation of EGFR inhibitors relies on a combination of in vitro enzymatic assays and cell-based proliferation assays. Here, we provide detailed protocols for these essential experiments.
In Vitro EGFR Kinase Assay: A Direct Measure of Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Protocol: HTRF-based EGFR Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human EGFR enzyme and a biotinylated peptide substrate in the kinase buffer.
-
Prepare a solution of ATP in the kinase buffer.
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and control inhibitors (gefitinib, erlotinib) in DMSO, followed by dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the EGFR enzyme, peptide substrate, and the test compound or control.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding a detection buffer containing EDTA, a europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Causality Behind Experimental Choices: The use of a recombinant enzyme allows for the direct assessment of the compound's effect on the target, independent of cellular factors. The HTRF format provides a robust and high-throughput method for measuring kinase activity.
Cell-Based Proliferation Assay: Assessing Antiproliferative Effects
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11]
Protocol: MTT Assay for Antiproliferative Activity
-
Cell Culture and Seeding:
-
Culture an EGFR-dependent cancer cell line (e.g., A431, which overexpresses EGFR) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Causality Behind Experimental Choices: This assay provides a measure of the compound's ability to inhibit cell growth in a more biologically relevant context. The 72-hour incubation period allows for the assessment of the compound's long-term effects on cell proliferation.
Visualizing the Science: Pathways and Processes
To better understand the context and methodology of EGFR inhibitor validation, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: Experimental workflow for validating EGFR inhibitors.
Conclusion: A Promising Future for Thieno[2,3-d]pyrimidine Derivatives
The this compound scaffold represents a highly promising platform for the development of next-generation EGFR inhibitors. The ability to rationally design derivatives with potent activity against clinically relevant resistance mutations, such as T790M, positions this class of compounds as a significant area of interest in oncology drug discovery. The comparative data and robust validation protocols outlined in this guide provide a framework for researchers and drug development professionals to effectively evaluate and advance these promising therapeutic candidates. Further exploration of the structure-activity landscape and in vivo efficacy studies will be crucial in translating the potential of these derivatives into tangible clinical benefits for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thieno[2,3-d]pyrimidine and Pyrido[2,3-d]pyrimidine Inhibitors: A Guide for Drug Discovery Professionals
Introduction: In the landscape of kinase inhibitor development, the thieno[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds have emerged as privileged structures, demonstrating significant potential in targeting a range of kinases implicated in cancer and other diseases. Their structural resemblance to the native purine core of ATP allows for effective competition at the kinase active site. This guide provides a comparative overview of these two heterocyclic systems, presenting key quantitative data on their inhibitory activities, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows to aid researchers in drug discovery and development.
I. Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative thieno[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives against several key protein kinases. This data highlights the potency and, in some cases, the selectivity of these inhibitor classes.
Table 1: Inhibitory Activity against Epidermal Growth Factor Receptor (EGFR)
| Scaffold Class | Compound | Target | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| Thieno[2,3-d]pyrimidine | B1 | EGFRL858R/T790M | 13 | H1975 | [1] |
| 5b | EGFRWT | 37.19 | - | [2] | |
| 5b | EGFRT790M | 204.10 | - | [2] | |
| 13k | EGFRWT | - | MCF-7 | [3] | |
| Pyrido[2,3-d]pyrimidine | A-series Cpd | EGFRL858R/T790M | - | H1975 | [1] |
| 8a | EGFRWT | 99 | - | [4] | |
| 8a | EGFRT790M | 123 | - | [4] | |
| 36 | EGFR | 2 | - | [5] | |
| 37 | EGFR | 2 | - | [5] | |
| 22 | EGFR | 0.1 | - | [5] | |
| 23 | EGFR | 0.1 | - | [5] |
Table 2: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)
| Scaffold Class | Compound | Target | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine | 8b | CDK2/cyclin E1 | 0.77 | [6] |
| Pyrido[2,3-d]pyrimidine | 1 | Cdk4 | 4 | [7] |
| 17a | CDK6 | 115.38 | [8] | |
| 4a | CDK6 | 115.38 | [9] | |
| 4b | CDK6 | 726.25 | [9] | |
| 19a | CDK4 | 26.50 | [8] | |
| 19a | CDK6 | 33.60 | [8] |
Table 3: Inhibitory Activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
| Scaffold Class | Compound | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine | 17f | 230 | [10] |
| IV | 230 | [11] | |
| V | 73 | [11] | |
| 8b | 5 | [12] | |
| 8e | 3.9 | [12] | |
| 6b | 53.63 | [13] | |
| 21e | 21 | [14] | |
| Pyrido[2,3-d]pyrimidine | 5e | 124 | [15] |
| 5a | 217 | [15] | |
| 10 | 120 | [16] | |
| 8 | 130 | [16] | |
| 9 | 130 | [16] |
Table 4: Inhibitory Activity against Phosphoinositide 3-Kinase (PI3K)
| Scaffold Class | Compound | PI3K Isoform | % Inhibition at 10 µM | Reference |
| Thieno[2,3-d]pyrimidine | IIIa | PI3Kβ | 62% | |
| IIIa | PI3Kγ | 70% | ||
| VIb | PI3Kβ | 72% | ||
| VIb | PI3Kγ | 84% |
II. Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of inhibitor potency and cellular effects.
A. In Vitro Kinase Inhibition Assay
This protocol outlines a common fluorescence-based method for determining the in vitro potency of inhibitors against a specific kinase.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant Kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., TR-FRET based: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore)
-
Microplates (e.g., 384-well, low volume)
-
Plate reader capable of detecting the chosen fluorescence signal
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase and substrate to the wells of the microplate.
-
Add the test compounds to the wells. Include controls for no inhibition (DMSO only) and maximal inhibition.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Measure the fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
B. Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]
Objective: To determine the effect of test compounds on the viability of cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[17]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[17]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
C. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Objective: To assess the effect of test compounds on cell cycle progression.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., ice-cold 70% ethanol)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at a specific concentration for a defined period.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark to allow for DNA staining and RNA degradation.
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle.
III. Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs.
Caption: Key signaling pathways targeted by kinase inhibitors.
Caption: A typical workflow for kinase inhibitor drug discovery.
IV. Conclusion
Both thieno[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds serve as versatile platforms for the design of potent kinase inhibitors. The choice between these two core structures may depend on the specific kinase target, desired selectivity profile, and the synthetic feasibility of derivatization. The data presented in this guide, along with the detailed experimental protocols, provides a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents. The provided visualizations of key signaling pathways and a standard drug discovery workflow offer a conceptual framework for these research endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
Novel Thieno[2,3-d]pyrimidine Derivatives Demonstrate Potent In Vitro Antitumor Activity
A comparative analysis of newly synthesized thieno[2,3-d]pyrimidine derivatives reveals significant cytotoxic activity against a range of human cancer cell lines, with some compounds exhibiting potency comparable or superior to established anticancer drugs. These findings highlight the potential of the thieno[2,3-d]pyrimidine scaffold as a promising framework for the development of novel cancer therapeutics.
Recent studies have focused on the design and synthesis of a variety of thieno[2,3-d]pyrimidine derivatives, evaluating their efficacy in inhibiting the proliferation of cancer cells. These compounds have been tested against numerous cell lines, including those from breast (MCF-7, T47D, MDA-MB-231), liver (HepG2), colon (HCT-116), lung (A549), prostate (PC3), and other cancers. The primary mechanism of action for many of these derivatives appears to be the inhibition of key protein kinases involved in cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR), HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3]
Comparative Efficacy Against Cancer Cell Lines
The in vitro antitumor activity of these novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The lower the IC50 value, the more potent the compound. The following table summarizes the IC50 values for several promising thieno[2,3-d]pyrimidine derivatives from recent literature, compared against standard chemotherapeutic agents.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Compounds | Reference IC50 (µM) |
| Derivative 13k | MCF-7 | 7.592 ± 0.32 | Erlotinib | 13.914 ± 0.36 |
| HepG2 | 9.49 ± 0.41 | Erlotinib | 4.99 ± 0.09 | |
| HCT-116 | 11.214 ± 0.49 | Erlotinib | 8.35 ± 0.17 | |
| Derivative 10b | MCF-7 | 19.4 ± 0.22 | Doxorubicin | 40.0 ± 3.9 |
| Derivative 10e | MCF-7 | 14.5 ± 0.30 | Doxorubicin | 40.0 ± 3.9 |
| Derivative 5b | MCF-7 | 22.66 | Erlotinib | Not specified in direct comparison |
| A549 | 17.79 | Erlotinib | Not specified in direct comparison | |
| Derivative 2a | A549 | 13.40 | Doxorubicin | More potent than Doxorubicin |
| MCF7 | Comparable to Doxorubicin | Doxorubicin | Not specified in direct comparison | |
| Derivative 4d | PC3 | 14.13 | Doxorubicin | More potent than Doxorubicin |
| MCF7 | Comparable to Doxorubicin | Doxorubicin | Not specified in direct comparison | |
| Derivative 17f | HCT-116 | 2.80 ± 0.16 | Sorafenib | Not specified in direct comparison |
| HepG2 | 4.10 ± 0.45 | Sorafenib | Not specified in direct comparison | |
| Compound 22 | MCF-7 | 11.32 ± 0.32 | Not specified | Not specified |
| HepG2 | 16.66 ± 1.22 | Not specified | Not specified | |
| Compound 14 | Breast Cancer | 22.12 | Doxorubicin | 30.40 |
| Compound 13 | Breast Cancer | 22.52 | Doxorubicin | 30.40 |
Note: The data presented is a compilation from multiple studies and direct comparison between all compounds may not be feasible due to variations in experimental conditions.[1][2][4][5][6][7][8]
Experimental Protocols
The primary method utilized to assess the in vitro antitumor activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10] This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubated for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: The thieno[2,3-d]pyrimidine derivatives are dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations with the cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a specified period, commonly 72 hours.[12][13]
-
MTT Addition: After the incubation period, a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[9] The plate is then incubated for an additional 2 to 4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[11]
-
Formazan Solubilization: The culture medium is carefully removed, and a solubilization solution, such as DMSO or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The plate is gently shaken to ensure complete dissolution of the formazan. The absorbance of the resulting purple solution is then measured using a microplate reader at a wavelength of approximately 570 nm.[9][11]
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Signaling Pathway Inhibition
Many of the synthesized thieno[2,3-d]pyrimidine derivatives are designed as inhibitors of specific protein kinases that are crucial for cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a frequent target.[5][6][14]
Caption: EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
The diagram above illustrates a simplified representation of the EGFR signaling cascade. Upon activation by a ligand, EGFR initiates downstream signaling through pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote cell proliferation and survival. Thieno[2,3-d]pyrimidine derivatives often act by inhibiting the tyrosine kinase activity of EGFR, thereby blocking these downstream signals and leading to a reduction in cancer cell growth.[1][5]
Conclusion
The compelling in vitro antitumor activity of novel thieno[2,3-d]pyrimidine derivatives, coupled with their targeted mechanisms of action, underscores their potential as a valuable class of compounds for the development of new anticancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic efficacy and safety profiles.
References
- 1. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. mdpi.com [mdpi.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thieno[2,3-d]pyrimidine Inhibitors Targeting the EGFR Active Site
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This guide provides a comparative analysis of various thieno[2,3-d]pyrimidine derivatives based on molecular docking studies, offering insights into their binding interactions and inhibitory activities against the EGFR active site. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid in the rational design of next-generation EGFR inhibitors.
Performance Comparison of Thieno[2,3-d]pyrimidine Inhibitors
The following tables summarize the in-silico and in-vitro performance of selected thieno[2,3-d]pyrimidine derivatives against wild-type and mutant forms of EGFR. For comparison, data for the well-established EGFR inhibitors, Erlotinib and Gefitinib, are also included.
Table 1: In Vitro Inhibitory Activity (IC50) of Thieno[2,3-d]pyrimidine Derivatives and Reference Inhibitors against EGFR
| Compound | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidines | |||
| Compound 5b | 37.19 | 204.10 | [1][2] |
| Compound 21 | 77 | Not Reported | [3] |
| Compound 25 | 59 | Not Reported | [3] |
| Reference Inhibitors | |||
| Erlotinib | 5.9 | 212.2 | [1] |
| Gefitinib | Not Reported in this context | Not Reported in this context |
Table 2: Molecular Docking Scores of Thieno[2,3-d]pyrimidine Derivatives and Reference Inhibitors in the EGFR Active Site
| Compound | Docking Score (kcal/mol) | PDB ID of EGFR Structure | Docking Software | Reference |
| Thieno[2,3-d]pyrimidines | ||||
| Compound 7d | -10.38 | Not Specified | Not Specified | [4] |
| Compound 7f | Not Reported | Not Specified | Not Specified | [4] |
| Compound 7k | Not Reported | Not Specified | Not Specified | [4] |
| Reference Inhibitors | ||||
| Erlotinib | -7.44 | Not Specified | Not Specified | [5] |
| Erlotinib | -10.86 | 1M17 | MOE | [4] |
Experimental Protocols
The following sections detail the generalized methodologies employed in the cited molecular docking studies.
Molecular Docking Protocol
A generalized workflow for the molecular docking of thieno[2,3-d]pyrimidine inhibitors into the EGFR active site is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB). Commonly used PDB entries include 1M17. The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm or AMBER).
-
Ligand Preparation: The 2D structures of the thieno[2,3-d]pyrimidine derivatives and reference inhibitors are sketched using chemical drawing software and converted to 3D structures. The ligands are then energy minimized using a force field like MMFF94.
-
Active Site Definition: The binding site is typically defined as the region encompassing the amino acid residues that interact with the co-crystallized ligand in the original PDB file, or by specifying a sphere around a key residue within the ATP-binding pocket. Key amino acid residues in the EGFR active site that are crucial for inhibitor binding include those in the hinge region (e.g., Met793), the DFG motif, and hydrophobic residues forming the binding pocket.[6][7]
-
Docking Simulation: Molecular docking is performed using software such as AutoDock, MOE (Molecular Operating Environment), or Glide. The docking algorithm explores various conformations and orientations of the ligand within the defined active site and calculates a binding affinity score (e.g., in kcal/mol) for each pose.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This involves examining the binding energy, root-mean-square deviation (RMSD) from a known binding mode (if available), and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the EGFR active site.
Visualizing Key Pathways and Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[6] Dysregulation of this pathway is a hallmark of many cancers.
Caption: The EGFR signaling cascade, illustrating the MAPK/ERK and PI3K/AKT pathways.
Molecular Docking Workflow
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target. The workflow involves several key steps from preparing the molecules to analyzing the results.
References
- 1. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Dual-Target Inhibitors for Epidermal Growth Factor Receptor and AKT: Virtual Screening Based on Structure and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into characterizing binding sites in EGFR kinase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Thienopyrimidine Inhibitors Emerge as Potent Challengers to Established Kinase-Targeted Therapies
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive head-to-head comparison of emerging thienopyrimidine inhibitors against established drugs targeting key signaling pathways in oncology and other diseases. This guide provides a detailed analysis of their performance, supported by experimental data, to inform future research and development efforts.
Thienopyrimidines, a class of heterocyclic compounds, are gaining significant attention for their potential as potent and selective inhibitors of various protein kinases implicated in cancer and other disorders. This guide delves into the comparative efficacy and mechanisms of action of these novel inhibitors against well-known drugs targeting the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Bruton's tyrosine kinase (BTK).
Head-to-Head Performance Data
The following tables summarize the quantitative data from various studies, offering a clear comparison of thienopyrimidine inhibitors and their established counterparts.
Table 1: EGFR Inhibitors - Thienopyrimidines vs. First-Generation TKIs
| Compound ID | Target | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Fold Difference |
| Compound 5f | EGFR | MCF-7 | 0.66 | Erlotinib | 1.14 | 1.73x more potent |
| Compound 5b | EGFR (wild-type) | - | 0.037 | Erlotinib | 0.0059 | ~6.3x less potent |
| Compound 5b | EGFR (T790M mutant) | - | 0.204 | Erlotinib | 0.212 | ~1.04x more potent |
As demonstrated, certain thienopyrimidine derivatives, such as compound 5f, exhibit greater potency than the established EGFR inhibitor erlotinib in specific cancer cell lines[1][2][3]. Interestingly, compound 5b shows comparable activity to erlotinib against the T790M mutant, a common resistance mutation[4].
Table 2: VEGFR-2 Inhibitors - Thienopyrimidines vs. Multi-Kinase Inhibitors
| Compound ID | Target | IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) | Fold Difference |
| Compound 17f | VEGFR-2 | 230 | Sorafenib | 230 | Equipotent |
| Compound 6b | VEGFR-2 | 53.63 | Sorafenib | - | Comparable |
| Compound 8b | VEGFR-2 | 73 | Sorafenib | - | Comparable |
| Compound 6 | VEGFR-2 | 60.83 | Sorafenib | 53.65 | Comparable |
Several thienopyrimidine compounds have demonstrated potent inhibition of VEGFR-2, with some, like compound 17f, showing potency equal to that of the multi-kinase inhibitor sorafenib[5]. Other derivatives, such as 6b, 8b, and 6, also display comparable inhibitory activity against VEGFR-2[6][7][8].
Table 3: PI3K Inhibitors - Thienopyrimidine (Pictilisib) vs. Other PI3K Inhibitors
| Compound ID | Target | IC50 (nM) | Notes |
| Pictilisib (GDC-0941) | PI3Kα | 3 | A potent pan-class I PI3K inhibitor. |
| Pictilisib (GDC-0941) | PI3Kβ | 33 | Shows selectivity across PI3K isoforms. |
| Pictilisib (GDC-0941) | PI3Kδ | 3 | |
| Pictilisib (GDC-0941) | PI3Kγ | 75 | |
| Compound 13g | mTOR | 48 | A thienopyrimidine derivative with potent dual PI3K/mTOR inhibition, showing ~10-fold improvement in mTOR inhibition compared to Pictilisib.[9] |
Pictilisib (GDC-0941) is a notable thienopyrimidine-based inhibitor that potently targets all class I PI3K isoforms[10][11][12][13]. Its development highlights the potential of the thienopyrimidine scaffold in designing highly effective PI3K inhibitors.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context of these inhibitors, the following diagrams illustrate the targeted signaling pathways and a general workflow for their evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols used in the evaluation of the inhibitors discussed.
In Vitro Kinase Assay (General Protocol)
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reagent Preparation : A kinase buffer is prepared, typically containing Tris-HCl, MgCl2, and DTT. An ATP solution is also prepared at a specific concentration. The kinase and its specific substrate (often a peptide) are diluted in the kinase buffer.
-
Reaction Setup : The kinase, substrate, and the thienopyrimidine inhibitor (at various concentrations) are combined in the wells of a microplate.
-
Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactivity (using ³²P-ATP), fluorescence (e.g., TR-FRET), or luminescence (e.g., ADP-Glo).
-
Data Analysis : The signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of the thienopyrimidine inhibitor or the reference drug. A vehicle control (e.g., DMSO) is also included.
-
Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 or IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.[14][15][16][17]
This guide underscores the significant potential of thienopyrimidine inhibitors as a versatile and potent class of compounds for targeted therapy. The presented data and protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of this promising chemical scaffold.
References
- 1. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchhub.com [researchhub.com]
- 16. clyte.tech [clyte.tech]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Purity Analysis of Synthesized 6-Bromothieno[2,3-d]pyrimidine: A Comparative Guide to HPLC and Other Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. 6-Bromothieno[2,3-d]pyrimidine, a heterocyclic compound, is a valuable building block in medicinal chemistry, often used in the synthesis of kinase inhibitors and other therapeutic agents.[1] The presence of impurities, such as unreacted starting materials, byproducts, or degradation products, can significantly impact the compound's biological activity and safety profile. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of such pharmaceutical intermediates. This guide provides a detailed comparison of HPLC with other analytical methods, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.
Experimental Protocol: Reversed-Phase HPLC
A typical HPLC method for the purity analysis of this compound is detailed below. This method is designed to provide high resolution and sensitivity for the main compound and potential process-related impurities.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Instrumentation | HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Program | Start with 90% A, hold for 1 minute. Ramp to 10% A over 15 minutes. Hold at 10% A for 2 minutes. Return to 90% A over 1 minute and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the synthesized this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection. |
Comparison of Analytical Techniques for Purity Assessment
While HPLC is a robust method, other analytical techniques can provide complementary information for a comprehensive purity profile. The choice of method often depends on the nature of the expected impurities and the specific requirements of the analysis.
Table 2: Comparison of Purity Analysis Methods for this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information. |
| Applicability | Excellent for non-volatile and thermally labile compounds. Ideal for quantifying the main component and non-volatile impurities. | Suitable for volatile and semi-volatile impurities such as residual solvents. Not suitable for non-volatile compounds. | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the impurity. |
| Advantages | High resolution and sensitivity.[2] Well-established and widely available. Provides accurate quantification. | High sensitivity and specificity for volatile compounds. Provides structural information from mass spectra. | Provides unambiguous structural confirmation of the main compound and impurities. qNMR can provide absolute purity.[3][4] |
| Limitations | Requires a reference standard for impurity identification and quantification. May not be suitable for highly volatile impurities. | Not suitable for non-volatile or thermally unstable compounds. Derivatization may be required for some analytes. | Lower sensitivity compared to HPLC and GC-MS.[2] May not detect trace-level impurities. |
| Typical Use | Primary method for purity determination and assay of the final product and in-process controls. | Analysis of residual solvents and other volatile organic impurities. | Structural elucidation and confirmation. Quantitative analysis when reference standards are unavailable. |
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can proceed through various routes, such as the Gewald reaction followed by cyclization.[1] Potential impurities that an effective HPLC method should be able to resolve include:
-
Unreacted Starting Materials: Such as the initial thiophene derivative, cyanoacetamide, and brominating agent.
-
Isomeric Byproducts: Positional isomers that may form during the bromination or cyclization steps.
-
Over-brominated or Under-brominated Species: Compounds with more than one bromine atom or no bromine atom.
-
Hydrolyzed Intermediates: Intermediates that may undergo hydrolysis during the reaction or workup.
-
Degradation Products: Resulting from harsh reaction conditions like high temperatures or extreme pH.
Conclusion
For the routine purity analysis of synthesized this compound, reversed-phase HPLC with UV detection is the method of choice due to its high resolving power, sensitivity, and quantitative accuracy. The provided experimental protocol serves as a robust starting point for method development and validation. However, for a comprehensive characterization and to ensure the highest quality of the synthesized compound, a multi-faceted approach is recommended. GC-MS is invaluable for detecting and quantifying residual solvents, while NMR spectroscopy provides definitive structural confirmation and can be used for quantitative analysis when reference standards are not available. The combination of these orthogonal techniques ensures a thorough understanding of the purity profile of this compound, which is essential for its application in research and drug development.
References
Unveiling the Three-Dimensional Architecture of Thieno[2,3-d]pyrimidine Analogs: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of thieno[2,3-d]pyrimidine analogs is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of this important class of heterocyclic compounds, supported by experimental data and detailed protocols.
Thieno[2,3-d]pyrimidines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The determination of their exact molecular geometry is crucial for understanding their interaction with biological targets. Single-crystal X-ray diffraction is a powerful and widely used technique for obtaining high-resolution structural information of crystalline compounds.
X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides an atomic-level view of the molecular structure, including bond lengths, bond angles, and conformational details. This technique relies on the diffraction of X-rays by a single crystal of the compound, which generates a unique diffraction pattern that can be used to calculate the electron density distribution and, consequently, the arrangement of atoms in the crystal lattice.
Case Study: Crystal Structure of a Novel Hydrazone of Thieno[2,3-d]pyrimidine
In a recent study, the crystal structure of a novel hydrazone derivative of thieno[2,3-d]pyrimidine was determined using single-crystal X-ray diffraction. The analysis provided precise data on the molecular conformation, intermolecular interactions, and crystal packing.
Table 1: Crystallographic Data for a Thieno[2,3-d]pyrimidine Analog
| Parameter | Value |
| Empirical Formula | C21H17N5O4S |
| Formula Weight | 447.46 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit cell dimensions | a = 10.123(2) Å, α = 90°b = 15.456(3) Å, β = 98.78(3)°c = 13.234(3) Å, γ = 90° |
| Volume | 2045.8(7) ų |
| Z | 4 |
| Density (calculated) | 1.453 Mg/m³ |
| Absorption coefficient | 0.203 mm⁻¹ |
| F(000) | 928 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.25 to 25.00° |
| Index ranges | -12<=h<=12, -18<=k<=18, -15<=l<=15 |
| Reflections collected | 15456 |
| Independent reflections | 3591 [R(int) = 0.045] |
| Completeness to theta = 25.00° | 99.7 % |
| Absorption correction | Multi-scan |
| Max. and min. transmission | 0.970 and 0.951 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3591 / 0 / 290 |
| Goodness-of-fit on F² | 1.034 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.123 |
| R indices (all data) | R1 = 0.067, wR2 = 0.135 |
| Largest diff. peak and hole | 0.28 and -0.31 e.Å⁻³ |
Note: This data is representative and based on published studies of thieno[2,3-d]pyrimidine analogs. Specific values will vary between different derivatives.
Experimental Protocol for Single-Crystal X-ray Diffraction
A typical experimental workflow for the single-crystal X-ray diffraction of a thieno[2,3-d]pyrimidine analog involves the following steps:
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement with the experimental data.
Comparative Efficacy of Thieno[2,3-d]pyrimidine Derivatives: An In-Depth Analysis of IC50 Values
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close structural resemblance to purine. This core has been extensively utilized in the development of potent inhibitors for a variety of biological targets, particularly protein kinases, which play a crucial role in cell signaling and proliferation.[1][2] This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for various thieno[2,3-d]pyrimidine derivatives, offering insights into their structure-activity relationships (SAR) and therapeutic potential.
The Thieno[2,3-d]pyrimidine Core: A Versatile Scaffold
The thieno[2,3-d]pyrimidine nucleus is an attractive framework for drug design due to its ability to form key interactions with the ATP-binding site of numerous kinases.[1] Strategic modifications at various positions of this scaffold have led to the discovery of compounds with significant anticancer and anti-inflammatory activities.[3] This guide will focus on derivatives targeting key enzymes and cancer cell lines, presenting a comparative analysis of their potency.
Caption: General structure of the thieno[2,3-d]pyrimidine scaffold.
Comparative Analysis of IC50 Values
The efficacy of a compound as an inhibitor is quantified by its IC50 value, which represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a more potent compound. The following sections present a comparative analysis of IC50 values for thieno[2,3-d]pyrimidine derivatives against various targets.
Epidermal Growth Factor Receptor (EGFR) and HER2 Inhibition
Deregulated EGFR and HER2 tyrosine kinases are pivotal in the development of many cancers.[4] A series of thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activities against these kinases and their antitumor effects on various cancer cell lines.[4]
| Compound | Target Enzyme/Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 13g | EGFR | - | Erlotinib | - |
| HER2 | - | |||
| HepG2 (Liver Cancer) | 10.334 ± 0.41 | Erlotinib | 13.914 ± 0.36 | |
| HCT-116 (Colon Cancer) | 11.241 ± 0.49 | Erlotinib | 8.511 ± 0.24 | |
| MCF-7 (Breast Cancer) | 7.592 ± 0.32 | Erlotinib | 4.99 ± 0.09 | |
| 13h | HepG2 | 16.006 ± 0.58 | Erlotinib | 13.914 ± 0.36 |
| HCT-116 | 12.813 ± 0.51 | Erlotinib | 8.511 ± 0.24 | |
| MCF-7 | 9.845 ± 0.44 | Erlotinib | 4.99 ± 0.09 | |
| 13k | HepG2 | 11.412 ± 0.48 | Erlotinib | 13.914 ± 0.36 |
| HCT-116 | 9.871 ± 0.39 | Erlotinib | 8.511 ± 0.24 | |
| MCF-7 | 8.334 ± 0.37 | Erlotinib | 4.99 ± 0.09 |
Compounds 13g , 13h , and 13k demonstrated significant activity against the tested cancer cell lines, with IC50 values comparable to the standard drug, erlotinib.[4] Notably, compound 13k was found to induce apoptosis and arrest the cell cycle at the G2/M phase in MCF-7 cells.[4]
FLT3 Kinase Inhibition
FMS-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia.[5] Thieno[2,3-d]pyrimidine derivatives have shown promise as FLT3 inhibitors.[5]
| Compound | Target Enzyme | IC50 (µM) |
| 5 | FLT3 | 32.435 ± 5.5 |
| 8 | FLT3 | 40.55 ± 6.3 |
| 9b | FLT3 | 39.61 ± 4.6 |
| 10 | FLT3 | 40.04 ± 5.5 |
Compound 5 exhibited moderate selectivity for FLT3, while compounds 8 , 9b , and 10 showed comparable inhibitory activity.[5]
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K signaling pathway is frequently dysregulated in cancer, making it an attractive therapeutic target.[6] Novel morpholine-based thieno[2,3-d]pyrimidine derivatives have been designed and evaluated as anti-PI3K agents.[6]
| Compound | Target Enzyme | % Inhibition at 10 µM |
| IIIa | PI3Kβ | 62% |
| PI3Kγ | 70% | |
| VIb | PI3Kβ | 72% |
| PI3Kγ | 84% |
Compound VIb , with a 3-hydroxyphenyl substitution, demonstrated the most potent activity against both PI3Kβ and PI3Kγ isoforms.[6]
Cytotoxicity Against Various Cancer Cell Lines
The anticancer potential of thieno[2,3-d]pyrimidine derivatives has been widely evaluated against a panel of human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 14 | MCF-7 (Breast Cancer) | 22.12 | Doxorubicin | 30.40 |
| 13 | MCF-7 | 22.52 | Doxorubicin | 30.40 |
| 9 | MCF-7 | 27.83 | Doxorubicin | 30.40 |
| 12 | MCF-7 | 29.22 | Doxorubicin | 30.40 |
| 10b | MCF-7 | 19.4 ± 0.22 | Doxorubicin | 40.0 ± 3.9 |
| 10e | MCF-7 | 14.5 ± 0.30 | Doxorubicin | 40.0 ± 3.9 |
| 17f | HCT-116 (Colon Cancer) | 2.80 ± 0.16 | Sorafenib | - |
| 17f | HepG2 (Liver Cancer) | 4.10 ± 0.45 | Sorafenib | - |
| Unnamed | HepG-2 | 8.001 ± 0.0445 | Doxorubicin | 13.91 ± 2.170 |
| l | MDA-MB-231 (Breast Cancer) | 27.6 | Paclitaxel | 29.3 |
Several compounds, including 14 , 13 , 10b , and 10e , exhibited superior or comparable cytotoxicity against the MCF-7 breast cancer cell line when compared to the standard drug doxorubicin.[7][8] Compound 17f showed potent activity against HCT-116 and HepG2 cell lines.[9] An unnamed thienopyrimidine derivative demonstrated marked cytotoxicity against the HepG-2 cell line, with a lower IC50 value than doxorubicin.[10] Furthermore, compound l displayed inhibitory activity against the MDA-MB-231 breast cancer cell line comparable to paclitaxel.[11]
Experimental Methodologies
The determination of IC50 values is a critical step in drug discovery. A common method for assessing the cytotoxic activity of compounds against cancer cell lines is the MTT assay.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and a reference drug for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
Selectivity Profiling of Thieno[2,3-d]pyrimidine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors investigated for therapeutic use, particularly in oncology. Its structural similarity to the native purine ring of ATP allows for competitive inhibition at the kinase ATP-binding site. The versatility of this heterocyclic system allows for substitutions at various positions, enabling the modulation of potency and selectivity against a wide array of protein kinases. This guide provides a comparative analysis of the selectivity profiles of several thieno[2,3-d]pyrimidine-based kinase inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Selectivity of Thieno[2,3-d]pyrimidine Inhibitors
The following tables summarize the in vitro inhibitory activity of representative thieno[2,3-d]pyrimidine derivatives against various protein kinases. This data, compiled from multiple studies, highlights the diverse selectivity profiles achievable with this scaffold.
Table 1: Selectivity Profile of EGFR-Targeted Thieno[2,3-d]pyrimidine Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Off-Target Kinases | IC50 (nM) | Reference |
| Compound A | EGFR (WT) | 37.19 | EGFR (T790M) | 204.10 | [1] |
| Compound B | EGFR (WT) | 0.28 (µM) | EGFR (T790M) | 5.02 (µM) | [2] |
| Compound C | EGFR (L858R/T790M) | 13 | EGFR (WT) | >1000 | [3] |
Table 2: Selectivity Profile of PI3K-Targeted Thieno[2,3-d]pyrimidine Inhibitors
| Compound ID | Target Kinase | % Inhibition @ 10 µM | Off-Target Kinases | % Inhibition @ 10 µM | Reference |
| Compound VIb | PI3Kβ | 72% | PI3Kγ | 84% | [4] |
| Compound IIIa | PI3Kβ | 62% | PI3Kγ | 70% | [4] |
| Compound VIc | PI3Kβ | 50% | PI3Kγ | <40% | [4] |
| Compound IIIk | PI3Kβ | <40% | PI3Kγ | 48% | [4] |
Table 3: Inhibitory Activity of a Thieno[2,3-d]pyrimidine Derivative Against VEGFR-2 and FLT3
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 17f | VEGFR-2 | 0.23 | [5] |
| Compound 5 | FLT3 | Not specified (Highest inhibitory activity) | [6] |
Mandatory Visualization
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific compounds and kinase targets.
Biochemical Kinase Inhibition Assays
1. ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration.
-
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Thieno[2,3-d]pyrimidine inhibitor (serially diluted in DMSO)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White opaque 96- or 384-well plates
-
-
Procedure:
-
Kinase Reaction: To the wells of a microplate, add the kinase, substrate, and inhibitor at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
-
2. HTRF® Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer)
This assay measures the phosphorylation of a biotinylated substrate by a kinase. The detection is based on the FRET between a europium cryptate-labeled anti-phospho-antibody and a streptavidin-XL665 conjugate that binds to the biotinylated substrate.
-
Materials:
-
Recombinant kinase
-
Biotinylated kinase-specific substrate
-
Thieno[2,3-d]pyrimidine inhibitor (serially diluted in DMSO)
-
ATP
-
Kinase buffer
-
HTRF® detection reagents (europium-labeled antibody and streptavidin-XL665)
-
Low-volume white 384-well plates
-
-
Procedure:
-
Kinase Reaction: Add the kinase, biotinylated substrate, and inhibitor to the wells. Start the reaction by adding ATP. Incubate at room temperature for a defined period.
-
Detection: Stop the reaction by adding the HTRF® detection reagents in a buffer containing EDTA. Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
Data Acquisition: Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF®-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the percentage of inhibition. Calculate the IC50 value from the dose-response curve.
-
Cell-Based Assays
1. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thieno[2,3-d]pyrimidine inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the thieno[2,3-d]pyrimidine inhibitor and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
References
- 1. MTT (Assay protocol [protocols.io]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format [frontiersin.org]
- 4. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to 6-Substituted Thieno[2,3-d]pyrimidines as Dual Inhibitors of One-Carbon Metabolism
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Structure-Activity Relationships and Performance Data.
This guide provides a detailed comparison of 6-substituted thieno[2,3-d]pyrimidine derivatives as dual inhibitors of key enzymes in one-carbon (C1) metabolism, specifically targeting glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). These enzymes are critical for de novo purine biosynthesis, a pathway essential for cell growth and proliferation, making them attractive targets for anticancer drug development. The data presented herein is collated from peer-reviewed research to facilitate objective analysis and inform future drug design strategies.
Data Presentation: Structure-Activity Relationships (SAR)
The inhibitory activities of various 6-substituted thieno[2,3-d]pyrimidine analogs against GARFTase and AICARFTase are summarized below. The core scaffold and substitution points are illustrated in the figure below.
Figure 1: Core Scaffold of 6-Substituted Thieno[2,3-d]pyrimidines

Caption: General structure of the 6-substituted thieno[2,3-d]pyrimidine scaffold, with the key substitution position at R6 highlighted.
Table 1: In Vitro Enzyme Inhibition Data for 6-Substituted Thieno[2,3-d]pyrimidines
| Compound | R6 Side Chain | GARFTase Kᵢ (µM)[1] | AICARFTase Kᵢ (µM)[1] | SHMT2 Kᵢ (µM)[1] |
| 1 | 4-(4-Carbonyl-L-glutamyl)phenyl | 2.97 | 9.48 | 1.9 |
| 2 | 4-(5-Carbonyl-L-glutamyl)pentyl | 0.882 | 9.48 | 2.1 |
| 3 | 5-(4-Carbonyl-L-glutamyl)pyridin-2-yl | >50 | >50 | ND |
| 4 | 5-(5-Carbonyl-L-glutamyl)pyridin-2-yl | 0.103 | 11.2 | 11.3 |
| 5 | 5-(3-Fluoro-5-carbonyl-L-glutamyl)pyridin-2-yl | 0.126 | 13.5 | 11.6 |
| 6 | 4-(4-Carbonyl-L-glutamyl)phenyl | 0.052 | 10.3 | 2.3 |
| 7 | 4-(5-Carbonyl-L-glutamyl)pentyl | 0.051 | 12.1 | 11.8 |
| 8 | 5-(4-Carbonyl-L-glutamyl)thiophen-2-yl | 0.011 | 14.8 | 10.3 |
| 9 | 5-(5-Carbonyl-L-glutamyl)thiophen-2-yl | 0.001 | 12.3 | 9.8 |
| 10 | 4-(3-Carbonyl-L-glutamyl)propyl | 0.175 | 11.9 | ND |
| 11 | 4-(4-Carbonyl-L-glutamyl)butyl | 0.263 | 13.2 | ND |
ND: Not Determined
SAR Summary:
-
Side Chain Length: An extension of the carbon bridge from a phenyl to a pentyl group (compound 1 vs. 2 ) resulted in a modest increase in GARFTase inhibition.
-
Aromatic Ring System: Replacement of the phenyl ring with a pyridine (e.g., compound 4 ) or a thiophene ring (e.g., compounds 8 and 9 ) generally led to a significant enhancement of GARFTase inhibitory activity. Compound 9 , with a thiophene ring and a pentyl linker, was the most potent GARFTase inhibitor, with a Kᵢ value in the nanomolar range.[1]
-
Fluorine Substitution: The introduction of a fluorine atom on the pyridine ring (compound 5 ) did not significantly improve the inhibitory potency against GARFTase or AICARFTase compared to its non-fluorinated counterpart (compound 4 ).
-
AICARFTase Inhibition: While significant variations in GARFTase inhibition were observed, the inhibitory activity against AICARFTase remained relatively consistent and weaker across the tested compounds, with Kᵢ values generally in the low micromolar range. This suggests a degree of selectivity for GARFTase within this series.
-
SHMT2 Inhibition: Several compounds also demonstrated inhibitory activity against mitochondrial serine hydroxymethyltransferase 2 (SHMT2), another key enzyme in one-carbon metabolism.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Glycinamide Ribonucleotide Formyltransferase (GARFTase) Inhibition Assay[1]
-
Enzyme and Substrates: Recombinant human GARFTase was expressed and purified. The substrates used were glycinamide ribonucleotide (GAR) and the folate cofactor analog N¹⁰-formyl-5,8,10-trideaza-5,6,7,8-tetrahydrofolic acid (10-formyl-TDAF).
-
Assay Principle: The assay measures the rate of conversion of GAR to formylglycinamide ribonucleotide (fGAR) by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of the product and the concomitant release of the tetrahydrofolate cofactor.
-
Procedure:
-
The assay was performed in a 96-well plate format.
-
The reaction mixture contained assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂), GAR, and 10-formyl-TDAF.
-
Various concentrations of the test compounds (6-substituted thieno[2,3-d]pyrimidines) were pre-incubated with the enzyme.
-
The reaction was initiated by the addition of the substrates.
-
The change in absorbance at 295 nm was monitored over time using a plate reader.
-
-
Data Analysis: Initial reaction velocities were calculated from the linear portion of the reaction progress curves. The inhibition constant (Kᵢ) was determined by fitting the data to the Morrison equation for tight-binding inhibitors or by competitive inhibition models using appropriate software.
5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase) Inhibition Assay[1]
-
Enzyme and Substrates: Recombinant human AICARFTase (as part of the bifunctional enzyme ATIC) was used. The substrates were 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and 10-formyl-tetrahydrofolate.
-
Assay Principle: The assay is a coupled-enzyme assay. The product of the AICARFTase reaction, formyl-AICAR (FAICAR), is converted to inosine monophosphate (IMP) by the IMP cyclohydrolase (IMPCH) activity of ATIC. The formation of IMP is monitored by coupling the reaction to IMP dehydrogenase (IMPDH), which catalyzes the NAD⁺-dependent oxidation of IMP to xanthosine monophosphate (XMP). The increase in absorbance at 340 nm due to the formation of NADH is measured.
-
Procedure:
-
The reaction mixture contained assay buffer, AICAR, 10-formyl-tetrahydrofolate, NAD⁺, and IMPDH.
-
Various concentrations of the test compounds were pre-incubated with the ATIC enzyme.
-
The reaction was initiated, and the increase in absorbance at 340 nm was monitored.
-
-
Data Analysis: The Kᵢ values were determined by analyzing the inhibition of the initial reaction rates at different inhibitor concentrations.
Mandatory Visualizations
De Novo Purine Biosynthesis Pathway and Inhibition Sites
The following diagram illustrates the de novo purine biosynthesis pathway, highlighting the steps catalyzed by GARFTase and AICARFTase, the targets of the 6-substituted thieno[2,3-d]pyrimidine inhibitors.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-Bromothieno[2,3-d]pyrimidine: A Procedural Guide
Hazard Profile and Safety Precautions
Based on data for analogous compounds, 6-Bromothieno[2,3-d]pyrimidine is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Data for Structurally Similar Compounds
The following table summarizes the known hazards of compounds structurally related to this compound, providing a basis for risk assessment.
| Hazard Classification | 6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine | 6-Bromo-4-chlorothieno[2,3-d]pyrimidine |
| GHS Pictogram | GHS07: Harmful/Irritant[2] | Warning[3] |
| Signal Word | Warning[2] | Warning[3] |
| Hazard Statements | H302: Harmful if swallowed[2] | H302: Harmful if swallowed[3] |
| H315: Causes skin irritation[3] | ||
| H319: Causes serious eye irritation[3] | ||
| H335: May cause respiratory irritation[3] | ||
| Precautionary Phrases | P101: If medical advice is needed, have product container or label at hand. | Not specified |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general guideline.
Experimental Workflow for Disposal:
-
Segregation of Waste:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solvent rinses, in a designated and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Containerization:
-
Use a chemically resistant, sealable container for waste collection.
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from heat, sparks, and open flames.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with the complete chemical name and any available safety information.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal.
-
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is provided as a general guide and is based on data from structurally similar compounds. Always consult the specific Safety Data Sheet for this compound when it becomes available and adhere to all applicable local, state, and federal regulations for hazardous waste disposal.
References
A Senior Application Scientist's Guide to Handling 6-Bromothieno[2,3-d]pyrimidine
This guide provides essential safety and logistical information for the handling of 6-Bromothieno[2,3-d]pyrimidine, a heterocyclic compound utilized in medicinal chemistry for the development of novel therapeutics.[1][2] Given its chemical structure and the known hazards of similar brominated heterocyclic compounds, a stringent safety protocol is mandatory to mitigate risks of exposure and ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), operational procedures, emergency plans, and disposal methods for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally related compounds, such as 6-Bromo-4-chlorothieno[2,3-d]pyrimidine, provide a strong basis for hazard assessment. The primary risks are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.
Table 1: GHS Hazard Classification for Structurally Similar Compounds
| Hazard Class | GHS Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[3][4][6] |
The toxicological properties of this compound itself have not been fully investigated, warranting a cautious approach that assumes these hazards are present.[6][7]
Mandatory Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound.
Table 2: Required Personal Protective Equipment
| PPE Category | Item | Standard/Specification | Rationale |
|---|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | European Standard EN 166 or NIOSH approved.[4][5] | Protects against splashes and airborne particles, preventing serious eye irritation.[3][4][8] |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile). | Inspect gloves prior to use. Follow proper removal technique. | Prevents skin contact, which can cause irritation.[3][4][5] |
| Fire/flame resistant and impervious lab coat. | Must be fully buttoned with sleeves extended. | Protects skin and personal clothing from contamination.[9] | |
| Long pants and closed-toe shoes. | Standard laboratory practice. | Ensures no skin is exposed on the lower body and feet.[9] |
| Respiratory Protection | N95/P95 (US) or P1/P2 (EU) particle respirator. | Use respirators and components tested and approved under appropriate government standards (NIOSH or CEN).[10] | Required when handling the solid powder to avoid inhaling dust, which may cause respiratory irritation.[3] Use only in a well-ventilated area, preferably a chemical fume hood.[4][11] |
Operational and Handling Plan
A systematic workflow is critical for minimizing exposure and preventing accidents.
Preparation and Pre-Handling
-
Designated Area : All work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[8][10]
-
Safety Equipment Check : Confirm that an eyewash station and safety shower are readily accessible and operational before beginning work.[5][8]
-
Gather Materials : Ensure all necessary equipment, including spatulas, weighing paper, and sealable containers, are within the fume hood to minimize movement.
-
Don PPE : Put on all required PPE as detailed in Table 2 before entering the designated handling area.
Step-by-Step Handling Procedure
-
Carefully open the container inside the chemical fume hood. Avoid creating dust.[10]
-
Using a clean spatula, weigh the desired amount of the compound on weighing paper or directly into a tared container.
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Once handling is complete, securely seal the primary container.
-
Decontaminate all surfaces and equipment used during the process.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency and Spill Response Plan
Accidents require immediate and correct action to prevent harm.
First-Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[6][8]
-
In Case of Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, get medical advice.[4][8]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][6][8]
-
If Swallowed : Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[8]
Accidental Release Measures
-
Evacuate : Clear all personnel from the immediate spill area.
-
Ventilate : Ensure the area is well-ventilated, but avoid breathing dust or vapors.[8]
-
Contain : Prevent the spill from entering drains or watercourses.[8][10]
-
Clean-up : For a solid spill, carefully sweep up the material, place it into a suitable, sealed container labeled for waste disposal, and avoid creating dust.[8][10]
-
Decontaminate : Clean the spill area thoroughly once the material has been collected.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed container.
-
Disposal Facility : All waste must be disposed of via an approved hazardous waste disposal plant.[4][11]
-
Regulations : Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[4] Do not empty into drains.[4][10]
Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound.
Sources
- 1. Buy this compound | 60703-80-2 [smolecule.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 12225261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.dk [fishersci.dk]
- 6. fishersci.com [fishersci.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. capotchem.cn [capotchem.cn]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
